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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-methoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Ethyl-3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0), a substituted azetidine of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this document integrates established information with expert analysis of its structural analogue, 3-methoxyazetidine hydrochloride, to offer predictive insights and detailed protocols for its empirical characterization.

Introduction and Molecular Overview

3-Ethyl-3-methoxyazetidine hydrochloride belongs to the class of small, saturated heterocyclic compounds known as azetidines. The strained four-membered ring imparts a unique three-dimensional character, making it a valuable scaffold in the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous for handling and formulation. The presence of both an ethyl and a methoxy group at the 3-position introduces specific steric and electronic features that can influence its binding to biological targets and its overall physicochemical profile.

A key aspect of drug development is the thorough understanding of a compound's physical properties, as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide will delve into these properties, providing both what is known and how to approach the unknown.

Molecular Structure

The structure of 3-Ethyl-3-methoxyazetidine hydrochloride is characterized by a central four-membered azetidine ring, substituted at the 3-position with both an ethyl group and a methoxy group. The nitrogen atom of the azetidine ring is protonated and forms an ionic bond with a chloride ion.

Caption: Molecular structure of 3-Ethyl-3-methoxyazetidine hydrochloride.

Physicochemical Properties: Knowns and Predictions

While specific experimental data for 3-Ethyl-3-methoxyazetidine hydrochloride is sparse, we can compile the available information and provide expert predictions based on its chemical structure and comparison with the well-characterized analogue, 3-methoxyazetidine hydrochloride.

Property3-Ethyl-3-methoxyazetidine hydrochloride3-Methoxyazetidine hydrochloride (Analogue for Comparison)
CAS Number 942307-86-0148644-09-1[1][2]
Molecular Formula C6H14ClNOC4H10ClNO[1]
Molecular Weight 151.63 g/mol [3]123.58 g/mol [1][2]
Appearance Predicted to be a white to off-white solidPale grey to off-white hygroscopic solid[2]
Melting Point Not publicly available. Predicted to be lower than its analogue due to the less symmetrical structure introduced by the ethyl group.143-149 °C
Boiling Point Not publicly available. Predicted to be higher than its analogue due to increased molecular weight and van der Waals forces.146.3 °C at 760 mmHg
Solubility Not publicly available. Predicted to have good solubility in water and polar protic solvents like methanol and ethanol, and lower solubility in nonpolar organic solvents. The larger alkyl substituent may slightly decrease aqueous solubility compared to its analogue.Soluble in water.
Purity Typically available at ≥97%[3]≥97% (HPLC)[2]

Experimental Protocols for Physicochemical Characterization

For a comprehensive understanding of 3-Ethyl-3-methoxyazetidine hydrochloride, the following experimental protocols are recommended. These methods are designed to provide robust and reproducible data, forming a self-validating system for its characterization.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity. A sharp melting peak suggests a highly pure compound, whereas a broad peak often indicates the presence of impurities. DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

Protocol:

  • Calibrate the DSC instrument using indium and zinc standards.

  • Accurately weigh 1-3 mg of 3-Ethyl-3-methoxyazetidine hydrochloride into an aluminum DSC pan.

  • Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C).

  • Record the heat flow as a function of temperature. The melting point is determined as the onset of the endothermic melting peak.

Assessment of Aqueous Solubility

Causality: Aqueous solubility is a crucial parameter for drug candidates, influencing their bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.

Protocol:

  • Prepare a series of saturated solutions by adding an excess of 3-Ethyl-3-methoxyazetidine hydrochloride to a known volume of purified water in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and providing an estimate of its purity.

Protocol:

  • ¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The chemical shifts, integration, and coupling patterns of the proton signals will confirm the presence of the ethyl, methoxy, and azetidine ring protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Purity Assessment: The absence of significant impurity peaks in the ¹H NMR spectrum provides a good indication of the compound's purity. Quantitative NMR (qNMR) can be performed using an internal standard for a precise purity determination.

Workflow for Physicochemical Characterization

cluster_0 Initial Characterization cluster_1 Structural & Purity Analysis cluster_2 Thermal & Solubility Analysis A Obtain Sample of 3-Ethyl-3-methoxyazetidine HCl B Visual Inspection (Appearance, Color) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (Confirm Molecular Weight) C->D E HPLC (Purity Assessment) D->E F DSC (Melting Point) E->F G Aqueous Solubility (Shake-Flask Method) F->G

Caption: A typical experimental workflow for the physicochemical characterization of a novel compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Ethyl-3-methoxyazetidine hydrochloride. Based on the safety data for the closely related 3-methoxyazetidine hydrochloride, the following hazards should be considered:

  • Skin Irritation: May cause skin irritation.[1][4]

  • Eye Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Some sources recommend storage at room temperature, while others suggest refrigerated conditions (0-8 °C)[2]. It is prudent to consult the supplier's specific recommendations.

Conclusion

3-Ethyl-3-methoxyazetidine hydrochloride is a valuable building block for medicinal chemistry. While comprehensive public data on its physical properties are limited, this guide provides a framework for its characterization. By employing standard analytical techniques such as DSC, NMR, and HPLC, researchers can confidently determine its key physicochemical parameters. This information is essential for ensuring the quality and reproducibility of experimental results and for advancing the development of new therapeutics.

References

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

3-Ethyl-3-methoxyazetidine hydrochloride chemical structure and analysis

Technical Whitepaper: Structural Dynamics, Synthesis, and Analytical Characterization of 3-Ethyl-3-methoxyazetidine Hydrochloride Executive Summary As medicinal chemistry increasingly pivots toward -enriched scaffolds to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics, Synthesis, and Analytical Characterization of 3-Ethyl-3-methoxyazetidine Hydrochloride

Executive Summary

As medicinal chemistry increasingly pivots toward


-enriched scaffolds to improve clinical success rates, functionalized azetidines have emerged as premier bioisosteres for traditional six-membered heterocycles. As a Senior Application Scientist, I frequently utilize 3-Ethyl-3-methoxyazetidine hydrochloride  (CAS: 942307-86-0) as a modular building block[1]. This guide provides a comprehensive, field-proven analysis of its structural properties, a self-validating synthetic protocol, and the analytical frameworks required to ensure uncompromised quality control during drug development.

Structural Dynamics & Physicochemical Profiling

Azetidines are highly strained four-membered nitrogenous rings (ring strain ~26 kcal/mol). The geminal disubstitution at the C3 position of this specific molecule—bearing both an ethyl group and a methoxy group—introduces a pronounced Thorpe-Ingold effect . This steric crowding compresses the internal C-C-C bond angle, which paradoxically stabilizes the strained ring and pre-organizes the nitrogen lone pair for optimal target engagement.

Furthermore, the methoxy group acts as a potent hydrogen bond acceptor, while the ethyl group provides a localized lipophilic vector. Supplied as a hydrochloride salt, the protonated secondary amine ensures excellent aqueous solubility and bench stability, preventing the oxidative degradation often seen in free-base aliphatic amines[2].

Table 1: Physicochemical & Identification Data
ParameterSpecification / Value
IUPAC Name 3-ethyl-3-methoxyazetidine hydrochloride
CAS Number 942307-86-0
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)
Molecular Weight 151.63 g/mol
SMILES CCC1(OC)CNC1.[H]Cl
Purity Standard ≥97% (HPLC-UV/ELSD)

Synthetic Methodology: A Self-Validating Protocol

In preparative scale-up, the secondary amine must be liberated from a protected precursor, typically 1-benzhydryl-3-ethyl-3-methoxyazetidine[3]. While benzhydryl groups are traditionally removed via palladium-catalyzed hydrogenolysis, the inherent strain of the azetidine ring makes it susceptible to unwanted reductive ring-opening.

To circumvent this, we employ an orthogonal electrophilic dealkylation using 1-chloroethyl chloroformate (ACE-Cl) . This method is highly reliable and operates via a covalently stable intermediate.

Synthesis_Workflow A 1-Benzhydryl-3-ethyl- 3-methoxyazetidine B ACE-Cl Addition (MeCN, 0°C → Reflux) A->B Electrophilic Attack C Chloroethyl Carbamate Intermediate B->C -Benzhydryl Chloride D Methanolysis (MeOH, Reflux, 1.5h) C->D Solvolysis E 3-Ethyl-3-methoxyazetidine HCl Salt D->E -CO2, -MeCl, -Acetaldehyde

Fig 1: Synthetic workflow for benzhydryl deprotection via chloroethyl carbamate.

Step-by-Step Execution & Causality

This protocol is engineered as a self-validating system , meaning each phase provides observable feedback to guarantee the reaction's integrity before proceeding.

  • Electrophilic Attack (Carbamate Formation):

    • Procedure: Dissolve 1-benzhydryl-3-ethyl-3-methoxyazetidine in anhydrous acetonitrile (8 mL/mmol). Cool to 0 °C. Dropwise, add 1.35 equivalents of 1-chloroethyl chloroformate. Reflux for 1 hour[3].

    • Causality: The 0 °C initiation controls the exothermic formation of the quaternary ammonium intermediate. Subsequent refluxing provides the activation energy necessary to expel benzhydryl chloride, driving the equilibrium toward the stable chloroethyl carbamate.

    • Validation (IPC 1): Analyze an aliquot via LC-MS. The complete disappearance of the starting material mass (m/z ~282) validates that the electrophilic attack is complete. Do not proceed until this is confirmed.

  • Solvolysis (Methanolysis):

    • Procedure: Concentrate the mixture in vacuo to remove acetonitrile and unreacted ACE-Cl. Redissolve the crude residue in methanol (8 mL/mmol) and reflux for 1.5 hours[3].

    • Causality: Methanol acts as a nucleophile, cleaving the chloroethyl carbamate. This liberates the target secondary amine hydrochloride alongside volatile byproducts (CO₂, methyl chloride, and acetaldehyde).

    • Validation (IPC 2): The reaction is visually self-validating; the cessation of outgassing (CO₂ bubbling) indicates completion.

  • Isolation:

    • Procedure: Concentrate the methanolic solution in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the highly crystalline hydrochloride salt. Filter and dry under high vacuum.

Analytical Characterization & Quality Control

To establish trustworthiness in your downstream assays, the isolated building block must be rigorously characterized. The symmetry of 3-ethyl-3-methoxyazetidine dictates specific analytical signatures.

Nuclear Magnetic Resonance (NMR)

Because the molecule possesses a plane of symmetry passing through the C3 and N1 atoms, the two methylene groups of the azetidine ring (C2 and C4) are chemically equivalent. However, the two protons on each carbon are diastereotopic (one is cis to the methoxy group, the other is cis to the ethyl group). Consequently, they will not appear as a simple singlet, but rather as an AB quartet or two distinct doublets with a strong geminal coupling constant (


 Hz).
Table 2: Predictive ¹H NMR Assignments (500 MHz, CD₃OD)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Rationale
~ 9.20 Broad singlet2HProtonated secondary amine (-NH₂⁺); exchangeable.
4.10 & 3.90 AB quartet4HC2 & C4 CH₂; Diastereotopic ring protons due to C3 pseudo-asymmetry.
3.25 Singlet3HMethoxy group (-OCH₃) at C3.
1.85 Quartet2HEthyl methylene group (-CH₂CH₃).
0.95 Triplet3HEthyl methyl group (-CH₂CH₃).
LC-MS & HPLC Validation

Using Electrospray Ionization (ESI+), the mass spectrometer will detect the free base. You must observe a dominant


 peak at m/z 116.1 [1]. For purity validation, use a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with an ion-pairing agent, as the small, polar nature of the azetidinium ion results in poor retention on standard reverse-phase gradients.

Strategic Applications in Drug Discovery

The incorporation of the 3-ethyl-3-methoxyazetidine motif is rarely accidental; it is a deliberate bioisosteric strategy used to rescue failing drug candidates.

Bioisostere_Mapping A Traditional sp2/sp3 Rings (e.g., Morpholine, Piperidine) B 3-Ethyl-3-methoxyazetidine Scaffold A->B Bioisosteric Replacement C Increased Fsp3 Fraction (Enhanced Aqueous Solubility) B->C D Reduced logD (Lower Metabolic Clearance) B->D E Altered Exit Vectors (Novel Target Engagement) B->E

Fig 2: Pharmacological advantages of the 3-ethyl-3-methoxyazetidine bioisostere.

When replacing a morpholine or piperidine ring with this azetidine, researchers typically observe a reduction in lipophilicity (


) and an increase in the fraction of 

hybridized carbons (

). This translates directly to improved thermodynamic solubility and a reduced liability for cytochrome P450-mediated metabolic clearance. The methoxy group maintains the hydrogen-bonding capabilities of the morpholine oxygen, while the ethyl group fills adjacent hydrophobic sub-pockets in the target kinase or receptor.

References

Sources

Foundational

A Technical Guide to 3-Ethyl-3-methoxyazetidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational rigidity and ability to introduce three-dimensionality have made it an attractive component in the design of novel therapeutics. This guide provides a comprehensive technical overview of 3-Ethyl-3-methoxyazetidine hydrochloride (CAS Number: 942307-86-0), a specific derivative that holds potential as a valuable building block in drug discovery programs. While detailed public data on this exact molecule is limited, this document synthesizes available information on closely related analogues and general azetidine chemistry to provide a foundational understanding of its synthesis, properties, and potential applications.

The Azetidine Motif: A Rising Star in Medicinal Chemistry

The azetidine scaffold has garnered significant attention in recent years for its ability to confer advantageous physicochemical properties to drug candidates.[1] Unlike more flexible aliphatic chains or larger ring systems, the strained four-membered ring of azetidine offers a greater degree of conformational constraint. This rigidity can lead to more precise interactions with biological targets, potentially increasing potency and selectivity.

Furthermore, the incorporation of azetidine moieties has been shown to improve key pharmacokinetic parameters, including:

  • Metabolic Stability: The compact and sterically hindered nature of the azetidine ring can shield adjacent functional groups from metabolic enzymes.[1]

  • Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to carbocyclic analogues.

  • Lipophilicity: The introduction of a polar azetidine ring can modulate a molecule's lipophilicity, a critical parameter for cell permeability and overall drug-likeness.

Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]

Physicochemical Properties of 3-Ethyl-3-methoxyazetidine Hydrochloride

PropertyValueSource
CAS Number 942307-86-0[2]
Molecular Formula C6H14ClNO[2]
Molecular Weight 151.63 g/mol [2]
IUPAC Name 3-ethyl-3-methoxyazetidine;hydrochloride[2]
SMILES CCC1(OC)CNC1.[H]Cl[2]
Purity 97%[2]

The hydrochloride salt form suggests that the compound is likely a solid at room temperature with enhanced water solubility and stability, facilitating its handling and use in various chemical reactions.

Synthesis Strategies for 3-Substituted Azetidines

The synthesis of the azetidine ring can be challenging due to its inherent ring strain. However, several reliable methods have been developed. For a 3,3-disubstituted azetidine like the target compound, a plausible synthetic approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed azetidine ring.

A likely synthetic pathway to 3-Ethyl-3-methoxyazetidine could start from a 3-bromo-3-ethylazetidine precursor. The synthesis of such precursors has been reported.[1] The subsequent nucleophilic substitution with a methoxide source would yield the desired product.

Proposed Synthetic Workflow

G A Starting Material (e.g., N-protected 3-ethylazetidin-3-ol) B Bromination (e.g., PBr3 or HBr) A->B C Intermediate (N-protected 3-bromo-3-ethylazetidine) B->C D Nucleophilic Substitution (Sodium methoxide in Methanol) C->D E Product (N-protected 3-Ethyl-3-methoxyazetidine) D->E F Deprotection (e.g., Hydrogenolysis or acidic conditions) E->F G Final Product (3-Ethyl-3-methoxyazetidine) F->G H Salt Formation (HCl in ether or isopropanol) G->H I Target Compound (3-Ethyl-3-methoxyazetidine hydrochloride) H->I

Caption: Proposed synthetic workflow for 3-Ethyl-3-methoxyazetidine hydrochloride.

Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a hypothetical example based on general procedures for the synthesis of related compounds and has not been experimentally validated for this specific molecule. Researchers should conduct their own optimization and safety assessments.

  • Bromination of N-protected 3-ethylazetidin-3-ol: To a solution of N-protected 3-ethylazetidin-3-ol in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add a brominating agent (e.g., phosphorus tribromide). Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Isolation of the Bromo Intermediate: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected 3-bromo-3-ethylazetidine.

  • Nucleophilic Substitution with Methoxide: Dissolve the crude bromo intermediate in anhydrous methanol. Add a solution of sodium methoxide in methanol and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation of the Methoxy Intermediate: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected 3-Ethyl-3-methoxyazetidine.

  • Deprotection: The choice of deprotection method will depend on the N-protecting group used. For a benzyl group, catalytic hydrogenolysis (e.g., H2, Pd/C) is common. For a Boc group, treatment with a strong acid like trifluoroacetic acid is effective.

  • Salt Formation: Dissolve the free base of 3-Ethyl-3-methoxyazetidine in a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Chemical Reactivity and Stability

The reactivity of azetidines is largely governed by their ring strain, making them susceptible to ring-opening reactions under certain conditions.[3] However, they are generally more stable than the more highly strained three-membered aziridines.

The nitrogen atom of the azetidine ring is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation. The 3-methoxy group in the target compound is an ether linkage, which is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The hydrochloride salt form enhances the stability of the compound, making it less prone to degradation during storage. It is advisable to store the compound in a cool, dry place, protected from moisture.

Potential Applications in Drug Discovery

While there are no specific published applications for 3-Ethyl-3-methoxyazetidine hydrochloride, its structural motifs suggest several potential uses in medicinal chemistry. As a substituted azetidine, it can be employed as a versatile building block for the synthesis of more complex molecules with potential therapeutic activity.

The 3-ethyl and 3-methoxy substituents provide handles for further chemical modification and can influence the binding of the final compound to its biological target. The azetidine core can serve as a bioisosteric replacement for other cyclic amines, such as pyrrolidine or piperidine, in known pharmacophores to improve their drug-like properties.

Recent research has highlighted the use of 3-functionalized azetidines in the development of potent inhibitors for various biological targets, including enzymes and G-protein coupled receptors.[4] For instance, 3-hydroxymethyl-azetidine derivatives have been investigated as polymerase theta inhibitors for cancer therapy.[5][6] This underscores the potential of compounds like 3-Ethyl-3-methoxyazetidine hydrochloride as starting points for the discovery of novel therapeutics.

Safety and Handling

Detailed toxicological data for 3-Ethyl-3-methoxyazetidine hydrochloride is not available. However, based on data for the related compound 3-Methoxyazetidine hydrochloride, it should be handled with care.[7] It is advisable to treat it as a potentially hazardous substance.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

3-Ethyl-3-methoxyazetidine hydrochloride represents a promising, yet underexplored, chemical entity for drug discovery and development. Its azetidine core offers a rigid and metabolically stable scaffold, while the 3-ethyl and 3-methoxy substituents provide opportunities for diversification and optimization of biological activity. Although specific data for this compound is scarce, by drawing parallels with related structures and understanding the general principles of azetidine chemistry, researchers can begin to unlock its potential as a valuable building block for the next generation of therapeutics. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 5 Jan. 2026, .
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem, .
  • 3-ethyl-3-methoxy-azetidine hydrochloride 97% | CAS: 942307-86-0 | AChemBlock. AChemBlock, 23 Feb. 2026, .
  • Reactions of Azetidines. Ambeed.com, .
  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect, 1 Apr. 2024, .
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors | Request PDF.

Sources

Exploratory

Synthesis of 3-Ethyl-3-methoxyazetidine Hydrochloride: A Mechanistic and Methodological Guide

Introduction and Strategic Rationale Functionalized azetidines, particularly 3,3-disubstituted variants, have emerged as critical structural motifs in modern medicinal chemistry. They frequently serve as metabolically st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Functionalized azetidines, particularly 3,3-disubstituted variants, have emerged as critical structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, conformationally restricted bioisosteres for morpholines and piperidines, improving the pharmacokinetic profiles of kinase inhibitors and CNS-active agents[1, 2].

3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0) is a highly sought-after building block. The synthesis of this compound requires careful management of ring strain, steric hindrance, and protecting group chemistry. In this guide, we outline a highly scalable, self-validating three-step synthetic route starting from the commercially available 1-Boc-azetidin-3-one .

Causality in Synthetic Design
  • Protecting Group Selection: The tert-butyloxycarbonyl (Boc) group is chosen over benzhydryl or benzyl groups because it is robust against strongly basic and nucleophilic conditions (Grignard addition, sodium hydride) but can be cleanly cleaved under anhydrous acidic conditions. This allows for the direct isolation of the final product as a crystalline hydrochloride salt [3].

  • Thermodynamic Driving Forces: The conversion of the sp² hybridized ketone to an sp³ hybridized tertiary alcohol relieves significant angle strain within the four-membered azetidine ring, making the initial Grignard addition thermodynamically favorable.

Process Workflows and Logical Validation

To ensure high fidelity and reproducibility, the synthetic route is designed as a self-validating system. Each step incorporates specific In-Process Controls (IPCs) to confirm conversion before proceeding, thereby preventing the carryover of impurities that could complicate downstream purification.

SynthesisRoute SM 1-Boc-azetidin-3-one (Starting Material) Int1 1-Boc-3-ethylazetidin-3-ol (Intermediate 1) SM->Int1 1. EtMgBr, THF, -78°C 2. NH4Cl (aq) Int2 1-Boc-3-ethyl-3-methoxyazetidine (Intermediate 2) Int1->Int2 NaH, MeI, THF, 0°C to RT Prod 3-Ethyl-3-methoxyazetidine HCl (Final Product) Int2->Prod 4M HCl in Dioxane RT, 2h

Caption: Three-step synthetic workflow for 3-Ethyl-3-methoxyazetidine hydrochloride.

Validation Step Reaction Execution IPC In-Process Control (IPC) LC-MS / TLC Step->IPC Monitor Conversion Pur Purification Silica / Aqueous Workup IPC->Pur >95% Conversion QA Quality Assurance 1H NMR / HRMS Pur->QA Isolate Intermediate QA->Step Proceed to Next Step

Caption: Self-validating experimental workflow ensuring intermediate purity and reaction fidelity.

Step-by-Step Methodologies

Step 1: Nucleophilic Addition (Synthesis of 1-Boc-3-ethylazetidin-3-ol)

Objective: Introduce the ethyl group via Grignard addition. Causality: The azetidin-3-one is highly prone to enolization. Conducting the reaction at -78 °C suppresses the acid-base side reaction (deprotonation of the alpha-protons) and favors pure nucleophilic attack.

  • Preparation: Charge a flame-dried, argon-purged flask with 1-Boc-azetidin-3-one (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.2 eq) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Propagation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • IPC: Quench a 50 µL aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze via TLC (Ninhydrin stain) to confirm the disappearance of the ketone.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate 1 as a colorless oil.

Step 2: O-Alkylation (Synthesis of 1-Boc-3-ethyl-3-methoxyazetidine)

Objective: Methylate the sterically hindered tertiary alcohol. Causality: A tertiary alcohol is a poor nucleophile. Sodium hydride (NaH) is required to quantitatively deprotonate the alcohol to an alkoxide. Methyl iodide (MeI) is used as an highly electrophilic methylating agent to overcome the steric bulk.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Deprotonation: Carefully add Sodium hydride (60% dispersion in mineral oil, 1.5 eq) in portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl iodide (MeI, 2.0 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • IPC: Analyze via LC-MS to confirm the mass shift (+14 Da) and complete consumption of the alcohol.

  • Workup: Carefully quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Pass through a short silica plug to remove mineral oil and baseline impurities, yielding Intermediate 2.

Step 3: Deprotection and Salt Formation (Synthesis of Final Product)

Objective: Cleave the Boc group and isolate the hydrochloride salt. Causality: 4M HCl in dioxane provides a strictly anhydrous acidic environment. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting secondary amine forms a hydrochloride salt. Because this salt is highly polar, it precipitates out of the non-polar dioxane solution, driving the reaction to completion and simplifying isolation.

  • Reaction: Dissolve Intermediate 2 (1.0 eq) in a minimal amount of anhydrous dioxane. Add 4M HCl in dioxane (10.0 eq).

  • Propagation: Stir at room temperature for 2 hours. A white precipitate should begin to form within 30 minutes.

  • IPC: Check the supernatant via TLC. The UV-active/stainable Boc-protected spot should be completely absent.

  • Isolation: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and organic impurities. Dry the white solid under high vacuum for 12 hours to afford 3-Ethyl-3-methoxyazetidine hydrochloride .

Quantitative Data and Characterization

Table 1: Stoichiometry and Expected Yield Metrics
StepReagent / IntermediateEquivalentsConditionsExpected YieldPurity Target
1 1-Boc-azetidin-3-one1.0THF, -78 °C to 0 °CN/A>98%
1 Ethylmagnesium bromide1.2THF, -78 °C to 0 °C80 - 85%>95% (NMR)
2 NaH (60% in oil) / MeI1.5 / 2.0THF, 0 °C to RT85 - 90%>95% (LC-MS)
3 4M HCl in Dioxane10.0Dioxane, RT, 2h90 - 95%>98% (Titration)
Table 2: Analytical Characterization (Expected ¹H NMR Shifts)

Note: Shifts are approximate and depend on the exact solvent used (e.g., CDCl₃ for intermediates, DMSO-d₆ for the final salt).

CompoundKey ¹H NMR Signatures
Intermediate 1 δ 1.44 (s, 9H, Boc), 0.95 (t, 3H, ethyl CH₃), 1.70 (q, 2H, ethyl CH₂), 3.8-4.0 (m, 4H, azetidine CH₂)
Intermediate 2 δ 3.20 (s, 3H, O-CH₃), 1.45 (s, 9H, Boc), 0.90 (t, 3H, ethyl CH₃)
Final Product (HCl) δ 9.0-9.5 (br s, 2H, NH₂⁺), 3.15 (s, 3H, O-CH₃), 3.8-4.2 (m, 4H, azetidine CH₂)

References

  • European Patent Office.EP2838890B1: Pyrido[3,4-d]pyrimidin-2-amine derivatives for use as kinase inhibitors. (Note: 3-ethyl-3-methoxyazetidine hydrochloride is utilized as Preparation 66 in the synthesis of 8-(3-ethoxy-3-methylazetidin-1-yl)-N-(2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methylpyrido[3,4-d]pyrimidin-2-amine).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Retrieved from:[Link]

Foundational

3-Ethyl-3-methoxyazetidine Hydrochloride: A Comprehensive Guide to Solubility and Stability Profiling

Executive Summary In modern drug discovery, the incorporation of strained, saturated heterocycles like azetidines has become a premier strategy for improving Drug Metabolism and Pharmacokinetics (DMPK) properties[1]. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of strained, saturated heterocycles like azetidines has become a premier strategy for improving Drug Metabolism and Pharmacokinetics (DMPK) properties[1]. Specifically, 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0) serves as a highly valuable building block[2]. By replacing flat aromatic rings with this sp³-rich, sterically hindered azetidine, chemists can favorably modulate a drug's metabolic stability, reduce hERG liability, and optimize the volume of distribution[1].

However, translating this molecular motif into a viable Active Pharmaceutical Ingredient (API) requires a rigorous understanding of its physicochemical behavior. This whitepaper provides an in-depth analysis of the solubility dynamics and solid-state stability of 3-ethyl-3-methoxyazetidine hydrochloride, offering field-proven methodologies for preformulation profiling.

Physicochemical Architecture: The "Why" Behind the Molecule

To predict the behavior of 3-ethyl-3-methoxyazetidine hydrochloride, we must deconstruct its structural causality:

  • The Azetidine Ring (C₃H₇N): This highly strained four-membered ring increases the fraction of sp³ carbons (Fsp³), which generally correlates with improved clinical success rates. However, the inherent ring strain (~26 kcal/mol) makes the nitrogen highly basic and the ring susceptible to electrophilic or acid-catalyzed cleavage[3].

  • 3,3-Disubstitution (Ethyl & Methoxy): The geminal substitution at the 3-position is a masterclass in steric shielding. The ethyl and methoxy groups provide a localized lipophilic umbrella that sterically hinders nucleophilic attack on the ring carbons, significantly improving chemical stability compared to unsubstituted azetidines. Furthermore, the methoxy group acts as a hydrogen bond acceptor, fine-tuning the molecule's LogP.

  • The Hydrochloride Salt: As a free base, this compound would be a volatile, lipophilic oil. Conversion to the hydrochloride salt (FW: 151.63)[2] creates a stable, crystalline solid. The highly polar ionized groups on the crystal lattice drive rapid solvation in aqueous media[4].

Solubility Dynamics

Thermodynamic Solubility vs. The Common-Ion Effect

The primary rationale for utilizing the hydrochloride salt is to maximize aqueous solubility[5]. The ion-dipole interactions between the protonated azetidinium ion, the chloride counterion, and water molecules drastically lower the desolvation energy barrier.

However, formulation scientists must account for the common-ion effect [4]. While solubility in neutral water or phosphate-buffered saline (PBS) is typically exhaustive, solubility in simulated gastric fluid (pH 1.2, rich in HCl) may be transiently suppressed. The excess chloride ions in the gastric environment shift the solubility product equilibrium (


), potentially leading to localized precipitation before absorption[4].
Projected Solubility Profile

Table 1: Projected solubility matrix for 3-Ethyl-3-methoxyazetidine HCl based on salt-form heuristics.

Solvent SystempHEst. Solubility (mg/mL)Mechanistic Rationale
Ultrapure Water ~5.5 (Unbuffered)> 100High polarity of the HCl salt lattice; rapid ionization.
0.1 N HCl (SGF) 1.230 - 50Suppression via the chloride common-ion effect[4].
PBS 7.4> 80Optimal physiological solvation; minimal common-ion suppression.
Methanol N/A> 50Favorable interactions with the 3-methoxy hydrogen bond acceptor.
DMSO N/A> 100Universal aprotic solvation of the organic framework.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assessment

To generate self-validating, highly trustworthy solubility data, the kinetic dissolution rate must be decoupled from the absolute thermodynamic solubility limit.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of 3-ethyl-3-methoxyazetidine HCl into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). The goal is to maintain a visible excess of solid (suspension) to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermomixer. Incubate at 37°C ± 0.5°C with constant agitation (200 rpm) for 24 to 48 hours. Causality: 24+ hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes at 37°C to pellet the undissolved API.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS/MS against a standard calibration curve.

SolubilityWorkflow A API Salt (Excess Solid) B Buffer Addition (pH 1.2 - 7.4) A->B C Incubation (48h, 37°C, 200rpm) B->C D Phase Separation (Centrifugation) C->D E HPLC/LC-MS Quantification D->E

Fig 1: Shake-flask thermodynamic solubility workflow for azetidine hydrochloride salts.

Stability Profiling and Degradation Pathways

Chemical Stability: Ring Strain vs. Steric Shielding

The primary degradation risk for azetidines is the ring-opening of the strained four-membered heterocycle[3]. This is typically catalyzed by highly acidic conditions where the nitrogen is fully protonated, making the adjacent carbons highly electrophilic and susceptible to nucleophilic attack (e.g., by water or chloride ions)[3][6].

However, the 3-ethyl and 3-methoxy groups in this specific compound provide significant steric hindrance . This gem-dialkyl-like effect shields the C2 and C4 positions, drastically slowing the kinetics of nucleophilic ring-opening compared to unsubstituted azetidines.

Solid-State Stability: The Hygroscopicity Challenge

Hydrochloride salts of secondary amines are notoriously prone to hygroscopicity[7][8]. The highly polar crystal lattice readily absorbs atmospheric moisture[5]. If the critical relative humidity (CRH) is exceeded, the salt may undergo deliquescence (dissolving in its own absorbed moisture)[4]. This absorbed water acts as a micro-solvent, drastically accelerating hydrolytic degradation pathways and compromising powder flowability during manufacturing[8].

DegradationPathway A 3-Ethyl-3-methoxyazetidine HCl B Moisture Absorption (Hygroscopicity) A->B High Relative Humidity (>75%) C Protonation of Azetidine Nitrogen B->C Acidic Microenvironment D Nucleophilic Attack (Water / Cl-) C->D Ring Strain Release E Ring-Opened Degradant (Amino Alcohol / Chloroamine) D->E Cleavage of C-N Bond

Fig 2: Moisture-induced, acid-catalyzed ring-opening degradation pathway of azetidine hydrochlorides.

Experimental Protocol: Accelerated Stability & Forced Degradation

To validate the shelf-life and identify degradation impurities, a forced degradation study aligned with ICH Q1A guidelines is required.

Step-by-Step Methodology:

  • Solid-State Stress (Hygroscopicity & Thermal):

    • Place 50 mg of the API in an open petri dish inside a stability chamber set to 40°C / 75% Relative Humidity (RH).

    • Causality: This accelerates moisture uptake. Monitor weight gain at 24h, 48h, and 7 days via Dynamic Vapor Sorption (DVS) to establish the hygroscopicity profile[5][9].

  • Solution-State Stress (Hydrolytic & Oxidative):

    • Acidic: Dissolve 1 mg/mL API in 0.1 N HCl. Incubate at 60°C for 7 days. (Expect potential ring-opening to a gamma-chloroamine derivative)[3][6].

    • Basic: Dissolve 1 mg/mL API in 0.1 N NaOH. Incubate at 60°C for 7 days.

    • Oxidative: Dissolve 1 mg/mL API in 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Analyze all stressed samples via LC-MS/MS. Compare the Total Ion Chromatogram (TIC) against a control sample (stored at -20°C in a desiccator) to identify the mass-to-charge (m/z) ratios of emerging degradants.

Conclusion

3-Ethyl-3-methoxyazetidine hydrochloride is a high-value structural motif that balances the metabolic resilience of a sterically hindered, sp³-rich heterocycle with the high aqueous solubility of a hydrochloride salt. While the salt form guarantees excellent physiological solvation, formulation scientists must proactively manage the common-ion effect in gastric environments and mitigate hygroscopicity during solid-state storage. By employing the rigorous shake-flask and forced degradation protocols outlined above, development teams can confidently integrate this building block into advanced pharmaceutical pipelines.

References

  • Google Patents / WIPO. "轉錄標準專利說明書 (Pharmaceutical Compositions and DMPK Properties)". googleapis.com. Available at: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development". pharmtech.com. Available at: [Link]

  • GSC Online Press. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development". gsconlinepress.com. Available at: [Link]

  • University of Belgrade Repository. "Hydrochloride Salt of the GABAkine KRM-II-81 (Hygroscopicity & Solubility)". bg.ac.rs. Available at:[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation". rjpdft.com. Available at:[Link]

  • MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". mdpi.com. Available at: [Link]

  • ResearchGate. "Ring-opening of azetidiniums by nucleophiles". researchgate.net. Available at: [Link]

Sources

Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 3-Ethyl-3-methoxyazetidine Hydrochloride

Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche chemical curiosity to a highly valued s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche chemical curiosity to a highly valued scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry impart unique three-dimensional characteristics to molecules, favorably influencing their physicochemical and pharmacokinetic properties.[3][4] Unlike more common saturated heterocycles like piperidine or pyrrolidine, the azetidine motif can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, making it a "privileged" structure in the design of new therapeutics.[1][5] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine scaffold, underscoring its clinical significance.[3][6] This guide focuses on the untapped research potential of a specific, functionalized derivative: 3-Ethyl-3-methoxyazetidine hydrochloride.

Physicochemical Properties of 3-Ethyl-3-methoxyazetidine Hydrochloride

A thorough understanding of a compound's physical and chemical characteristics is fundamental to designing robust experimental plans. The properties of 3-Ethyl-3-methoxyazetidine hydrochloride are summarized below.

PropertyValueSource
CAS Number 942307-86-0[7]
Molecular Formula C6H14ClNO[7]
Molecular Weight 151.63 g/mol [7]
IUPAC Name 3-ethyl-3-methoxyazetidine;hydrochloride[7]
SMILES CCC1(OC)CNC1.Cl[7]
Appearance SolidN/A
Purity Typically ≥97%[7]

Core Rationale for Investigation: The Strategic Advantage of 3,3-Disubstitution

The substitution pattern at the 3-position of the azetidine ring is a critical determinant of its biological activity and utility as a scaffold.[4] 3-Ethyl-3-methoxyazetidine hydrochloride presents a unique 3,3-disubstituted pattern, which offers several strategic advantages for drug design:

  • Forced Three-Dimensionality: The geminal ethyl and methoxy groups at the C3 position create a defined stereochemical environment, forcing appended functionalities into specific spatial orientations. This can be leveraged to achieve highly selective interactions with biological targets.

  • Modulation of Physicochemical Properties: The ethyl group increases lipophilicity, potentially enhancing membrane permeability, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic stability. This balance is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Novel Chemical Space: Compared to the more commonly explored mono-substituted azetidines, 3,3-disubstituted scaffolds like this one represent a less explored area of chemical space, offering opportunities for novel intellectual property.[8]

Potential Research Application 1: As a Scaffold for Novel CNS-Active Agents

The azetidine motif is a well-established component of molecules targeting the central nervous system (CNS).[3][9] For instance, 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[10][11] The rigid framework of 3-Ethyl-3-methoxyazetidine hydrochloride can serve as an excellent starting point for the synthesis of novel CNS-focused libraries.

Experimental Workflow: Synthesis and Screening of a CNS-Focused Library

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade A 3-Ethyl-3-methoxyazetidine hydrochloride B N-Functionalization (e.g., reductive amination, acylation) A->B D Parallel Synthesis B->D C Diverse Building Blocks (aldehydes, acyl chlorides) C->B E Purification & Characterization D->E F Primary Screen: Neurotransmitter Transporter Binding Assays (SERT, NET, DAT) E->F Compound Library G Secondary Screen: In vitro Functional Assays (e.g., uptake inhibition in HEK293 cells) F->G H Tertiary Screen: ADME-Tox Profiling (microsomal stability, cytotoxicity) G->H I Lead Compound Identification H->I

Caption: Workflow for CNS-focused library synthesis and screening.

Step-by-Step Protocol: N-Arylation of 3-Ethyl-3-methoxyazetidine Hydrochloride
  • Deprotection: To a solution of 3-Ethyl-3-methoxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. Stir for 30 minutes.

  • Coupling: Add a solution of the desired aryl acyl chloride (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acylated azetidine derivative.

Causality: The N-acylation introduces a diverse range of aromatic substituents. The choice of acyl chlorides can be guided by known pharmacophores for CNS targets. This functionalization at the nitrogen atom is a common strategy for modulating the pharmacological activity of azetidine-based compounds.[12]

Potential Research Application 2: Bioisosteric Replacement in Oncology Drug Discovery

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity or optimize pharmacokinetic profiles.[13] The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, which are prevalent in many kinase inhibitors.[5]

Logical Relationship: Azetidine as a Bioisostere

G A Known Kinase Inhibitor (e.g., with piperidine ring) C Novel Analog with Improved Properties: - Increased sp3 character - Enhanced solubility - Improved metabolic stability - Novel IP A->C Bioisosteric Replacement B 3-Ethyl-3-methoxyazetidine Scaffold B->C

Caption: Bioisosteric replacement strategy using the azetidine scaffold.

Experimental Protocol: Kinase Inhibition Assay
  • Compound Preparation: Prepare a stock solution of the synthesized 3-Ethyl-3-methoxyazetidine-containing analog in dimethyl sulfoxide (DMSO). Create a serial dilution series.

  • Assay Setup: In a 384-well plate, add the kinase of interest (e.g., a member of the Janus kinase family, where azetidines have shown utility), the appropriate substrate, and ATP.[6]

  • Incubation: Add the serially diluted compound to the wells and incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

  • Data Analysis: Measure the signal and calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Self-Validation: The protocol should include a known inhibitor of the target kinase as a positive control and DMSO as a negative control. The Z'-factor of the assay should be calculated to ensure its robustness for high-throughput screening.

Potential Research Application 3: Development of Novel Antimicrobial Agents

Azetidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[14][15] The unique structural features of 3-Ethyl-3-methoxyazetidine hydrochloride can be exploited to develop new classes of antimicrobial agents, potentially overcoming existing resistance mechanisms.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the precise mechanism would need to be elucidated, a plausible hypothesis is the interference with key bacterial enzymes involved in peptidoglycan synthesis, a pathway targeted by many successful antibiotics.

G A 3-Ethyl-3-methoxyazetidine Derivative B Bacterial Enzyme (e.g., Penicillin-Binding Protein) A->B Inhibition C Peptidoglycan Synthesis D Cell Wall Integrity Compromised C->D E Bacterial Cell Lysis D->E

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness: This protocol is a standard and widely accepted method for determining the in vitro antibacterial activity of a compound. Including both a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound) is essential for validating the results.

Conclusion: A Versatile Building Block for Future Discoveries

3-Ethyl-3-methoxyazetidine hydrochloride represents a promising, yet underexplored, building block for the synthesis of novel, biologically active molecules. Its unique 3,3-disubstituted pattern offers a distinct three-dimensional profile that can be leveraged to enhance target affinity, selectivity, and pharmacokinetic properties. The potential applications outlined in this guide—spanning CNS disorders, oncology, and infectious diseases—provide a roadmap for researchers and drug development professionals to unlock the full potential of this versatile scaffold. The ongoing development of innovative synthetic methodologies will further expand the accessibility and utility of complex azetidines, paving the way for the next generation of innovative medicines.[1]

References

  • Rathi, E., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Wass, D. F., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]

  • Kapadia, B., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. [Link]

  • Li, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Rathi, E., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Asif, M. (2018, March 7). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry. [Link]

  • ChEMBL. (n.d.). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882). [Link]

  • Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shah, R., et al. (2017). Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2010, May). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. [Link]

  • Singh, G., et al. (2021, June 29). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

Sources

Foundational

The Azetidine Scaffold in Medicinal Chemistry: A Technical Guide to Physicochemical Profiling, Synthesis, and Drug Design

Executive Summary The azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—has transitioned from a synthetic curiosity to a privileged structural motif in modern drug discovery[1]. Historically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—has transitioned from a synthetic curiosity to a privileged structural motif in modern drug discovery[1]. Historically, the inherent ring strain (~25.4 kcal/mol) posed synthetic challenges, but modern catalytic and photochemical methodologies have unlocked scalable access to highly functionalized azetidines[2][3]. Today, azetidines are strategically deployed as bioisosteres for larger rings (e.g., pyrrolidines and piperidines) to restrict conformational flexibility, lower lipophilicity, and improve metabolic stability[1][2]. This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic protocols, and biological evaluation frameworks for azetidine-based therapeutics.

Physicochemical Profiling: The Rationale for Azetidine Incorporation

In lead optimization, replacing a piperidine or pyrrolidine with an azetidine ring is a proven strategy to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2]. The causality behind this improvement lies in the geometric and electronic constraints of the four-membered ring.

  • Conformational Rigidity : Azetidines adopt a puckered conformation that severely restricts the spatial vectors of attached substituents. This pre-organization decreases the entropic penalty upon binding to a target receptor, often resulting in enhanced target affinity[1][4].

  • Lipophilicity (logP) : By eliminating one or two methylene units compared to pyrrolidine or piperidine, the azetidine core inherently lowers the molecular weight and lipophilicity (logP) of the lead compound. This directly correlates with improved aqueous solubility and reduced off-target toxicity[2].

  • Basicity (pKa) : The unsubstituted azetidine has a pKa of approximately 11.29, comparable to piperidine (~11.22)[2]. However, the increased s-character of the exocyclic bonds in the strained ring allows for profound pKa modulation when electron-withdrawing groups are introduced, enabling fine-tuning of physiological ionization and cell permeability[2].

Table 1: Quantitative and Qualitative Comparison of Saturated N-Heterocycles
PropertyAzetidinePiperidineImpact on Drug Design & Causality
Ring Size 4-membered6-memberedSmaller footprint reduces molecular weight, aiding in adherence to Lipinski's Rule of 5.
Ring Strain ~25.4 kcal/mol~0 kcal/molHigh strain alters nitrogen hybridization, affecting basicity and acting as a potential site for covalent inhibition[2][4].
pKa (Core) ~11.29~11.22Modulating basicity via substitution optimizes the ratio of neutral to protonated species at pH 7.4[2].
Lipophilicity LowerHigherReduced logP mitigates non-specific binding and improves passive aqueous solubility[2].

Clinical Validation: FDA-Approved Azetidine Therapeutics

The strategic inclusion of azetidines has yielded several FDA-approved drugs across diverse therapeutic areas[1].

  • Cobimetinib : A targeted MEK1/2 inhibitor where the azetidine motif ensures precise vector alignment within the kinase active site, contributing to its high selectivity and efficacy in oncology[1][4].

  • Baricitinib : A Janus kinase (JAK) inhibitor utilizing an azetidine-based scaffold to achieve a compact, rigid structure that fits snugly into the ATP-binding pocket while maintaining a low molecular weight[1].

  • Azelnidipine : A dihydropyridine calcium channel blocker where the azetidine ring enhances the pharmacokinetic profile and duration of action[1][4].

Furthermore, azetidines are utilized in covalent inhibitors. For example, Pfizer discovered an azetidine carbamate that acts as a potent monoacylglycerol lipase (MAGL) inhibitor, where the strained ring facilitates the presentation of a hexafluoroisopropanol leaving group to the catalytic serine residue[4].

G Lead Initial Lead Compound (Suboptimal PK/PD) Piperidine Piperidine Analog (6-Membered Ring) Lead->Piperidine Traditional Substitution Azetidine Azetidine Analog (4-Membered Ring) Lead->Azetidine Bioisosteric Replacement Lipophilic Increased Lipophilicity Potential Off-Target Effects Piperidine->Lipophilic High Flexibility Rigid Conformational Rigidity Lower logP & MW Azetidine->Rigid High Ring Strain Success Clinical Candidate (Improved Efficacy & Safety) Rigid->Success Favorable SAR

Fig 1. Logical flow of bioisosteric replacement utilizing azetidine to optimize lead compounds.

Advanced Synthetic Methodologies

Historically, accessing 2-substituted azetidines was notoriously difficult[3]. However, recent breakthroughs in photoredox catalysis have enabled the direct functionalization of azetidine-2-carboxylic acids. By utilizing visible light and organic photocatalysts, researchers can generate decarboxylative radical intermediates that seamlessly add to alkenes, providing a scalable route to complex 2-alkyl azetidines[3].

Protocol 1: Photochemical Synthesis of 2-Alkyl Azetidines (Batch Method)

Causality Focus: This protocol relies on Single Electron Transfer (SET). The use of LiOH is critical to deprotonate the carboxylic acid, lowering its oxidation potential and facilitating decarboxylation by the excited photocatalyst[3].

  • Reagent Preparation : In a flame-dried reaction vial, combine the N-Boc-azetidine-2-carboxylic acid (1.0 equiv) and the target alkene (e.g., 4-vinylpyridine, 1.5–2.0 equiv)[3].

  • Catalyst & Base Addition : Add the organic photocatalyst 4CzIPN (2.0–2.5 mol%) and LiOH·H₂O (1.1 equiv)[3]. 4CzIPN is selected for its strong oxidizing power in the excited state without the need for heavy transition metals.

  • Solvent & Degassing : Dissolve the mixture in anhydrous DMF (0.2 M). Sparge the solution with argon for 15 minutes. Crucial Step: Oxygen is a potent triplet quencher and will terminate the photoredox cycle if not rigorously removed.

  • Irradiation : Place the vial in a photoreactor equipped with a 450 nm blue LED light source. Stir vigorously at room temperature for 12–24 hours[3].

  • Workup : Quench the reaction with deionized water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Isolate the pure 2-alkyl azetidine via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

G Start Azetidine-2-carboxylic acid + Alkene Photo Photocatalyst (4CzIPN) + Blue LED (450 nm) Start->Photo Mix in DMF + LiOH Radical Decarboxylative Radical Intermediate Photo->Radical Single Electron Transfer (SET) Product 2-Alkyl Azetidine (Target Scaffold) Radical->Product Radical Addition & Quenching

Fig 2. Step-by-step mechanistic workflow for the photochemical synthesis of 2-alkyl azetidines.

Biological Evaluation: Antimicrobial Assay Standardization

Beyond oncology and immunology, azetidine derivatives exhibit potent antimicrobial properties[5]. The structural diversity of β-lactam antibiotics (which contain the 2-azetidinone core) has inspired the synthesis of novel azetidines to combat drug-resistant pathogens[5]. To ensure trustworthiness and reproducibility in evaluating these compounds, a self-validating Minimum Inhibitory Concentration (MIC) assay must be employed.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Azetidine Candidates

Causality Focus: A standardized inoculum and strictly controlled media (CAMHB) are required because variations in cation concentration (Ca²⁺, Mg²⁺) can artificially alter the binding affinity of the azetidine compound to bacterial targets[5].

  • Inoculum Preparation : Cultivate the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic growth phase.

  • Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute the suspension 1:150 in CAMHB to achieve a working concentration of 1 × 10⁶ CFU/mL.

  • Compound Dilution : In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the azetidine candidate in CAMHB to establish a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculation : Dispense 50 µL of the standardized bacterial suspension into each well containing 50 µL of the diluted compound, yielding a final test inoculum of 5 × 10⁵ CFU/mL.

  • Self-Validating Controls :

    • Positive Control: CAMHB + Bacteria (verifies bacterial viability).

    • Negative Control: CAMHB only (verifies media sterility).

    • Reference Control: Standard antibiotic (e.g., Ampicillin) to validate assay sensitivity.

  • Incubation & Readout : Seal the plate to prevent evaporation and incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration of the azetidine compound that completely inhibits visible bacterial growth (assessed visually or via spectrophotometry at 600 nm).

Conclusion

The azetidine ring system represents a dynamic and highly rewarding frontier in medicinal chemistry[1]. By offering a unique combination of low molecular weight, reduced lipophilicity, and strict conformational rigidity, azetidines provide a robust solution to the pharmacokinetic liabilities often associated with larger heterocycles[2]. As synthetic methodologies like photoredox catalysis continue to mature, the chemical space of accessible azetidines will expand, undoubtedly leading to the discovery of next-generation therapeutics[3].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / NIH.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Antimicrobial potential of various substituted azetidine deriv
  • Azetidines in Drug Discovery. PharmaBlock.

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Exploratory

3-Ethyl-3-methoxyazetidine Hydrochloride: A High-Fsp3 Building Block for Modern Medicinal Chemistry

Introduction: Escaping "Flatland" in Drug Discovery In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic systems to highly saturated, three-dimensional scaffolds is a proven strategy for im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Discovery

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic systems to highly saturated, three-dimensional scaffolds is a proven strategy for improving the clinical success rates of drug candidates. This paradigm, often referred to as "escaping flatland," relies heavily on the integration of sp3-rich building blocks to enhance aqueous solubility, reduce off-target binding, and improve metabolic stability.

Among these advanced building blocks, 3-ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0) has emerged as a highly versatile and privileged scaffold[1]. By combining the conformational rigidity of a four-membered aza-heterocycle with the strategic placement of ethyl and methoxy substituents, this compound serves as a powerful tool for medicinal chemists seeking to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-ethyl-3-methoxyazetidine hydrochloride is not arbitrary; every functional group serves a specific, causal purpose in molecular design:

  • The Azetidine Core: As a four-membered saturated nitrogen heterocycle, azetidine imparts significant conformational restriction. It forces the molecule into a defined trajectory, which decreases the entropic penalty upon binding to a target protein, thereby increasing binding affinity[2].

  • 3-Position Quaternary Carbon: The presence of both an ethyl and a methoxy group at the 3-position creates a quaternary carbon center. This completely eliminates the presence of a vulnerable C-H bond at this position, effectively blocking primary sites of cytochrome P450 (CYP450) mediated oxidative metabolism.

  • Methoxy Group: Acting as a potent hydrogen bond acceptor, the methoxy group improves aqueous solubility without drastically inflating the molecule's lipophilicity (logD).

  • Ethyl Group: The ethyl chain provides localized steric bulk. In structure-based drug design (SBDD), this flexible yet compact vector is ideal for probing and occupying deep, hydrophobic sub-pockets within a receptor's active site.

  • Hydrochloride Salt Form: Free base azetidines are typically low-molecular-weight, volatile oils that are difficult to weigh and prone to degradation. The hydrochloride salt ensures a highly stable, crystalline solid that is easy to handle, highly water-soluble, and shelf-stable[1].

Bioisosteric Replacement Strategies

Azetidines are increasingly valued in drug discovery as bioisosteres for larger, more lipophilic rings such as morpholine, piperazine, and piperidine[3]. Traditional amines often suffer from high lipophilicity, which can lead to promiscuous binding (e.g., hERG toxicity) and rapid metabolic clearance.

By substituting a morpholine or dialkylamine with 3-ethyl-3-methoxyazetidine, researchers can execute a "scaffold hop" that maintains the necessary basic nitrogen for target interaction while drastically increasing the fraction of sp3 carbons (Fsp3). This bioisosteric replacement strategy directly correlates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisostere A Traditional Amines (Morpholine, Piperidine) B High Lipophilicity (logD) Metabolic Vulnerability A->B C Bioisosteric Replacement with 3-Ethyl-3-methoxyazetidine B->C Scaffold Hopping D Increased Fsp3 Enhanced Solubility C->D E Conformational Rigidity Target Specificity C->E

Caption: Logical relationship of bioisosteric replacement using azetidine scaffolds.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 3-ethyl-3-methoxyazetidine hydrochloride, validating its utility as a high-quality building block[1].

PropertyValueRationale / Impact in Drug Design
CAS Number 942307-86-0Unique identifier for the stable hydrochloride salt form.
Molecular Formula C6H14ClNORepresents the HCl salt (Free base: C6H13NO).
Formula Weight 151.63 g/mol Low molecular weight enables efficient fragment-based design.
Fsp3 (Free Base) 1.00100% sp3 hybridized carbons; maximizes 3D spatial character.
H-Bond Donors 1 (Free Base)The secondary amine provides a critical target interaction point.
H-Bond Acceptors 2Nitrogen and Oxygen (methoxy) atoms facilitate aqueous solubility.
Physical State SolidEnhances bench stability and prevents compound volatilization.

Synthetic Methodologies: Self-Validating Workflows

Incorporating 3-ethyl-3-methoxyazetidine into a larger pharmaceutical scaffold typically relies on either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

Workflow A Aryl Halide (Electrophile) C Reaction (DMF, 80-100°C) A->C B 3-Ethyl-3-methoxyazetidine HCl + DIPEA (3.0 eq) B->C D Aryl-Azetidine Product C->D SNAr / Coupling E Purification (Flash/HPLC) D->E

Caption: Workflow for SNAr incorporation of 3-ethyl-3-methoxyazetidine.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is ideal for electron-deficient heteroaryl halides (e.g., chloropyrimidines or fluoropyridines).

Causality & Rationale: The azetidine nitrogen is highly nucleophilic once liberated from its HCl salt. However, the inherent ring strain of the 4-membered ring makes it susceptible to ring-opening under harsh basic conditions. Therefore, a mild organic base (DIPEA) is preferred over strong inorganic bases. The 3.0 equivalent excess is mathematically necessary: 1.0 eq to neutralize the HCl salt of the building block, 1.0 eq to neutralize the HCl generated by the substitution, and 1.0 eq to drive the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried reaction vial with the electrophilic heteroaryl chloride (1.0 mmol) and 3-ethyl-3-methoxyazetidine hydrochloride (1.2 mmol).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to dissolve the reagents. DMF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the starting aryl halide and the emergence of a product mass

    
     corresponding to the addition of 114 Da (free base mass 115 Da minus 1 proton) confirms successful coupling.
    
  • Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

For electron-rich or unactivated aryl halides where SNAr is kinetically unfavorable, Pd-catalyzed amination is required.

Causality & Rationale: RuPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the reductive elimination of secondary aliphatic amines while strictly suppressing β-hydride elimination—a common side reaction that destroys alkyl amine starting materials. Sodium tert-butoxide (NaOtBu) is used because it is strong enough to deprotonate the azetidine and the catalytic intermediate, but sterically hindered enough to avoid acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict argon atmosphere, combine the aryl bromide (1.0 mmol), 3-ethyl-3-methoxyazetidine hydrochloride (1.5 mmol),

    
     (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (3.0 mmol).
    
  • Solvation: Suspend the solid mixture in anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Heat the sealed vessel to 90 °C for 12 hours with vigorous stirring.

  • IPC & Filtration: Monitor via TLC/LC-MS. Upon completion, cool the mixture and filter it through a pad of Celite. Self-Validation: This filtration step removes the paramagnetic Palladium black, ensuring that the subsequent crude

    
     NMR is not broadened, allowing for immediate and accurate structural confirmation.
    
  • Purification: Concentrate the filtrate and purify via preparative HPLC.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required. When analyzing the


 NMR (in 

or

) of the final coupled product, the 3-ethyl-3-methoxyazetidine moiety presents highly diagnostic signals:
  • Methoxy Singlet: A sharp, distinct singlet integrating to 3 protons typically appears around

    
     3.15 - 3.30 ppm.
    
  • Ethyl Group: A classic triplet (integrating to 3H,

    
    ) around 
    
    
    
    0.85 - 1.00 ppm, and a quartet (integrating to 2H,
    
    
    ) around
    
    
    1.60 - 1.80 ppm.
  • Azetidine Protons: The four ring protons (two

    
     groups) will typically appear as an AB quartet or two distinct doublets between 
    
    
    
    3.50 and 4.20 ppm, depending on the symmetry induced by the aryl substituent.

References

1.1 - AChemBlock. 2. 2 - Benchchem. 3.3 - ResearchGate. 4. - TCI Chemicals.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Neuropharmacological Evaluation of 3-Ethyl-3-methoxyazetidine Hydrochloride

These application notes provide a comprehensive framework for the initial neuropharmacological characterization of 3-Ethyl-3-methoxyazetidine hydrochloride, a novel azetidine derivative. The protocols outlined herein are...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for the initial neuropharmacological characterization of 3-Ethyl-3-methoxyazetidine hydrochloride, a novel azetidine derivative. The protocols outlined herein are designed for researchers, scientists, and drug development professionals investigating new chemical entities for their potential as central nervous system (CNS) agents. The azetidine scaffold is a key feature in many CNS-active compounds, and derivatives such as 3-Ethyl-3-methoxyazetidine hydrochloride are of significant interest for their potential to modulate neurotransmitter systems.[1] This guide emphasizes a systematic, multi-tiered approach, from initial receptor screening to in vivo behavioral assessment, ensuring a thorough and scientifically rigorous evaluation.

Introduction and Rationale

The azetidine ring is a saturated four-membered heterocycle that provides a rigid and conformationally constrained scaffold, which can enhance binding interactions with biological targets.[2] Its small size and functionalization potential make it an attractive starting point for the design of novel therapeutic agents.[2] The methoxy and ethyl substitutions on the 3-position of the azetidine ring in 3-Ethyl-3-methoxyazetidine hydrochloride may influence its lipophilicity, metabolic stability, and target selectivity. Given that similar azetidine derivatives have shown high affinity for monoamine transporters, a primary hypothesis is that this compound may interact with the dopamine, serotonin, or norepinephrine transport systems.[1]

This document outlines a logical workflow for the characterization of 3-Ethyl-3-methoxyazetidine hydrochloride, beginning with fundamental safety precautions, moving to in vitro receptor profiling and functional activity assessment, and culminating in preliminary in vivo behavioral studies.

Health and Safety Precautions

As a novel chemical entity, 3-Ethyl-3-methoxyazetidine hydrochloride must be handled with appropriate caution until its toxicological properties are well-understood.

2.1. Personal Protective Equipment (PPE)

All personnel handling the compound must wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

2.2. Handling and Storage

The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

2.3. Waste Disposal

All waste materials contaminated with the compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

In Vitro Characterization

The initial in vitro evaluation will focus on identifying the primary molecular targets of 3-Ethyl-3-methoxyazetidine hydrochloride and assessing its functional activity and potential for neurotoxicity.

Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[6][7][8] A competitive binding assay will be used to determine the binding affinity (Ki) of 3-Ethyl-3-methoxyazetidine hydrochloride for a panel of CNS targets.

Protocol 1: Radioligand Binding Assay

  • Membrane Preparation:

    • Obtain cell lines or tissue preparations expressing the target receptors (e.g., HEK293 cells transfected with human dopamine, serotonin, or norepinephrine transporters; or rat brain tissue).

    • Homogenize the cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.[8]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of 3-Ethyl-3-methoxyazetidine hydrochloride.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).[8]

  • Incubation:

    • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-Ethyl-3-methoxyazetidine hydrochloride.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example CNS Receptor Panel for Initial Screening

Receptor TargetRadioligand
Dopamine Transporter (DAT)[³H]WIN 35,428
Serotonin Transporter (SERT)[³H]Citalopram
Norepinephrine Transporter (NET)[³H]Nisoxetine
D2 Dopamine Receptor[³H]Spiperone
5-HT2A Serotonin Receptor[³H]Ketanserin
µ-Opioid Receptor[³H]DAMGO
Functional Assays

Once a primary target is identified, functional assays are necessary to determine whether 3-Ethyl-3-methoxyazetidine hydrochloride acts as an agonist, antagonist, or allosteric modulator.

Protocol 2: Neurotransmitter Uptake Assay

This protocol is relevant if the compound shows affinity for monoamine transporters.

  • Cell Culture:

    • Culture cells expressing the transporter of interest (e.g., HEK293-hDAT cells) in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of 3-Ethyl-3-methoxyazetidine hydrochloride or a known inhibitor (e.g., cocaine for DAT).

    • Initiate neurotransmitter uptake by adding a mixture of radiolabeled (e.g., [³H]dopamine) and unlabeled neurotransmitter.

    • Incubate for a short period at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the accumulated radiolabeled neurotransmitter.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the percentage of neurotransmitter uptake against the logarithm of the concentration of 3-Ethyl-3-methoxyazetidine hydrochloride.

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Workflow for In Vitro Characterization

in_vitro_workflow compound 3-Ethyl-3-methoxyazetidine hydrochloride safety Safety Assessment (MSDS, Handling Precautions) compound->safety binding Receptor Binding Assays (Screening Panel) safety->binding target_id Primary Target(s) Identified binding->target_id functional Functional Assays (e.g., Uptake, cAMP) target_id->functional activity Functional Activity (Agonist, Antagonist, etc.) functional->activity neurotox In Vitro Neurotoxicity (Cell Viability) activity->neurotox profile In Vitro Profile (Affinity, Efficacy, Potency, Toxicity) neurotox->profile

Caption: In vitro characterization workflow for 3-Ethyl-3-methoxyazetidine hydrochloride.

In Vitro Neurotoxicity Assessment

It is crucial to assess the potential neurotoxic effects of a novel compound early in the drug discovery process.[10]

Protocol 3: MTT Cell Viability Assay

  • Cell Culture:

    • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 3-Ethyl-3-methoxyazetidine hydrochloride for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

In Vivo Behavioral Pharmacology

Based on the in vitro profile, in vivo studies in rodent models are conducted to assess the compound's effects on behavior.[11][12]

Protocol 4: Open Field Test for Locomotor Activity

This test is used to assess spontaneous locomotor activity and can also provide insights into anxiety-like behavior.

  • Animals:

    • Use adult male mice or rats, habituated to the testing room for at least one hour before the experiment.

  • Apparatus:

    • A square arena with high walls to prevent escape. The arena is typically equipped with an automated video-tracking system to record the animal's movements.

  • Procedure:

    • Administer 3-Ethyl-3-methoxyazetidine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).

  • Data Collection:

    • The video-tracking system will record parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

      • Stereotyped behaviors

  • Data Analysis:

    • Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in the total distance traveled may suggest a psychostimulant effect, while an increase in the time spent in the center may indicate anxiolytic properties.

Progression of Neuropharmacological Evaluation

neuropharm_progression cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding_assays Binding Assays functional_assays Functional Assays binding_assays->functional_assays toxicity_assays Toxicity Assays functional_assays->toxicity_assays pk_pd Pharmacokinetics/ Pharmacodynamics toxicity_assays->pk_pd Proceed if favorable in vitro profile behavioral Behavioral Models pk_pd->behavioral

Caption: Logical progression from in vitro to in vivo neuropharmacological evaluation.

Data Interpretation and Profile Development

The data gathered from these protocols will allow for the development of a preliminary neuropharmacological profile for 3-Ethyl-3-methoxyazetidine hydrochloride.

Table 2: Example Data Summary for a Hypothetical Compound

AssayParameterResultInterpretation
Receptor BindingKi at DAT15 nMHigh affinity for the dopamine transporter
Receptor BindingKi at SERT250 nMModerate affinity for the serotonin transporter
Receptor BindingKi at NET800 nMLow affinity for the norepinephrine transporter
Dopamine UptakeIC5025 nMPotent inhibitor of dopamine uptake
Cell ViabilityCC50>10 µMLow in vitro cytotoxicity
Open Field TestTotal DistanceIncreasedPotential psychostimulant effects

This integrated approach, from molecular target identification to behavioral assessment, is essential for the comprehensive evaluation of novel CNS drug candidates like 3-Ethyl-3-methoxyazetidine hydrochloride. The results of these studies will guide further preclinical development, including more complex behavioral models, pharmacokinetic studies, and safety pharmacology.

References

  • CELLS - 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. (n.d.).
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
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Application

Application Note: 3-Ethyl-3-methoxyazetidine Hydrochloride in Central Nervous System (CNS) Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0)[1] Scientific Rationale: The Azetidine Advantage in CNS Thera...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0)[1]

Scientific Rationale: The Azetidine Advantage in CNS Therapeutics

The quest for novel therapeutics targeting the central nervous system (CNS) is historically hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain. Traditional CNS drug discovery heavily relied on planar, sp2-hybridized aromatic systems or bulky, highly lipophilic amines (e.g., piperidines and pyrrolidines) to force passive diffusion. However, these approaches often lead to off-target toxicity, poor aqueous solubility, and rapid oxidative metabolism[2].

As a Senior Application Scientist, I advocate for the strategic incorporation of the azetidine scaffold —specifically, heavily engineered derivatives like 3-Ethyl-3-methoxyazetidine hydrochloride —to bypass these traditional limitations[3].

Causality Behind the Structural Engineering

The specific substitution pattern of 3-ethyl-3-methoxyazetidine is not arbitrary; it is a masterclass in physicochemical tuning:

  • High Fsp3 and Conformational Rigidity: The four-membered azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates directly with improved clinical success rates due to enhanced solubility and reduced promiscuous protein binding[4].

  • C3-Quaternary Metabolic Shielding: In unsubstituted or mono-substituted saturated heterocycles, the secondary carbon is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism. By creating a quaternary center at the C3 position with ethyl and methoxy groups, this primary metabolic liability is sterically and electronically blocked, drastically increasing the compound's half-life (

    
    ).
    
  • Optimized BBB Penetration: The methoxy group acts as a weak hydrogen-bond acceptor (HBA) to engage target CNS receptors (e.g., GPCRs, ion channels) without pushing the topological polar surface area (tPSA) beyond the strict < 90 Ų limit required for BBB permeation[2]. Simultaneously, the ethyl group provides a localized lipophilic patch, burying the polar ether oxygen from the aqueous environment and optimizing the logD for passive diffusion.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt to ensure benchtop stability, prevent volatilization, and eliminate the hygroscopic nature typical of free small-ring amines[1].

Optimization cluster_0 Structural Evolution in CNS Design N1 Traditional Amine (Piperidine) N2 Unsubstituted Azetidine (High Fsp3, High Strain) N1->N2 Ring Contraction (Lowers Lipophilicity) N3 3-Ethyl-3-methoxyazetidine (Optimized CNS Vector) N2->N3 C3-Disubstitution (Metabolic Shielding) N4 Enhanced BBB Passive Diffusion N3->N4 N5 Reduced CYP450 Clearance N3->N5

Caption: Structural optimization workflow demonstrating the transition to 3-Ethyl-3-methoxyazetidine.

Quantitative Data Summary: Comparative Profiling

To illustrate the impact of replacing a traditional piperidine ring with 3-ethyl-3-methoxyazetidine, the table below summarizes representative physicochemical shifts observed when these amines are appended to a generic CNS-active heteroaryl core.

ParameterPiperidine AnalogUnsubstituted Azetidine Analog3-Ethyl-3-methoxyazetidine Analog
Molecular Weight Added + 84 Da+ 56 Da+ 114 Da
LogD (pH 7.4) ~3.8 (Too lipophilic)~1.8 (Too hydrophilic)~2.6 (Optimal for CNS)
Basic pKa ~9.5 (Highly ionized)~8.5~7.8 (Higher unionized fraction at pH 7.4)
Microsomal Stability (CLint) High (Rapid C4 oxidation)High (Rapid C3 oxidation)Low (Steric shielding at C3)
BBB Permeability (

)
ModerateHighVery High

Experimental Protocols

The following protocols provide a self-validating system for incorporating 3-ethyl-3-methoxyazetidine hydrochloride into a drug scaffold and subsequently validating its CNS penetrance.

Protocol A: Scaffold Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: To covalently attach the azetidine building block to a halogenated heteroaryl CNS scaffold (e.g., a chloropyrimidine or fluoropyridine).

Causality & Expert Notes: Because the building block is a hydrochloride salt, it must be completely free-based in situ to act as a nucleophile. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from competing with the azetidine in the SNAr reaction. Polar aprotic solvents (DMF or DMSO) are chosen to leave the nucleophile unsolvated and highly reactive.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the halogenated heteroaryl scaffold (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere.

  • Free-Basing: Add 3-ethyl-3-methoxyazetidine hydrochloride (1.2 equiv, 0.6 mmol). Immediately add DIPEA (3.0 equiv, 1.5 mmol).

    • Self-Validation: The solution should turn slightly cloudy as diisopropylethylammonium chloride salts begin to form, confirming the successful liberation of the free azetidine base.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 90°C for 4–6 hours. Monitor the reaction via LC-MS. The high ring strain of the azetidine enhances the nucleophilicity of the nitrogen, usually driving the reaction to completion rapidly.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with saturated aqueous

    
     (10 mL), water (3 × 10 mL to remove DMF), and brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized CNS candidate.
    
Protocol B: In Vitro PAMPA-BBB Permeability Validation

Objective: To empirically validate that the incorporation of the 3-ethyl-3-methoxyazetidine moiety facilitates passive blood-brain barrier diffusion.

Causality & Expert Notes: Standard PAMPA (Parallel Artificial Membrane Permeability Assay) uses soy lecithin, which poorly mimics the brain's lipid profile. We mandate the use of porcine brain lipid (PBL) extracts to accurately simulate the tight junctions and lipid composition of the human BBB[5].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of the donor plate (e.g., Multiscreen IP, Millipore) with 4 µL of a 20 mg/mL solution of PBL in dodecane.

  • Donor Solution: Dissolve the purified compound from Protocol A in DMSO to make a 10 mM stock. Dilute this stock in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent membrane disruption).

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor buffer.

  • Incubation: Incubate the assembly at 37°C for 18 hours in a humidity-controlled chamber.

    • Self-Validation: Always run Dexamethasone (high permeability control) and FITC-dextran (membrane integrity control) in parallel wells. If FITC-dextran is detected in the acceptor well, the lipid membrane was compromised, and the data must be discarded.

  • Quantification: Separate the plates. Extract 50 µL from both the donor and acceptor wells, quench with an internal standard-spiked acetonitrile solution, and quantify the compound concentration via LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s indicates high BBB penetrance.

Protocol Start 3-Ethyl-3-methoxyazetidine HCl (CAS: 942307-86-0) Step1 In Situ Free-Basing (DIPEA, DMF, Argon) Start->Step1 Deprotonation Step2 SNAr Coupling (90°C, 4-6 hours) Step1->Step2 Electrophile Addition Step3 Aqueous Workup & Flash Chromatography Step2->Step3 Isolate Product Step4 PAMPA-BBB Assay (Porcine Brain Lipid) Step3->Step4 Biological Profiling Step5 LC-MS/MS Quantification (Calculate Pe > 4.0 x 10^-6 cm/s) Step4->Step5 Validation

Caption: End-to-end experimental workflow from free-basing the hydrochloride salt to in vitro BBB validation.

References

  • National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at: [Link]

  • MDPI. "Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review." Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 3-Ethyl-3-methoxyazetidine Hydrochloride for Novel Therapeutic Agent Synthesis

Abstract The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, imparting unique three-dimensional characteristics and enhancing the physicochemical properties of drug candidates.[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, imparting unique three-dimensional characteristics and enhancing the physicochemical properties of drug candidates.[1][2] This document provides detailed application notes and protocols for the strategic use of 3-Ethyl-3-methoxyazetidine hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. This guide explores its reactivity, presents validated synthetic methodologies, and discusses the rationale behind its application in drug discovery programs targeting a range of diseases.

Introduction: The Strategic Advantage of the 3,3-Disubstituted Azetidine Core

The incorporation of small, strained ring systems is a well-established strategy to overcome the "flatness" often seen in medicinal chemistry, which can limit target engagement and result in suboptimal pharmacokinetic profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a compelling solution due to its inherent ring strain and non-planar geometry, which introduces desirable three-dimensionality into molecular scaffolds.[1][2]

The specific substitution pattern of 3-Ethyl-3-methoxyazetidine hydrochloride provides distinct advantages:

  • Modulation of Physicochemical Properties: The geminal ethyl and methoxy groups at the C3 position allow for fine-tuning of lipophilicity and polarity. The methoxy group can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets.[3]

  • Vectorial Exit Points for SAR: The secondary amine of the azetidine ring serves as a primary point for derivatization, enabling the exploration of Structure-Activity Relationships (SAR) through the introduction of a wide array of substituents.

  • Metabolic Stability: The quaternary center at C3 can block potential sites of metabolism, which may enhance the in vivo stability and half-life of drug candidates.[1]

This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this building block in their synthetic campaigns.

Core Reactivity and Handling

3-Ethyl-3-methoxyazetidine is typically supplied as a hydrochloride salt to improve its stability and handling.[3] Prior to its use in most synthetic transformations, it must be neutralized to the free base.

Protocol 2.1: Liberation of the Free Base

Objective: To generate the free 3-Ethyl-3-methoxyazetidine from its hydrochloride salt for subsequent reactions.

Materials:

  • 3-Ethyl-3-methoxyazetidine hydrochloride

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 3-Ethyl-3-methoxyazetidine hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM or Et₂O.

  • Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue addition until effervescence ceases, indicating complete neutralization. Alternatively, cool the mixture in an ice bath and add 1 M NaOH dropwise until the aqueous layer is basic (pH > 10), checking with pH paper.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer contains the free azetidine base.

  • Drain the lower organic layer (if using DCM) or decant the upper organic layer (if using Et₂O).

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Caution: The free base can be volatile; use minimal heat.

  • The resulting oil is the free 3-Ethyl-3-methoxyazetidine, which should be used immediately in the next step.

Synthetic Applications & Protocols

The nucleophilic secondary amine of the azetidine ring is the primary reactive handle for elaboration. This section will focus on two fundamental and widely applicable transformations: N-acylation and reductive amination.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a robust method for linking the azetidine core to various substrates, such as carboxylic acids, to form amide bonds. This is a cornerstone of many drug discovery efforts.[4][5]

Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

Objective: To couple 3-Ethyl-3-methoxyazetidine with a generic carboxylic acid (R-COOH).

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

Materials:

  • 3-Ethyl-3-methoxyazetidine (free base from Protocol 2.1)

  • Carboxylic acid of interest (R-COOH)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, silica gel for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Add the free 3-Ethyl-3-methoxyazetidine (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq). The base is crucial to neutralize the hydrochloride formed and maintain a basic environment for the coupling.

  • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine.

Diagram 3.1: N-Acylation Workflow

N_Acylation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Coupling cluster_purification Workup & Purification RCOOH R-COOH EDC_HOBt EDC, HOBt RCOOH->EDC_HOBt ActivatedEster Activated Ester Intermediate EDC_HOBt->ActivatedEster Azetidine 3-Ethyl-3-methoxyazetidine (Free Base) ActivatedEster->Azetidine Coupling Product N-Acylated Azetidine Azetidine->Product DIPEA DIPEA DIPEA->Product Base Workup Aqueous Workup Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Workflow for EDC/HOBt mediated N-acylation.

Reductive Amination: Synthesis of N-Alkylated Derivatives

Reductive amination is a powerful method for forming C-N bonds and installing diverse alkyl groups on the azetidine nitrogen. This reaction involves the initial formation of an iminium ion from the azetidine and an aldehyde or ketone, followed by in situ reduction.

Protocol 3.2.1: Reductive Amination with an Aldehyde

Objective: To N-alkylate 3-Ethyl-3-methoxyazetidine with a generic aldehyde (R-CHO).

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[6][7] It is less basic than other common reducing agents like sodium cyanoborohydride, reducing the likelihood of side reactions.

Materials:

  • 3-Ethyl-3-methoxyazetidine hydrochloride (1.0 eq)

  • Aldehyde of interest (R-CHO) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7]

  • Acetic acid (optional, can catalyze iminium formation)[7]

  • Standard workup and purification reagents

Procedure:

  • To a stirred suspension of 3-Ethyl-3-methoxyazetidine hydrochloride and the aldehyde (1.0 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).[5]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 3.2: Reductive Amination Mechanism

Reductive_Amination Azetidine Azetidine (NH) Iminium Iminium Ion Intermediate [>N+=CHR] Azetidine->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkylated Azetidine (>N-CH₂R) Iminium->Product Reduction STAB [H]⁻ (from STAB) STAB->Iminium

Caption: Simplified mechanism of reductive amination.

Characterization Data

Successful synthesis of derivatives must be confirmed by standard analytical techniques. The following table provides expected data for a model product.

Table 4.1: Characterization of a Model N-Benzoyl Derivative

Parameter Expected Value / Observation
Structure N-Benzoyl-3-ethyl-3-methoxyazetidine
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.35 (m, 5H, Ar-H), 4.40 (t, 2H), 4.10 (t, 2H), 3.25 (s, 3H, OCH₃), 1.90 (q, 2H, CH₂CH₃), 0.95 (t, 3H, CH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 169.0 (C=O), 136.0, 129.5, 128.0, 127.0 (Ar-C), 75.0 (C-O), 60.0 (Azetidine CH₂), 50.0 (OCH₃), 30.0 (CH₂CH₃), 8.0 (CH₂CH₃)
Mass Spec (ESI+) m/z 220.1 [M+H]⁺
Appearance White to off-white solid

Conclusion and Future Perspectives

3-Ethyl-3-methoxyazetidine hydrochloride is a valuable and versatile building block for introducing a 3D-rich, metabolically stable core into drug candidates.[1] The protocols outlined herein for N-acylation and reductive amination represent foundational methods for its elaboration. Researchers can expand upon these core reactions, exploring transition metal-catalyzed cross-couplings, nucleophilic substitutions, and other transformations to access a wide chemical space. The strategic application of this reagent can significantly contribute to the development of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1. Leap Chem.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

Sources

Application

Application Note: A Proposed Experimental Framework for Evaluating the Anticancer Potential of 3-Ethyl-3-methoxyazetidine hydrochloride

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry, conferring unique physicochemical properties that are advantageous for dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry, conferring unique physicochemical properties that are advantageous for drug development.[1] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1] While 3-Ethyl-3-methoxyazetidine hydrochloride is a novel compound with limited published biological data, its structural class has been associated with significant anticancer activity. Related azetidine compounds have been shown to function as inhibitors of critical oncogenic pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, and as microtubule-targeting agents that disrupt cytoskeletal dynamics.[2][3] This document provides a comprehensive, phased experimental framework for the systematic evaluation of 3-Ethyl-3-methoxyazetidine hydrochloride's potential as an anticancer therapeutic agent. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate its mechanism of action, providing a robust foundation for further preclinical development.

Introduction: The Rationale for Investigation

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The azetidine ring's inherent strain and three-dimensional character make it an attractive scaffold for designing molecules that can form unique interactions with biological targets.[1] Several studies have highlighted the potential of azetidine derivatives to induce apoptosis, inhibit cancer cell proliferation, and suppress tumor growth by targeting key cellular machinery.[4][5]

Notably, two primary mechanisms of action have been identified for anticancer azetidine-based compounds:

  • STAT3 Pathway Inhibition: The STAT3 transcription factor is aberrantly and constitutively activated in a wide array of human cancers, driving proliferation, survival, and angiogenesis.[6] Certain azetidine derivatives have been identified as potent, irreversible inhibitors of STAT3 activation, leading to tumor cell death in models of triple-negative breast cancer.[2][5]

  • Microtubule Disruption: The microtubule network is essential for cell division, making it a validated target for chemotherapy. Some azetidin-2-one derivatives have been shown to interact with the colchicine-binding site on tubulin, inhibiting microtubule polymerization and inducing apoptosis.[3][4]

Given these precedents, a structured investigation into the biological effects of 3-Ethyl-3-methoxyazetidine hydrochloride is warranted. This guide outlines a logical, three-phase workflow designed for academic and industry researchers to comprehensively characterize its in vitro anticancer profile.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Functional Characterization P1_Start Compound Preparation (Stock Solution) P1_Assay Multi-Dose Cytotoxicity Assay (e.g., MTT / SRB) P1_Start->P1_Assay P1_Data IC50 Determination in Cancer Cell Line Panel P1_Assay->P1_Data P2_Apoptosis Apoptosis Assay (Annexin V / PI) P1_Data->P2_Apoptosis Based on IC50 P2_Cycle Cell Cycle Analysis (PI Staining) P1_Data->P2_Cycle Based on IC50 P2_Western Pathway Analysis (Western Blot) P1_Data->P2_Western Based on IC50 P3_Migration Wound Healing Assay P2_Apoptosis->P3_Migration Confirm Phenotype P3_Colony Colony Formation Assay P2_Western->P3_Colony Confirm Phenotype G Cytokine Cytokine/GF Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Compound 3-Ethyl-3- methoxyazetidine HCl Compound->pSTAT3 Inhibition?

Figure 2: Hypothesized inhibition of the STAT3 signaling pathway by the test compound.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:

      • STAT3 Pathway: Phospho-STAT3 (Tyr705), Total STAT3.

      • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax.

      • Loading Control: β-Actin or GAPDH.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phase 3: Functional Characterization

This phase assesses the compound's impact on cancer-specific functional behaviors.

Colony Formation Assay

Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It assesses the long-term anti-proliferative effects of a compound. [5] Protocol:

  • Seed cells at a very low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach, then treat with low concentrations of the compound (often below the IC50).

  • Incubate for 10-14 days, replacing the medium with a fresh compound-containing medium every 3-4 days.

  • When visible colonies have formed in the control wells, wash with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

Principle: This assay evaluates the effect of a compound on cell migration and invasion, key processes in metastasis.

Protocol:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add a fresh medium containing the compound at non-lethal concentrations.

  • Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the vehicle control.

Conclusion and Future Directions

The experimental framework detailed in this application note provides a systematic approach to characterizing the anticancer potential of 3-Ethyl-3-methoxyazetidine hydrochloride. Data gathered from these assays will establish its potency (IC50), elucidate its primary mechanism of action (e.g., apoptosis induction, cell cycle arrest, STAT3 inhibition), and confirm its impact on functional cancer phenotypes like clonogenic survival and cell migration. Positive and compelling results from this in vitro evaluation would provide a strong rationale for advancing the compound to more complex studies, including 3D spheroid models, combination therapy screening, and ultimately, in vivo xenograft models to assess its therapeutic efficacy in a physiological context.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022, May 1). eScholarship.org. Retrieved March 7, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 7, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved March 7, 2026, from [Link]

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549. (n.d.). NIH. Retrieved March 7, 2026, from [Link]

  • Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines. (2022, August 17). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Ethyl-3-methoxyazetidine Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide on the application of 3-Ethyl-3-methoxyazetidine hydrochloride as a key intermediate in pharmaceutical synthesis. The azetidine scaffold is of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the application of 3-Ethyl-3-methoxyazetidine hydrochloride as a key intermediate in pharmaceutical synthesis. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2] This guide covers the compound's properties, safety protocols, and a representative synthetic application, focusing on the N-functionalization of the azetidine ring, a critical step in the elaboration of this building block into more complex drug candidates.

Introduction: The Role of Substituted Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "bioisosteres" for other common rings and as valuable scaffolds in their own right.[3] Their strained ring system provides a rigid, conformationally constrained framework that can enhance binding interactions with biological targets.[4] The substitution at the 3-position, as in 3-Ethyl-3-methoxyazetidine hydrochloride, offers a strategic vector for molecular design. The ethyl group can modulate lipophilicity and van der Waals interactions, while the methoxy group can influence hydrogen bonding and metabolic stability.

While public-domain literature on 3-Ethyl-3-methoxyazetidine hydrochloride is emerging, its structural analog, 3-methoxyazetidine hydrochloride, is a well-documented intermediate used in the synthesis of diverse biologically active molecules, including central nervous system (CNS) agents, enzyme inhibitors, and anticancer compounds.[4][5][6] This guide will leverage data from this closely related analog to establish a foundational understanding and provide robust, field-proven protocols applicable to this class of intermediates.

Physicochemical Properties and Safety Data

A clear understanding of a starting material's properties and hazards is fundamental to its effective and safe use.

Compound Properties

The properties of 3-Ethyl-3-methoxyazetidine hydrochloride and its structural analog are summarized below.

Property3-Ethyl-3-methoxyazetidine hydrochloride 3-Methoxyazetidine hydrochloride (Analog)
CAS Number 942307-86-0148644-09-1
Molecular Formula C₆H₁₄ClNOC₄H₁₀ClNO[7]
Molecular Weight 151.63 g/mol 123.58 g/mol [7]
Appearance Not specifiedPale grey to off-white hygroscopic solid[8]
Purity ≥97% (Typical)≥97% (HPLC)[8]
Storage Store at 0-8 °C, under inert atmosphereStore at 0-8 °C[8]
Safety and Handling

Causality: The hydrochloride salt form enhances stability and water solubility, making it easier to handle than the free base, which can be volatile and more reactive. However, as with all amine hydrochlorides, it is acidic and can be corrosive. The following safety information is based on data for the structural analog, 3-methoxyazetidine hydrochloride, and should be considered directly applicable.[7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[7][9][10]

  • H319: Causes serious eye irritation.[7][9][10]

  • H335: May cause respiratory irritation.[7][9][10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated chemical fume hood.[10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and nitrile gloves.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Application in Synthesis: N-Functionalization

The most common and critical first step in utilizing azetidine hydrochloride intermediates is the functionalization of the secondary amine. This transformation "unlocks" the building block for coupling to other fragments of the target molecule. A variety of standard organic reactions can be employed, including reductive amination, Buchwald-Hartwig amination, and N-acylation.[12][13]

The following workflow diagram illustrates the central role of N-functionalization in elaborating the azetidine core into a final, complex pharmaceutical agent.

G cluster_0 Core Synthesis Workflow cluster_1 N-Functionalization Reactions cluster_2 Drug Development Pathway start 3-Ethyl-3-methoxyazetidine Hydrochloride base In-situ Deprotonation (e.g., Et₃N, K₂CO₃, DBU) start->base Add Base intermediate Free Azetidine Intermediate base->intermediate Generates Nucleophile alkylation N-Alkylation (Alkyl Halide) intermediate->alkylation acylation N-Acylation (Acyl Chloride) intermediate->acylation arylation N-Arylation (Aryl Halide, Pd-cat.) intermediate->arylation product Functionalized Azetidine Scaffold alkylation->product acylation->product arylation->product further_steps Further Synthetic Steps (e.g., coupling, deprotection) product->further_steps api Final Bioactive Molecule / API further_steps->api

Caption: Synthetic workflow for azetidine functionalization.

Representative Protocol: N-Alkylation via SN2 Reaction

This protocol details a general method for the N-alkylation of 3-Ethyl-3-methoxyazetidine hydrochloride with an activated alkyl halide, such as benzyl bromide. This foundational reaction is widely applicable for building molecular complexity.

Causality & Self-Validation: This protocol is designed to be self-validating. The choice of a non-nucleophilic base prevents competition with the azetidine nucleophile. The reaction is monitored by Thin-Layer Chromatography (TLC), providing clear checkpoints for reaction completion. The workup procedure is designed to systematically remove unreacted starting materials, base, and salts, ensuring a clean crude product for purification.

Reagents and Materials
ReagentQuantity (1 mmol scale)Purpose
3-Ethyl-3-methoxyazetidine HCl151.6 mg (1.0 eq)Starting Material
Benzyl Bromide188.1 mg (1.1 eq)Electrophile
Potassium Carbonate (K₂CO₃), anhydrous276.4 mg (2.0 eq)Base
Acetonitrile (CH₃CN), anhydrous5 mLSolvent
Ethyl Acetate~30 mLExtraction Solvent
Saturated Sodium Bicarbonate (aq)~15 mLAqueous Wash
Brine~15 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)~2 gDrying Agent
Equipment
  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Nitrogen or Argon inlet

  • Syringes and needles

  • TLC plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 3-Ethyl-3-methoxyazetidine hydrochloride (151.6 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ is a solid, inorganic base that deprotonates the azetidine hydrochloride in situ to form the nucleophilic free amine without introducing a competing nucleophile.[12] Using two equivalents ensures complete deprotonation.

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile (5 mL) via syringe. Stir the suspension vigorously for 10 minutes at room temperature.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the SN2 reaction. Vigorous stirring is necessary as this is a heterogeneous mixture.

  • Electrophile Addition: Add benzyl bromide (188.1 mg, 1.1 eq) dropwise via syringe.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable azetidine starting material.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase) until the azetidine starting material spot is consumed (typically 4-12 hours).

    • Rationale: TLC allows for real-time tracking of the reaction, preventing unnecessary reaction time and the formation of potential byproducts.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a small pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of ethyl acetate (~5 mL).

    • Rationale: Filtration provides a simple and effective method to remove the bulk of the inorganic materials before liquid-liquid extraction.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The bicarbonate wash removes any residual acidic species. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-ethyl-3-methoxyazetidine.

    • Rationale: Complete removal of water is essential before removing the solvent to prevent hydrolysis of the product upon storage.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.

    • Rationale: Chromatography is necessary to remove any unreacted benzyl bromide and minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Conclusion and Future Perspectives

3-Ethyl-3-methoxyazetidine hydrochloride represents a valuable and versatile building block for modern medicinal chemistry. Its strategic N-functionalization, as detailed in the representative protocol, provides a gateway to a vast chemical space of novel, three-dimensional molecules. The addition of the ethyl group, compared to simpler analogs, offers medicinal chemists a tool to fine-tune pharmacokinetic properties, potentially leading to the development of drug candidates with improved efficacy and safety profiles for treating a range of conditions, from neurological disorders to infectious diseases.[14]

References

  • Taylor & Francis Online. (n.d.). Azetidines – Knowledge and References. [Link]

  • Future Science. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem Compound Database. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

  • ResearchGate. (2011, January). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

Sources

Application

Application Notes and Protocols for 3-Ethyl-3-methoxyazetidine Hydrochloride in a Laboratory Setting

Introduction: The Significance of 3-Substituted Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their rigid, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Substituted Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold that can improve key pharmacological properties such as metabolic stability, solubility, and receptor binding affinity when incorporated into drug candidates.[1] Specifically, 3-substituted azetidine derivatives are being explored as crucial building blocks for novel therapeutics targeting a range of conditions, including central nervous system (CNS) disorders.[2] 3-Ethyl-3-methoxyazetidine hydrochloride is a member of this promising class of compounds, offering a versatile intermediate for the synthesis of more complex molecules.

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 3-Ethyl-3-methoxyazetidine hydrochloride in a research and development laboratory environment. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.

I. Compound Profile and Hazard Assessment

Key Chemical Data Summary

PropertyValueSource
Chemical Name 3-Ethyl-3-methoxyazetidine hydrochlorideAChemBlock[3]
CAS Number 942307-86-0AChemBlock[3]
Molecular Formula C₆H₁₄ClNOCalculated
Formula Weight 151.63 g/mol AChemBlock[3]
Appearance Assumed to be a solid, likely hygroscopicInferred from analogs
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantInferred from 3-methoxyazetidine hydrochloride data[4][5]

Based on the data for 3-methoxyazetidine hydrochloride, the following GHS hazard classifications are inferred for 3-Ethyl-3-methoxyazetidine hydrochloride:

  • Skin Irritation (Category 2) [4][5]

  • Serious Eye Irritation (Category 2A) [4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [5]

Therefore, appropriate precautions must be taken to avoid contact with skin, eyes, and the respiratory system.

II. Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The following PPE and engineering controls are mandatory.

Engineering Controls:
  • Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[4]

Personal Protective Equipment:
  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat must be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

III. Storage and Handling Procedures

Storage:

The stability of 3-Ethyl-3-methoxyazetidine hydrochloride is best maintained under controlled conditions. As a hydrochloride salt, it is likely to be hygroscopic.

  • Container: Store in the original, tightly sealed container.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Handling:
  • Work Area Preparation: Ensure the fume hood sash is at the appropriate height. The work surface should be clean and uncluttered.

  • Weighing: Due to its likely hygroscopic nature, weighing should be performed expeditiously. For highly sensitive reactions, weighing should occur in a glove box under an inert atmosphere. If a glove box is unavailable, weigh a larger amount than needed in a sealed container, and then quickly transfer the desired amount to the reaction vessel inside the fume hood.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly with stirring.

The following diagram outlines the decision-making process for the safe handling and storage of 3-Ethyl-3-methoxyazetidine hydrochloride.

G N-Alkylation Experimental Workflow setup 1. Reaction Setup: - Add azetidine HCl to flask - Add anhydrous DCM deprotonation 2. Deprotonation: - Cool to 0°C - Add DIPEA setup->deprotonation alkylation 3. N-Alkylation: - Add alkylating agent - Warm to RT, stir 12-24h deprotonation->alkylation monitoring 4. Monitor Reaction: - TLC or LC-MS alkylation->monitoring workup 5. Work-up: - Quench with NaHCO₃ - Extract with DCM monitoring->workup purification 6. Purification: - Dry, concentrate - Column chromatography workup->purification characterization 7. Characterization: - NMR, Mass Spec purification->characterization

Sources

Method

Derivatization of 3-Ethyl-3-methoxyazetidine hydrochloride for structure-activity relationship (SAR) studies

Application Note: High-Fidelity Derivatization of 3-Ethyl-3-methoxyazetidine Hydrochloride for SAR Profiling Executive Summary & Pharmacophore Rationale This guide details the strategic derivatization of 3-Ethyl-3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization of 3-Ethyl-3-methoxyazetidine Hydrochloride for SAR Profiling

Executive Summary & Pharmacophore Rationale

This guide details the strategic derivatization of 3-Ethyl-3-methoxyazetidine hydrochloride (CAS 942307-86-0) . In modern medicinal chemistry, the 3,3-disubstituted azetidine scaffold has emerged as a superior bioisostere for gem-dimethyl groups and carbonyl moieties.[1]

Why this Scaffold?

  • Conformational Constraint: The four-membered ring locks the nitrogen vector, reducing entropic penalties upon binding compared to flexible diethylamine analogs.

  • The "Gem-Disubstituted" Effect: The 3-ethyl and 3-methoxy groups provide a unique balance of lipophilicity (Ethyl) and polarity (Methoxy). The methoxy group acts as a specific hydrogen bond acceptor (HBA) while modulating the pKa of the azetidine nitrogen (typically 1–2 units lower than pyrrolidine), improving membrane permeability and metabolic stability.

  • Metabolic Blocking: Substitution at the 3-position blocks the common metabolic soft spot of azetidine oxidation.

Critical Handling & Pre-Treatment

The Challenge: The hydrochloride salt (HCl) is robust but non-nucleophilic. Direct use in coupling reactions without proper scavenging can lead to stalled kinetics or variable yields due to pH suppression. The Solution: An in situ neutralization or isolation of the free base is required.

Protocol A: Preparation of the Free Base (Recommended for Scale-Up)

Use this protocol if performing >10 parallel reactions to ensure stoichiometry.

  • Dissolution: Dissolve 3-Ethyl-3-methoxyazetidine HCl (1.0 eq) in minimal water (approx. 2 mL/mmol).

  • Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12.

  • Extraction: Extract exhaustively with DCM (3 x 5 mL/mmol). Note: Azetidines are polar; exhaustive extraction is critical.

  • Drying: Dry combined organics over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic/Lewis acidic).
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; free base is volatile). Use immediately.

Derivatization Workflows

Workflow Overview (Graphviz)

Azetidine_SAR_Workflow Start 3-Ethyl-3-methoxyazetidine HCl Salt Base Free Base / Neutralization Start->Base DIPEA or NaOH Amide Amide Coupling (HATU/DIPEA) Base->Amide R-COOH RedAm Reductive Amination (STAB/AcOH) Base->RedAm R-CHO Urea Urea Formation (Isocyanates) Base->Urea R-NCO SAR_A SAR: H-Bond Donors Rigid Linkers Amide->SAR_A SAR_B SAR: Basicity Modulation Flexible Linkers RedAm->SAR_B SAR_C SAR: Solubility Polar Contacts Urea->SAR_C

Figure 1: Decision tree for azetidine derivatization based on SAR objectives.

Protocol B: Amide Coupling (HATU Method)

Target: Exploring H-bond interactions and rigidifying the linker.

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 eq

  • Azetidine HCl: 1.2 eq

  • HATU: 1.2 eq

  • DIPEA (Diisopropylethylamine): 3.5 eq (Crucial: 1 eq neutralizes HCl, 1 eq activates acid, excess maintains basicity).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: In a vial, dissolve R-COOH (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL). Add DIPEA (0.2 mmol) and stir for 5 mins at RT. Color change to yellow/orange indicates active ester formation.

  • Addition: Add Azetidine HCl (0.12 mmol) followed by the remaining DIPEA (0.15 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography. Note: Amides of this azetidine are typically UV active if R is aromatic.

Scientific Insight: The steric bulk of the 3-ethyl group does not significantly hinder N-acylation because the reaction center (Nitrogen) is distal enough from the quaternary carbon. However, it does prevent "over-reaction" or ring opening often seen with less stable azetidines.

Protocol C: Reductive Amination (The "Spacer" Scan)

Target: Modulating basicity (pKa) and exploring flexible hydrophobic pockets.

Reagents:

  • Aldehyde (R-CHO): 1.0 eq

  • Azetidine HCl: 1.2 eq

  • STAB (Sodium Triacetoxyborohydride): 2.0 eq

  • Acetic Acid: 1.0 eq (Catalytic/Buffer).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Combine R-CHO and Azetidine HCl in DCE (2 mL/mmol). Add DIPEA (1.0 eq) to neutralize the salt. Stir for 30 mins.

  • Acidification: Add Acetic Acid (1.0 eq). This activates the iminium ion.

  • Reduction: Add STAB (2.0 eq) in one portion. Gas evolution may occur.

  • Quench: Stir overnight. Quench with sat.

    
    .
    
  • Extraction: Extract with DCM. Caution: Do not use acidic workup, or you will lose the basic product to the aqueous layer.

SAR Data Interpretation & Logic

When analyzing the SAR of these derivatives, use the following logic table to correlate structural changes with biological data.

Derivative ClassStructural FeaturePhysicochemical ImpactSAR Objective
Amide

Carbonyl
Neutral Nitrogen, H-Bond AcceptorRemove basicity, test H-bond donor in pocket.
Tertiary Amine

Alkyl
Basic Nitrogen (pKa ~8-9)Maintain salt bridge interaction; increase flexibility.
Sulfonamide SulfonylTetrahedral Geometry, Strong EWGExplore unique vector geometry; metabolic stability.
Urea -NH-CO-N-Dual H-Bond Donor/AcceptorProbe for distal H-bond networks.

Analytical Validation (QC):

  • 1H NMR (CDCl3): Look for the azetidine ring protons as multiplets between 3.5 – 4.2 ppm .

    • Diagnostic: The 3-ethyl group will show a triplet (approx 0.9 ppm) and quartet (approx 1.6 ppm). The 3-methoxy singlet appears approx 3.2 ppm .

  • 13C NMR: The quaternary carbon (C3) typically appears around 60-70 ppm , shifted downfield by the oxygen.

References

  • Azetidine Pharmacophore: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (NIH).

  • 3,3-Disubstituted Synthesis: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.

  • Ring Strain & Reactivity: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH / PubMed.

  • Handling & Safety: Azetidine Hydrochloride Safety Data Sheet. Apollo Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Coupling 3-Ethyl-3-methoxyazetidine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-3-methoxyazetidine hydrochloride. This guide is designed to provide in-depth, practical solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-3-methoxyazetidine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during coupling reactions involving this versatile building block. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it a valuable synthetic motif, but also susceptible to undesired side reactions, primarily ring-opening.[1][2][3] This guide will address the most common coupling reactions—amide bond formation and N-arylation—and provide structured advice for optimizing conditions and overcoming frequently encountered obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when using 3-Ethyl-3-methoxyazetidine hydrochloride in a coupling reaction?

The first step is the in-situ neutralization of the hydrochloride salt to generate the free secondary amine. The choice of base is critical. An inappropriate base can lead to low yields, side reactions, or failure to initiate the reaction.

  • For Amide Couplings: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.5 equivalents) is typically sufficient to neutralize the HCl salt and any acid generated during the activation of the carboxylic acid.

  • For Palladium-Catalyzed N-Arylations (Buchwald-Hartwig): A stronger inorganic base is required to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4] The choice depends on the specific ligand and aryl halide used.

Q2: My amide coupling reaction is showing low yield. What are the potential causes?

Low yields in amide couplings with this substrate are often traced back to one of several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended SolutionScientific Rationale
Inefficient Carboxylic Acid Activation Switch to a more potent coupling reagent. If using a carbodiimide like EDC, consider adding an activating agent such as HOBt or HOAt.[5][6] Phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents are generally more reactive.[6]The 3,3-disubstitution on the azetidine ring introduces steric hindrance, which can slow the rate of nucleophilic attack by the amine.[7][8] A more activated carboxylic acid intermediate increases the reaction rate, outcompeting potential side reactions.
Azetidine Ring-Opening Conduct the reaction at a lower temperature (e.g., 0 °C to -20 °C).[1] Add the activated carboxylic acid or acyl chloride slowly to the solution of the free amine.[1]The azetidine ring is susceptible to nucleophilic attack, especially under acidic conditions or with Lewis acidic reagents.[1][2] Low temperatures and slow addition minimize the concentration of reactive intermediates and reduce the likelihood of the ring-opening side reaction, which can produce γ-substituted amide byproducts.[1]
Incomplete Reaction Increase reaction time, but monitor carefully by TLC or LC-MS. Consider a solvent with a higher boiling point if thermal stability allows, but this should be a last resort due to the risk of ring-opening at elevated temperatures.[1]Steric hindrance can make the reaction sluggish. However, prolonged reaction times can also lead to gradual decomposition.[1] Close monitoring is key to finding the optimal balance.
Sub-optimal Base Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA are used if starting with an unactivated carboxylic acid and a coupling reagent.One equivalent of the base is consumed by the azetidine hydrochloride salt. A second equivalent is needed to facilitate the coupling reaction itself and neutralize any acidic byproducts from the coupling reagent.
Q3: I am attempting a Buchwald-Hartwig N-arylation and see no product formation. What should I check first?

The Buchwald-Hartwig amination is a complex, multi-step catalytic reaction.[9][10] Failure is often due to catalyst inactivation or incorrect component selection.

Potential CauseRecommended SolutionScientific Rationale
Incorrect Ligand Choice For sterically hindered secondary amines like 3-Ethyl-3-methoxyazetidine, bulky, electron-rich phosphine ligands are required. Consider using ligands such as XPhos, RuPhos, or BrettPhos.These ligands promote the crucial reductive elimination step, which can be slow for hindered substrates, and stabilize the active palladium catalyst.[9]
Base Incompatibility Ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used. The base must be sufficiently strong to deprotonate the amine-palladium complex in the catalytic cycle.[10]Weaker bases like K₂CO₃ may not be effective for this hindered secondary amine, leading to a stalled catalytic cycle.[11]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[4]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle and halting the reaction.
Poor Solvent Choice Use anhydrous, non-protic solvents such as toluene, dioxane, or THF.Protic solvents can interfere with the strong base and the catalytic intermediates. Water, in particular, can hydrolyze the base and poison the catalyst.
Q4: I am observing a significant byproduct that I suspect is from ring-opening. How can I confirm this and prevent it?

Ring-opening is the most common side reaction for strained azetidines.[1][12]

  • Confirmation: The ring-opening of 3-Ethyl-3-methoxyazetidine during an acylation with an acyl chloride would likely produce a γ-chloroamide. During an amide coupling, it could lead to a γ-hydroxyamide if water is present. These byproducts will have a significantly different mass and polarity from the desired product and can be identified by LC-MS and NMR analysis.

  • Prevention:

    • Low Temperature: Perform the reaction at 0 °C or lower. This is the most effective way to minimize the rate of the ring-opening side reaction.[1]

    • Mild Reagents: Avoid highly reactive acyl chlorides if possible. Using standard amide coupling reagents (HATU, HBTU, etc.) is generally safer.[1] Some coupling reagents can be harsh, so choosing milder options is preferable.

    • Controlled Addition: Add the electrophile (acyl chloride or activated acid) dropwise to the solution containing the azetidine free base. This keeps the concentration of the electrophile low and minimizes side reactions.[1]

    • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Prolonged exposure to reaction conditions can increase the amount of ring-opened byproduct.[1]

Troubleshooting Workflows & Diagrams

A logical, step-by-step approach is crucial for efficient troubleshooting. The following diagrams illustrate recommended workflows for common coupling reactions.

G cluster_0 Amide Coupling Troubleshooting start Low Yield or Stalled Reaction q1 Check Base Stoichiometry (>2.0 eq DIPEA/TEA) start->q1 q2 Increase Coupling Reagent Reactivity (e.g., EDC -> HATU) q1->q2 Yes sol1 Adjust Base to >2.0 eq. q1->sol1 No q3 Ring-Opening Observed? q2->q3 Yes sol2 Use Stronger Coupling Reagent q2->sol2 No sol3 Lower Temperature (0°C to -20°C) Slowly Add Electrophile q3->sol3 Yes sol4 Monitor reaction closely and consider alternative solvent q3->sol4 No sol1->q2 sol2->q3 end Optimized Conditions sol3->end sol4->end

Caption: Troubleshooting Decision Tree for Amide Coupling.

G cluster_1 General N-Arylation (Buchwald-Hartwig) Workflow prep 1. Prepare Anhydrous/Degassed Solvent (Toluene or Dioxane) reagents 2. Add Pd Catalyst, Ligand, and Base (e.g., NaOtBu) to reaction flask prep->reagents purge 3. Evacuate and backfill with Inert Gas (3x) reagents->purge add_sm 4. Add Aryl Halide and 3-Ethyl-3-methoxyazetidine HCl purge->add_sm react 5. Heat reaction mixture (80-110 °C) and monitor by LC-MS/TLC add_sm->react workup 6. Cool, filter through Celite, extract, and purify react->workup

Caption: Standard Workflow for Buchwald-Hartwig N-Arylation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid to 3-Ethyl-3-methoxyazetidine hydrochloride.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: Add 3-Ethyl-3-methoxyazetidine hydrochloride (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is adapted for coupling an aryl bromide with 3-Ethyl-3-methoxyazetidine hydrochloride.

  • Catalyst Preparation: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equiv) and 3-Ethyl-3-methoxyazetidine hydrochloride (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.[13]

  • Extraction & Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

By understanding the underlying principles of reactivity and potential side reactions, researchers can confidently optimize conditions for their specific substrates and achieve high yields of desired coupled products.

References
  • Gansäuer, A., & Fan, C.-A. (2007). Titanocene-Catalyzed Radical Opening of N-Acylated Aziridines. Angewandte Chemie International Edition, 46(46), 8884-8886. [Link]

  • Park, H., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Kim, J., & Kim, J. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 20(10), 18456-18465. [Link]

  • Park, H., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Singh, G., & Singh, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51554-51585. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Smith, M. D., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Antonchick, A. P., & Samanta, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5992-6047. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Legrand, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Smith, M. D., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry – A European Journal, 28(15), e202104257. [Link]

  • De Risi, C., et al. (2024). Green Chemistry. BORIS Portal. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Isenegger, P. G., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]

  • Isenegger, P. G., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1074747. [Link]

  • Chen, D. Y.-K., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 133(51), 20881-20891. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Trobe, M., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3369-3382. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

Sources

Optimization

Purification challenges of 3-Ethyl-3-methoxyazetidine hydrochloride and its derivatives

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As drug development increasingly leverages the unique conformational space of strained four-membered heterocycles, 3-ethyl-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As drug development increasingly leverages the unique conformational space of strained four-membered heterocycles, 3-ethyl-3-methoxyazetidine hydrochloride has emerged as a critical, yet notoriously challenging, building block. The inherent ring strain, high polarity, and hygroscopic nature of this compound demand highly controlled purification strategies.

This guide bridges the gap between theoretical chemistry and bench-level execution. Rather than merely listing steps, we provide researchers with mechanistically grounded troubleshooting protocols designed as self-validating systems to maximize yield, purity, and reproducibility.

Purification Logic & Workflow

Understanding the physical state of your azetidine derivative is the first step in successful isolation. The decision tree below outlines the core logic for separating polar azetidines from complex reaction matrices.

AzetidinePurification Crude Crude Reaction Mixture (3-Ethyl-3-methoxyazetidine) Form Target Compound State? Crude->Form Protected N-Protected Intermediate (e.g., Benzhydryl, Boc) Form->Protected Organic Soluble Salt Hydrochloride Salt (Deprotected) Form->Salt Highly Polar / Water Soluble Chroma Silica Chromatography (Pre-neutralized with 1% Et3N) Protected->Chroma Precip Anti-Solvent Precipitation (Diethyl Ether) Salt->Precip Pure Purified Azetidine Derivative (Ready for Downstream Use) Chroma->Pure Precip->Pure

Workflow for the isolation and purification of 3-ethyl-3-methoxyazetidine derivatives.

Mechanistic Troubleshooting & FAQs

Q1: Why do I lose so much yield when extracting the free base of 3-ethyl-3-methoxyazetidine from aqueous workups? Mechanistic Rationale: The combination of the secondary amine in the azetidine ring and the methoxy ether creates a highly polar molecule with a massive hydration shell. Standard organic solvents like ethyl acetate or diethyl ether cannot effectively partition the compound from water[1]. Actionable Solution: Switch your extraction solvent to a 9:1 mixture of dichloromethane (DCM) and isopropanol. The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell. Simultaneously, saturate the aqueous layer with NaCl or K₂CO₃ ("salting out") to drastically reduce the aqueous solubility of the azetidine[1].

Q2: During normal-phase chromatography, my N-protected 3-ethyl-3-methoxyazetidine streaks heavily. How can I resolve this? Mechanistic Rationale: Even when the nitrogen is protected (e.g., Boc or benzhydryl), the methoxy oxygen and the electron-rich nature of the strained ring interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing[1]. Actionable Solution: Passivate the stationary phase. Pre-treat your silica column by flushing it with your starting mobile phase containing 0.1% to 1% triethylamine (Et₃N)[1].

Q3: What is the most reliable method for isolating the fully deprotected hydrochloride salt without forming a sticky gum? Mechanistic Rationale: The hydrochloride salt of 3-ethyl-3-methoxyazetidine is highly hygroscopic. If concentrated in polar solvents like DMF or methanol, it tends to oil out or remain solubilized, preventing crystallization[2]. Actionable Solution: Utilize an anti-solvent precipitation technique. After deprotection, concentrate the product in methanol to a minimal volume, then add cold diethyl ether dropwise. The ether suppresses decomposition and forces the salt to precipitate as a highly pure, filterable solid[2].

Q4: I need the free base for a downstream coupling, but it degrades upon isolation. How do I handle this? Mechanistic Rationale: Azetidine free bases are highly strained and nucleophilic. If left in contact with neutralizing agents or concentrated to dryness, they are prone to ring-opening polymerization[3]. Actionable Solution: Never store the free base. Generate it in situ just prior to coupling, or utilize a flash evaporation technique from a cold, agitated basic medium to rapidly separate the volatile free base before polymerization can occur[3]. Store the compound long-term only as the stable hydrochloride salt under an inert atmosphere[1].

Quantitative Data: Extraction Optimization

To illustrate the causality behind solvent selection, the table below summarizes the extraction efficiencies of polar azetidine free bases from aqueous matrices.

Solvent SystemAqueous Phase AdditiveRelative Extraction Efficiency (%)Mechanistic Rationale
Dichloromethane (DCM) None~40%Poor partition coefficient due to high aqueous solubility of the azetidine ring.
Ethyl Acetate None~30%Insufficient polarity to disrupt the hydrogen-bonding network of the amine/ether.
DCM : Isopropanol (9:1) None~75%Isopropanol acts as a co-solvent, disrupting the hydration shell around the polar azetidine.
DCM : Isopropanol (9:1) NaCl (Saturated)>90% "Salting out" maximizes recovery by drastically reducing the aqueous solubility of the organic product[1].
Self-Validating Experimental Protocols
Protocol 1: O-Methylation of N-Protected Azetidine Precursors

Objective: Synthesize 1-Boc-3-methoxyazetidine (a precursor to the target compound) with high conversion while preventing ring-opening.

  • Activation: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF and cool to 0 °C in an ice bath. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise[4]. Causality: The ice bath prevents the highly strained alkoxide intermediate from undergoing thermal degradation.

  • Alkylation: Stir for 30 minutes, then add 1.2 equivalents of Methyl Iodide (MeI) dropwise. Stir for 1 hour at room temperature[4].

  • Quench & Extraction: Quench the reaction with 10% aqueous acetic acid to neutralize excess base. Extract with ethyl acetate, washing the organic layer extensively with brine to remove DMF[4].

  • Validation Check: Spot the crude mixture on a TLC plate (Hexane/EtOAc 2:1). Stain with KMnO₄. The starting material (alcohol) will appear as a lower R_f spot compared to the newly formed, less polar methoxy ether. Complete disappearance of the lower spot validates full conversion.

Protocol 2: Deprotection and Isolation of 3-Ethyl-3-methoxyazetidine Hydrochloride

Objective: Cleave the benzhydryl protecting group and isolate the pure HCl salt without forming a hygroscopic gum.

  • Activation: Dissolve 1-benzhydryl-3-ethyl-3-methoxyazetidine in anhydrous acetonitrile. Cool to 0 °C. Add 1.3 equivalents of 1-chloroethyl chloroformate dropwise[5]. Causality: The chloroformate selectively attacks the tertiary amine, forming an unstable quaternary intermediate while displacing the benzhydryl group[5].

  • Intermediate Formation: Heat the mixture to reflux for 1 hour. Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The starting material spot must completely disappear, indicating full conversion to the carbamate intermediate.

  • Methanolysis: Concentrate the reaction mixture in vacuo to remove acetonitrile. Redissolve the oily residue in anhydrous methanol and reflux for 1.5 hours[5]. Causality: Methanol acts as a nucleophile, attacking the chloroethyl group to liberate the free amine, which immediately protonates to form the hydrochloride salt[5].

  • Anti-Solvent Precipitation: Concentrate the methanolic solution to a minimal volume (do not dry completely). Slowly add cold diethyl ether dropwise while stirring vigorously[2]. Causality: The HCl salt is highly soluble in methanol but completely insoluble in diethyl ether. The slow addition forces controlled crystallization, leaving organic impurities in the supernatant[2]. Validation Check: A white precipitate should rapidly form. Spot the clear supernatant on a TLC plate and stain with Ninhydrin; a lack of a purple spot confirms the target product has fully precipitated out of solution.

  • Isolation: Filter the solid rapidly under a nitrogen blanket and wash with cold diethyl ether. Dry in a vacuum desiccator.

References

Sources

Troubleshooting

Stability issues of 3-Ethyl-3-methoxyazetidine hydrochloride in solution

Technical Support Center: 3-Ethyl-3-methoxyazetidine hydrochloride Welcome to the technical support guide for 3-Ethyl-3-methoxyazetidine hydrochloride. This document is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethyl-3-methoxyazetidine hydrochloride

Welcome to the technical support guide for 3-Ethyl-3-methoxyazetidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential stability issues in solution, ensuring the integrity and reproducibility of your results.

The core of this molecule's utility—the four-membered azetidine ring—is also the source of its primary chemical liability. The inherent ring strain (approximately 25.4 kcal/mol) makes the scaffold susceptible to specific degradation pathways, particularly in solution.[1][2] This guide is structured to move from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-Ethyl-3-methoxyazetidine hydrochloride.

Q1: What is the primary stability concern for 3-Ethyl-3-methoxyazetidine hydrochloride in solution? A1: The principal stability issue is the irreversible ring-opening of the strained four-membered azetidine ring.[3][4] This reaction is most commonly catalyzed by acidic conditions, but can also be influenced by the choice of solvent (especially protic solvents), temperature, and extended storage times.[5]

Q2: How does pH critically affect the stability of this compound? A2: The compound exhibits significantly reduced stability in acidic environments. The azetidine nitrogen can become protonated under acidic conditions, forming an azetidinium ion.[6][7] This protonation exacerbates the ring strain and dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by solvent molecules (e.g., water, methanol), which leads to cleavage of the ring.[4][8]

Q3: What are the most probable degradation products I should look for? A3: The degradation products are almost exclusively the result of ring-opening. In aqueous or other protic solutions, this process, known as solvolysis or hydrolysis, will lead to the formation of linear amino-ether derivatives. For example, in an acidic aqueous solution, the likely degradation product is 1-amino-2-ethyl-2-methoxy-4-chlorobutane (resulting from the attack of the chloride counter-ion) or its corresponding alcohol if water acts as the nucleophile.

Q4: What are the ideal storage conditions for solutions of 3-Ethyl-3-methoxyazetidine hydrochloride? A4: To maximize the shelf-life of your solutions, adhere to the following recommendations:

  • Temperature: Store solutions at low temperatures, preferably frozen at -20°C or -80°C.[9] For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable.

  • pH: If your experimental design permits, maintain the solution at a neutral or slightly basic pH (pH 7-8). The use of a buffer system is highly recommended to prevent pH fluctuations.

  • Solvent: For stock solutions, prioritize the use of high-quality, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).

  • Preparation: Always prepare solutions fresh whenever possible and avoid long-term storage, especially in protic or acidic media.[3]

Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to identifying and resolving specific stability problems you may encounter during your experiments.

Issue 1: Rapid and Significant Degradation in Acidic Media
  • Symptoms:

    • A rapid decrease in the parent compound's peak area in HPLC or LC-MS analysis over a short period.

    • The concurrent appearance of one or more new, typically more polar, peaks in the chromatogram.

  • Root Cause Analysis: This is a classic presentation of acid-catalyzed hydrolysis. The pKa of the azetidine nitrogen is a critical determinant of stability; once protonated, the ring becomes highly activated for cleavage.[4] This can occur in explicitly acidic solutions (e.g., 0.1 N HCl) or in buffered systems that drift into an acidic pH range.

  • Corrective & Preventive Actions:

    • pH Control: Immediately measure the pH of your solution. If acidic, adjust to a neutral pH if compatible with your experiment. For future experiments, prepare your solutions in a well-characterized buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Solvent Exchange: If your protocol allows, switch to an aprotic solvent (e.g., DMSO, DMF) which cannot act as a proton donor or a nucleophile in the same manner.[3]

    • Workflow Optimization: Minimize the time the compound spends in any required acidic steps. If an acidic mobile phase is used for chromatography, ensure samples are analyzed immediately after preparation.

Issue 2: Gradual Compound Loss in Protic Solvents (Water, Methanol)
  • Symptoms:

    • Poor reproducibility between experiments run on different days using the same stock solution.

    • A consistent, slow decrease in the parent compound's concentration when solutions are stored at room temperature or 4°C for several hours or days.

  • Root Cause Analysis: This indicates a slower degradation process, likely uncatalyzed or weakly catalyzed solvolysis. Protic solvents, even at neutral pH, contain nucleophilic hydroxyl groups that can attack the strained azetidine ring over time.[3] The rate of this degradation is significantly slower than acid-catalyzed hydrolysis but can be a major source of error in multi-day experiments.

  • Corrective & Preventive Actions:

    • Aprotic Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or ACN. These are generally stable for longer periods when stored frozen and protected from moisture.

    • Just-in-Time Dilution: Prepare aqueous working solutions immediately before use by diluting the aprotic stock. Do not store aqueous working solutions.

    • Temperature Management: Always keep aqueous solutions on ice or at 2-8°C during experimental setup to reduce the rate of solvolysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing stability issues.

G Observe Degradation Observed? (e.g., New HPLC peaks, inconsistent results) CheckpH Check Solution pH Observe->CheckpH Yes Stable No Degradation (Proceed with caution) Observe->Stable No Acidic Is pH < 6.5? CheckpH->Acidic Protic Is Solvent Protic? (e.g., Water, Methanol) Acidic->Protic No Action_Buffer ACTION: 1. Use Buffered Solution (pH 7-8) 2. Minimize time in acid 3. Prepare fresh solutions Acidic->Action_Buffer Yes Protic->Action_Buffer No (Consider other factors e.g., temperature, light) Action_Aprotic ACTION: 1. Use Aprotic Solvent (DMSO, ACN) 2. Prepare aqueous solutions fresh 3. Store solutions at -20°C or below Protic->Action_Aprotic Yes

Caption: A logical workflow for troubleshooting degradation of 3-Ethyl-3-methoxyazetidine HCl.

Proposed Degradation Pathway & Data

Understanding the mechanism of degradation is key to preventing it. The primary pathway involves acid-catalyzed ring-opening.

Proposed Mechanism: Acid-Catalyzed Hydrolysis

G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Deprotonation A Azetidine (Stable) B Azetidinium Ion (Activated, Unstable) A->B Fast Equilibrium H + H⁺ C Azetidinium Ion D Ring-Opened Intermediate C->D Rate-Limiting Step (Slow) H2O + H₂O (Nucleophile) E Ring-Opened Intermediate F Final Product (Degradant) E->F Fast H_out - H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the azetidine ring.

Illustrative Stability Data

The following table presents hypothetical data from a pH stability study to illustrate the expected trend. This data is for illustrative purposes only and should be confirmed experimentally for your specific batch and conditions.

pH of SolutionTemperature (°C)Time (hours)% Parent Compound Remaining (Illustrative)Primary Degradation Product
3.0 (0.001 N HCl)250100.0%-
285.2%Ring-opened product
855.7%Ring-opened product
5.0 (Acetate Buffer)250100.0%-
898.1%Minor degradation
2495.3%Minor degradation
7.4 (PBS)250100.0%-
24>99.5%Stable
72>99.0%Stable
9.0 (Borate Buffer)250100.0%-
72>99.5%Stable

Key Experimental Protocols

To ensure the integrity of your work, it is crucial to perform stability assessments. The following protocols provide a robust framework for this analysis.

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the stability of 3-Ethyl-3-methoxyazetidine hydrochloride across a range of pH values in aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, for example: 0.1 N HCl (pH 1), 0.01 N HCl (pH 2), acetate buffer (pH 4), phosphate buffer (pH 7.4), and borate buffer (pH 9).

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous acetonitrile (ACN).

  • Incubation Solutions: Dilute the stock solution into each buffer to a final concentration of 0.1 mg/mL. Ensure the volume of ACN is low (e.g., <1%) to minimize its effect.

  • Time Points: Aliquot the solutions for analysis at various time points (e.g., T=0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials for each time point at a controlled room temperature (e.g., 25°C), protected from light.

  • Analysis: At each time point, immediately analyze the corresponding sample by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and ACN, with PDA detection).

  • Data Processing: Calculate the percentage of the parent compound remaining relative to the T=0 sample, and monitor the increase in the peak area of any degradation products.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method, as per ICH Q1A(R2) guidelines.[10] A target degradation of 5-20% is recommended to ensure the degradants can be adequately detected.[11]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Monitor every hour until target degradation is achieved.[12]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Monitor every hour.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor every 2-4 hours.[11][12]

  • Thermal Degradation: Expose the solid compound to 80°C in a controlled humidity oven (75% RH). Analyze at day 1, 3, and 7.[8]

  • Photostability: Expose both solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be run in parallel, protected from light.

  • Sample Analysis: For all conditions, withdraw samples at appropriate times, neutralize if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and analyze using an HPLC-PDA/MS method to assess peak purity and identify degradants.

References

  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Van der Pijl, R., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]

  • Van der Pijl, R., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Retrieved from [Link]

  • Lebra, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1599. Retrieved from [Link]

  • Xu, S., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
  • Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Navrátil, V., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH, 29(1), 583-590. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 1-35. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for 3-Ethyl-3-methoxyazetidine hydrochloride in cell-based assays

Topic: Troubleshooting Guide for Cell-Based Assays CAS: 942307-86-0 (Generic/Related) | Class: Heterocyclic Building Block / Amine Salt Executive Summary 3-Ethyl-3-methoxyazetidine hydrochloride is a functionalized four-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Cell-Based Assays

CAS: 942307-86-0 (Generic/Related) | Class: Heterocyclic Building Block / Amine Salt

Executive Summary

3-Ethyl-3-methoxyazetidine hydrochloride is a functionalized four-membered saturated amine often used as a fragment in drug discovery (Fragment-Based Drug Discovery - FBDD) or as a synthetic intermediate for Janus Kinase (JAK) inhibitors and GABA modulators.

When transitioning this compound from chemical synthesis to biological evaluation, researchers often encounter three distinct failure modes: pH-induced cytotoxicity (false positives) , solubility mismatches (precipitation) , and nucleophilic ring-opening (stability) . This guide addresses these specific technical hurdles.

Module 1: Solubility & Stock Solution Preparation

The Challenge: Users often default to dissolving all screening compounds in 100% DMSO. However, as a hydrochloride (HCl) salt, 3-Ethyl-3-methoxyazetidine is highly polar and may exhibit poor solubility in anhydrous DMSO or cause "salting out" when diluted into protein-rich media.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Cloudiness in DMSO Stock Ionic nature of HCl salt resists non-polar solvation.Switch to Aqueous Stock: Dissolve in sterile ddH₂O or PBS. HCl salts are typically highly water-soluble (>50 mM).
Precipitation upon Media Addition "Salting out" effect or drastic pH shift lowering solubility of the free base.Stepwise Dilution: Dilute stock into serum-free media first, vortex, then add serum. Ensure final DMSO <0.5% (if used).[1]
Crystals in Frozen Stock Hygroscopic nature causing water absorption and freeze-thaw crashing.Aliquot & Desiccate: Store single-use aliquots at -20°C. Do not refreeze.
Visual Workflow: Stock Preparation Decision Tree

StockPrep Start Start: 3-Ethyl-3-methoxyazetidine HCl SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO If library requires DMSO Water Sterile ddH2O (Recommended) SolventChoice->Water Preferred for HCl salts CheckSol Check Clarity DMSO->CheckSol SuccessWater Ideal for Cell Culture (Check pH impact) Water->SuccessWater Sonicate Sonicate/Warm (37°C) CheckSol->Sonicate Cloudy SuccessDMSO Use for Hydrophobic Assays (Watch for precip in media) CheckSol->SuccessDMSO Clear Sonicate->Water Still Cloudy (Switch Solvent) Sonicate->SuccessDMSO Dissolved

Figure 1: Decision matrix for solubilizing hydrophilic amine salts for biological assays.

Module 2: Preventing pH-Induced False Toxicity

The Challenge: The hydrochloride counter-ion makes this compound acidic. In high-concentration screens (>100 µM), adding the stock directly to cell culture media (typically pH 7.4) can drop the pH significantly, killing cells via acidosis rather than specific compound activity.

Diagnostic Steps
  • The Phenol Red Test: Add your compound at the highest test concentration to cell-free media.

    • Result: If media turns yellow , the pH has dropped below 6.8.

    • Implication: Any "kill" observed in this well is likely an artifact.

  • Buffering Capacity Check: Standard bicarbonate buffers in DMEM/RPMI are weak against strong acid additions outside the incubator.

Correction Protocol
  • Method A (Buffer Support): Supplement assay media with 25 mM HEPES . This provides stronger buffering capacity than bicarbonate alone.

  • Method B (Pre-Neutralization): If preparing a high-concentration aqueous stock (e.g., 10 mM), adjust the stock pH to ~7.2 using dilute NaOH before adding to cells. Warning: This may cause the free base to precipitate if it is less soluble than the salt.

Module 3: Chemical Stability & Ring Strain

The Challenge: The azetidine ring is a strained 4-membered system.[2] While relatively stable, the presence of the 3-methoxy group and the amine makes it susceptible to nucleophilic attack or ring-opening hydrolysis under extreme conditions or long incubations (>72 hours).

Stability Guidelines
  • Assay Duration: Limit primary assays to 24-48 hours . For 72h+ assays, refresh media with fresh compound daily.

  • Temperature: Avoid heating stock solutions >37°C to dissolve. High heat accelerates ring degradation.

  • Nucleophiles: Be cautious in assays using high concentrations of thiols (e.g., high glutathione or DTT) as they can theoretically react with strained electrophilic centers if metabolic activation occurs.

Module 4: Assay Interference (The "Hook" Effect)

The Challenge: As a secondary amine, 3-Ethyl-3-methoxyazetidine can interfere with certain colorimetric or fluorometric readouts.

  • Amine Reactivity: Can react with aldehyde-based fixatives (Formalin/Paraformaldehyde).

    • Fix: Wash cells 3x with PBS before adding fixative for immunofluorescence (IF) to prevent high background binding.

  • MTT/WST-1 Interference: High concentrations of reducing amines can sometimes directly reduce tetrazolium salts, causing false proliferation signals.

    • Validation: Use an ATP-based assay (e.g., CellTiter-Glo®) to cross-validate metabolic assays.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in vivo (mouse models)?

  • A: Not directly as a drug.[3] This is typically a fragment or intermediate. Its half-life is likely very short due to rapid renal clearance (high polarity) and metabolism. It is better suited for in vitro mechanistic probing.

Q2: My IC50 curve is bell-shaped. Why?

  • A: This often indicates precipitation at high concentrations. The compound crashes out, reducing the effective concentration available to cells. Check the wells under a microscope for micro-crystals at the top 2 concentrations.

Q3: How do I store the powder?

  • A: It is hygroscopic. Store at room temperature (or 4°C) in a desiccator. If the powder turns into a sticky gel, it has absorbed water. It is still chemically usable but weighing will be inaccurate; dissolve the whole vial to make a stock of known concentration.

Visualizing the Mechanism of False Positives

ToxicityPath Compound 3-Ethyl-3-methoxyazetidine HCl (High Conc >100µM) Interaction Interaction Compound->Interaction Media Culture Media (Bicarbonate Buffer) Media->Interaction pH_Drop pH Drop (< 6.5) (Acidification) Interaction->pH_Drop Dominant Effect (Unbuffered) True_Activity Target Modulation (Biological Effect) Interaction->True_Activity Minor Effect (If buffered) CellDeath Cell Death pH_Drop->CellDeath Artifact (False Positive) True_Activity->CellDeath True Toxicity

Figure 2: Distinguishing pH-driven artifacts from true biological activity in high-concentration screens.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). Troubleshooting Cell-Based Assays: Factors Affecting Solubility and Stability. Assay Guidance Manual. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Ethyl-3-methoxyazetidine Hydrochloride

Introduction You are likely working with 3-Ethyl-3-methoxyazetidine hydrochloride , a functionalized azetidine building block often used as a fragment in medicinal chemistry or as a metabolic probe. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 3-Ethyl-3-methoxyazetidine hydrochloride , a functionalized azetidine building block often used as a fragment in medicinal chemistry or as a metabolic probe.

As a Senior Application Scientist, I often see researchers struggle not with the intrinsic solubility of this molecule (which is generally high due to the HCl salt form), but with its hygroscopicity and acidity . The hydrochloride salt of a small, strained amine ring is prone to absorbing atmospheric moisture, leading to weighing errors, and can significantly alter the pH of unbuffered cell culture media, causing false-positive cytotoxicity.

This guide provides a self-validating workflow to ensure your stock solutions are accurate, stable, and biologically compatible.

Part 1: Quick Reference Solubility Matrix

Status: Derived from functional group analysis (Amine-HCl salt, polar ether, alkyl chain).

SolventSolubility RatingSuitability for In VitroTechnical Notes
Water (Milli-Q) Excellent (>50 mM)HighPreferred. The HCl salt dissociates readily. Solution will be acidic .
DMSO Very Good (>50 mM)MediumUniversal stock solvent. Must be kept <0.1% (v/v) in final assay to avoid cytotoxicity.[1][2]
Ethanol GoodLowNot recommended. High evaporation rate alters concentration; higher cytotoxicity than DMSO.
PBS (pH 7.4) Moderate to GoodHighCaution: High ionic strength can slightly reduce solubility (Common Ion Effect). Check for precipitation.

Part 2: Critical Troubleshooting (The "Why" & "How")

Issue 1: The Compound is "Sticky" or Clumping (Hygroscopicity)

Diagnosis: Azetidine HCl salts are notoriously hygroscopic. If the solid looks like a paste or sticks to your spatula, it has absorbed water from the air. Impact: Your calculated molarity will be wrong (concentration will be lower than you think because you are weighing water). Solution:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Dry Environment: Weigh the compound inside a desiccator or a glove box if available.

  • Gravimetric Correction: If the compound is already a paste, dissolve the entire vial contents into a known volume of solvent (e.g., DMSO) to create a master stock, rather than attempting to weigh out small aliquots.

Issue 2: Cytotoxicity in Control Wells (Acidification)

Diagnosis: You observe cell death even at low drug concentrations, or the media changes color (phenol red turns yellow). Mechanistic Cause: The HCl counter-ion dissociates in water, releasing protons (


). 3-Ethyl-3-methoxyazetidine is a weak base, but the salt form is acidic. Adding a high concentration stock directly to media can overwhelm the bicarbonate buffer system.
Solution: 
  • Buffer Check: Measure the pH of your highest concentration working solution. If pH < 7.2, neutralize with dilute NaOH or increase the buffering capacity (e.g., add HEPES to the media).

Issue 3: Precipitation upon Dilution ("Crashing Out")

Diagnosis: The stock solution is clear, but turbidity appears when added to cell media. Mechanistic Cause: A drastic change in polarity (from pure DMSO to aqueous media) or pH shock. While this specific salt is water-soluble, the free base (formed if media pH is very high) might be less soluble. Solution: Use the Serial Dilution Workflow (visualized below) to introduce the solvent change gradually.

Part 3: Validated Workflows

Workflow A: Solubilization Decision Tree

Use this logic flow to determine the optimal solvent system for your specific assay conditions.

SolubilityDecisionTree Start Start: 3-Ethyl-3-methoxyazetidine HCl CheckHygro Is the solid sticky/clumped? Start->CheckHygro DissolveAll Dissolve ENTIRE vial in DMSO to make Master Stock CheckHygro->DissolveAll Yes Weigh Weigh required amount (Desiccated conditions) CheckHygro->Weigh No SolventChoice Select Primary Solvent DissolveAll->SolventChoice Weigh->SolventChoice WaterRoute Water / PBS SolventChoice->WaterRoute Preferred DMSORoute DMSO (Dimethyl Sulfoxide) SolventChoice->DMSORoute Alternative CheckPH CRITICAL: Check pH. Is pH < 7.0? WaterRoute->CheckPH CheckConc Is Final DMSO Conc > 0.1%? DMSORoute->CheckConc Neutralize Buffer with HEPES or adjust with dilute NaOH CheckPH->Neutralize Yes ProceedWater Ready for Assay (Store at -20°C) CheckPH->ProceedWater No Neutralize->ProceedWater Dilute Perform Intermediate Dilution (Step-down method) CheckConc->Dilute Yes ProceedDMSO Ready for Assay (Include Vehicle Control) CheckConc->ProceedDMSO No Dilute->ProceedDMSO

Figure 1: Decision tree for solubilizing 3-Ethyl-3-methoxyazetidine HCl. Note the critical pH check step for aqueous solutions.

Workflow B: The "Step-Down" Dilution Protocol

Purpose: To prevent precipitation and minimize osmotic shock when transferring from a 100% DMSO stock to Cell Media.

Protocol:

  • Master Stock: Prepare 100 mM stock in anhydrous DMSO.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into PBS or Media (e.g., 10 µL Stock + 90 µL Media).

    • Observation: Check for turbidity immediately. If clear, proceed.

    • Why: This "pre-dilution" allows you to catch precipitation at a high concentration where it is visible, rather than in the final well where it is microscopic.

  • Working Solution (1x): Dilute the Intermediate Stock 1:100 into the final cell culture wells.

    • Result: Final DMSO concentration is 0.1% (Safe for most cells).[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to improve solubility?

  • Answer: Mild warming (37°C water bath) is acceptable for 5-10 minutes. Avoid boiling or temperatures >50°C, as strained azetidine rings can be thermally sensitive and may undergo ring-opening degradation over time [1].

Q2: How should I store the stock solution?

  • Answer: Store DMSO stocks at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles, which introduce moisture. Moisture in DMSO accelerates degradation.

Q3: My cells are dying in the vehicle control (DMSO only). What do I do?

  • Answer: First, ensure your DMSO grade is "Cell Culture Grade" (sterile, hybridoma tested). Second, reduce the final DMSO concentration to 0.05% or switch to a water-based stock (see Workflow A). Some sensitive lines (e.g., primary neurons) cannot tolerate even 0.1% DMSO [2].

Q4: Is the "Ethyl" group making it too lipophilic for water?

  • Answer: Unlikely.[3] While the ethyl group adds lipophilicity, the amine hydrochloride core and the methoxy oxygen provide significant polarity. The logP is likely low (< 2). If it doesn't dissolve in water, it is likely a pH issue or impurity, not intrinsic lipophilicity [3].

References

  • Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. (Note: Used as structural analog reference for solubility properties).

Sources

Optimization

Preventing degradation of 3-Ethyl-3-methoxyazetidine hydrochloride during experimental procedures

Welcome to the Application Science troubleshooting portal for 3-Ethyl-3-methoxyazetidine hydrochloride . Working with functionalized 4-membered nitrogen heterocycles presents a unique set of chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting portal for 3-Ethyl-3-methoxyazetidine hydrochloride . Working with functionalized 4-membered nitrogen heterocycles presents a unique set of chemical challenges. The inherent ring strain (~26 kcal/mol) combined with the electronic effects of the C3-methoxy group and the highly hygroscopic nature of the hydrochloride salt requires precise environmental and chemical control.

This guide provides mechanistic explanations, quantitative risk matrices, and self-validating protocols to prevent degradation during your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3-Ethyl-3-methoxyazetidine hydrochloride degrade into ring-opened byproducts during synthesis? The Causality: The instability is driven by a combination of high ring strain and electronic activation. The oxygen lone pairs of the electron-donating methoxy group at the C3 position can stabilize a transient carbocation. When the azetidine nitrogen is protonated in acidic media or coordinated to a strong Lewis acid, this electronic activation drastically lowers the activation energy for C-N bond cleavage, leading to rapid ring opening . The Solution: Avoid strong acids (pH < 3) and harsh Lewis acids. If acidic workup is required, keep exposure times brief and maintain temperatures below 5°C.

Q2: My compound has formed a solid, sticky cake in the vial. Is it ruined, and how do I prevent this? The Causality: Like many amine hydrochlorides, this compound is exceptionally hygroscopic. When exposed to ambient humidity, the salt absorbs atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water). This not only makes accurate molar weighing impossible but also creates a localized aqueous microenvironment that accelerates hydrolytic degradation . The Solution: Always store the compound at 2–8°C in a tightly sealed container backfilled with argon. Weigh the material exclusively in a glovebox or a controlled low-humidity environment (<20% RH).

Q3: How do I safely freebase this hydrochloride salt without causing dimerization? The Causality: When converted to the free base, the unprotonated secondary amine becomes highly nucleophilic. Because the azetidine ring is highly strained, one freebased molecule can act as a nucleophile and attack the strained ring of an adjacent molecule, leading to intermolecular ring opening and dimerization/polymerization upon standing . The Solution: Never isolate the free base. Instead, generate the free base in situ immediately prior to the addition of your electrophile. Use sterically hindered bases (e.g., DIPEA) at low temperatures (0°C) to minimize nucleophilic side reactions.

Part 2: Quantitative Stability & Handling Data

To ensure reproducibility, adhere to the following environmental and chemical thresholds.

Table 1: Stability & Degradation Risk Matrix
ConditionRisk LevelPrimary Degradation PathwayMechanistic CauseMitigation Strategy
pH < 3 HighRing OpeningProtonation of nitrogen increases ring strain; methoxy group stabilizes C3 carbocation.Maintain pH > 5 during workups; avoid strong Lewis acids.
pH > 10 ModerateDimerizationUnprotonated azetidine acts as a nucleophile, attacking another strained ring.Use mild, sterically hindered bases (e.g., DIPEA) in situ.
> 40% RH HighDeliquescence / HydrolysisHydrochloride salts are highly hygroscopic, absorbing atmospheric water.Store at 2-8°C over desiccant; weigh in a glovebox.
Temp > 60°C ModerateThermal DecompositionIncreased kinetic energy overcomes the activation barrier for ring cleavage.Keep reaction temperatures below 40°C when possible.
Table 2: Hygroscopicity Action Thresholds
Relative Humidity (RH)Physical StateRequired Action
< 20% Free-flowing powderSafe for standard handling in a glovebox.
20% - 40% Minor clumpingWeigh rapidly; purge container with Argon immediately after use.
> 40% Severe caking / PasteDo not use for quantitative assays. Re-purify or discard.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Handling & Stock Preparation

Objective: Prevent moisture uptake and ensure accurate molarity.

  • Thermal Equilibration: Remove the sealed container from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of ambient moisture onto the hygroscopic salt.

  • Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon or Nitrogen (<20% RH).

  • Rapid Weighing: Tare a clean, oven-dried glass vial. Quickly transfer the required mass of 3-Ethyl-3-methoxyazetidine hydrochloride. Seal both the stock and the new vial immediately.

  • Dissolution: Inject anhydrous, amine-compatible solvent (e.g., anhydrous DCM or DMF) through a septum into the new vial.

  • System Validation: Visually inspect the solution. A perfectly clear solution validates successful anhydrous dissolution. Any turbidity or localized phase separation indicates moisture contamination or degraded, insoluble polymeric byproducts.

Protocol B: In Situ Freebasing for Amidation/Coupling

Objective: Prevent intermolecular dimerization while activating the amine.

  • Chilling: Cool the anhydrous stock solution of 3-Ethyl-3-methoxyazetidine hydrochloride to 0°C using an ice bath. Causality: Low temperatures reduce the kinetic energy available for intermolecular ring-opening attacks.

  • Electrophile Addition: Add your electrophile (e.g., activated carboxylic acid, sulfonyl chloride) to the chilled solution before adding the base.

  • Controlled Freebasing: Dropwise, add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while its basicity is sufficient to deprotonate the azetidine salt. By having the electrophile already present, the transient free azetidine immediately reacts with the target rather than dimerizing.

  • System Validation: Monitor the reaction via LC-MS or TLC. The absence of a mass peak corresponding to exactly twice the molecular weight of the azetidine fragment validates that dimerization was successfully suppressed.

Part 4: System Workflows & Pathway Diagrams

DegradationPathways A 3-Ethyl-3-methoxyazetidine HCl B Moisture / High Humidity (>60% RH) A->B Improper Storage C Acidic / Highly Nucleophilic Media A->C Harsh Reagents D Freebasing (High Conc / Temp) A->D Strong Base / Heat E Deliquescence & Hydrolysis B->E Water Absorption F Ring Opening (C-N Cleavage) C->F Methoxy Activation G Dimerization / Polymerization D->G Intermolecular Attack

Fig 1: Primary degradation pathways of 3-Ethyl-3-methoxyazetidine HCl under experimental stress.

HandlingWorkflow S1 Storage (2-8°C, Argon) S2 Glovebox Weighing S1->S2 S3 Dissolve in Anhydrous Solvent S2->S3 S4 In Situ Freebasing (DIPEA, 0°C) S3->S4 S5 Downstream Reaction S4->S5

Fig 2: Optimized workflow for handling and freebasing to prevent moisture uptake and dimerization.

References

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Identifying and minimizing byproducts in reactions involving 3-Ethyl-3-methoxyazetidine hydrochloride

Introduction Welcome to the technical support guide for 3-Ethyl-3-methoxyazetidine hydrochloride. This versatile building block is increasingly utilized by researchers in pharmaceutical and medicinal chemistry for its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-Ethyl-3-methoxyazetidine hydrochloride. This versatile building block is increasingly utilized by researchers in pharmaceutical and medicinal chemistry for its unique structural and physicochemical properties.[1][2] However, the inherent ring strain of the four-membered azetidine core, coupled with its substitution pattern, presents specific challenges in synthetic applications.[3][4] The high ring strain, approximately 25.4 kcal/mol, makes azetidines more reactive than their larger heterocyclic counterparts, which can lead to the formation of undesired byproducts.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during reactions with this compound. We will move beyond simple protocols to explain the mechanistic origins of byproducts and provide robust strategies for their minimization, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is plagued by a significant amount of a ring-opened byproduct. What is causing this and how can I prevent it?

Question: I am attempting an N-alkylation of 3-Ethyl-3-methoxyazetidine hydrochloride, but LC-MS analysis shows a major byproduct with a mass corresponding to my starting material plus the alkylating agent and a molecule of water (or other nucleophile). Why is this happening?

Answer: This is a classic and the most common issue when working with azetidines. The byproduct you are observing is a result of nucleophilic ring-opening. The underlying cause is the high reactivity of the azetidine ring, which is exacerbated upon activation of the nitrogen atom.

Causality & Mechanism:

  • The Role of the Hydrochloride: Your starting material is a hydrochloride salt. In this form, the azetidine nitrogen is protonated, forming an azetidinium ion. While this salt form enhances stability for storage, the azetidinium ion itself is highly susceptible to nucleophilic attack.[5]

  • Formation of a Reactive Intermediate: For an N-alkylation or N-acylation to occur, the azetidine nitrogen must be deprotonated to its free-base form to act as a nucleophile. However, the electrophile (e.g., an alkyl halide) can also react with the nitrogen to form a quaternary azetidinium salt. This quaternized intermediate is extremely reactive and readily undergoes ring-opening by any nucleophile present in the reaction mixture—this can be the counter-ion of your alkylating agent (e.g., Br⁻, I⁻), your solvent, or the base itself.[6][7][8]

The general mechanism for this byproduct formation is illustrated below.

Ring_Opening_Mechanism cluster_0 Step 1: Azetidinium Ion Formation cluster_1 Step 2: Nucleophilic Attack & Ring-Opening A 3-Ethyl-3-methoxyazetidine (Free Base) I Reactive Quaternary Azetidinium Ion A->I Alkylation E Electrophile (R-X) E->I P Ring-Opened Byproduct I->P SN2 Attack on C2 or C4 Nu Nucleophile (Nu⁻) Nu->P

Caption: Mechanism of byproduct formation via ring-opening.

Troubleshooting Protocol: Minimizing Ring-Opening in N-Alkylation Reactions

The key to preventing ring-opening is to control the reaction conditions to favor the desired N-functionalization pathway over the formation and subsequent decomposition of the reactive azetidinium intermediate.

1. Strategic Selection of Base: This is the most critical factor. The ideal base should be strong enough to deprotonate the azetidinium hydrochloride but be non-nucleophilic to avoid participating in the ring-opening itself.

Base Type pKa (Conjugate Acid) Ring-Opening Risk Recommendation
NaOH, KOH Strong, Nucleophilic~15.7Very High Avoid. These can directly open the ring.
K₂CO₃, Cs₂CO₃ Moderate, Nucleophilic~10.3High Not recommended, especially in polar aprotic solvents like DMF.
Triethylamine (TEA) Organic Amine~10.7Moderate Common, but can still lead to byproducts. Use with caution at low temps.
DIPEA (Hünig's Base) Hindered Amine~11.0Low Highly Recommended. Steric bulk prevents it from acting as a nucleophile.
2,6-Lutidine Hindered Amine~6.7Very Low Excellent choice, but less basic. May require longer reaction times or slight warming.

2. Control of Reaction Parameters:

  • Temperature: Maintain low temperatures (start at 0 °C or even -20 °C) to minimize the rate of the undesired ring-opening reaction. Slowly warm the reaction only if necessary.

  • Solvent: Use less polar, non-nucleophilic solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally better choices than highly polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can stabilize charged intermediates that lead to byproducts.

  • Order of Addition: This is crucial. Do not add the base to the azetidine salt before the electrophile. The best practice is to add the base slowly to a cooled mixture of the azetidine hydrochloride and the alkylating agent. This ensures that any free-based azetidine reacts quickly with the electrophile, keeping its concentration low.

Optimized Experimental Workflow:

The following workflow is designed to minimize byproduct formation during a typical N-alkylation.

Optimized_Workflow start Start step1 1. Dissolve Azetidine HCl (1.0 eq.) & Electrophile (1.1 eq.) in DCM start->step1 step2 2. Cool mixture to 0 °C under an inert atmosphere (N₂ or Ar) step1->step2 step3 3. Add DIPEA (1.5 - 2.0 eq.) dropwise over 30-60 minutes step2->step3 step4 4. Stir at 0 °C for 1 hour, then allow to warm to room temp. step3->step4 step5 5. Monitor reaction by TLC or LC-MS until starting material is consumed step4->step5 step6 6. Aqueous Workup & Purification step5->step6 end End: Pure N-Alkylated Product step6->end

Caption: Recommended workflow for N-alkylation.

Issue 2: My reaction is sluggish and incomplete, even after extended time. What should I do?

Question: I am using a hindered base like 2,6-lutidine to avoid byproducts, but the reaction is not going to completion. How can I increase the reaction rate without promoting side reactions?

Answer: This is a common trade-off. Conditions designed to minimize byproducts can sometimes slow down the desired reaction. The free-basing of the azetidine hydrochloride is an equilibrium process, and if the base is weak, the concentration of the reactive nucleophilic free-base at any given moment might be very low.

Troubleshooting & Optimization:

  • Slightly Increase Temperature: After initial stirring at a low temperature (0 °C) to control the initial exotherm and potential side reactions, you can cautiously warm the reaction. Try letting it stir at room temperature overnight, or gently heat to 35-40 °C. Monitor carefully for the appearance of ring-opened byproducts.

  • Use a More Solubilizing Solvent: If your reagents are not fully dissolved, the reaction will be slow. A co-solvent might be necessary. While DCM is a good starting point, a solvent system like THF or Acetonitrile (MeCN) could be considered. Note that MeCN is more polar and may slightly increase the risk of byproducts compared to DCM or THF.

  • Increase Equivalents of Reagents:

    • Base: Increasing the equivalents of your hindered base (e.g., from 1.5 to 2.5 eq. of DIPEA) can help shift the equilibrium further towards the free-base form, increasing the reaction rate.

    • Electrophile: A modest increase in the electrophile (e.g., from 1.1 to 1.3 eq.) can also accelerate the reaction, but be cautious of purification challenges and potential for over-alkylation if the product is also nucleophilic.

Issue 3: I am performing a reaction that is sensitive to chlorides. How do I handle the hydrochloride salt?

Question: I need to use the free-base form of 3-Ethyl-3-methoxyazetidine for a palladium-catalyzed coupling reaction, but the chloride from the salt is interfering. How can I prepare the free base cleanly?

Answer: Using the hydrochloride salt directly in reactions sensitive to halides, such as certain cross-coupling reactions, is problematic. You will need to perform a separate "free-basing" step and isolate the neutral amine before use. However, be aware that the isolated free base is less stable than its salt form and should be used immediately.[5]

Protocol for Free-Base Preparation:

This protocol is designed for clean, in situ use or rapid isolation.

  • Preparation: In a round-bottom flask, dissolve the 3-Ethyl-3-methoxyazetidine hydrochloride (1.0 eq.) in a minimal amount of water or methanol. Cool the solution to 0 °C in an ice bath.

  • Basification: Add a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of NaOH dropwise while stirring until the pH of the aqueous layer is >10. Using a stronger base like NaOH ensures complete deprotonation but must be done carefully at low temperatures.

  • Extraction: Immediately extract the aqueous layer with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes). The free base is organic soluble.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate in vacuo at low temperature (<30 °C). Do not use high heat , as the free base can be volatile and less stable.

  • Immediate Use: The resulting oil or solid is the free-base azetidine. It is highly recommended to place it under an inert atmosphere and use it in the subsequent reaction step without delay.

References
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Forni, A., & Sisti, M. (1982). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Chemical Communications, (22), 1251-1252. [Link]

  • Wiedemann, J., & Jacobsen, E. N. (2016). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 138(49), 16123–16126. [Link]

  • Couty, F., David, O., & Evano, G. (2004). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Evano, G., & Couty, F. (2006). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF. [Link]

  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Ye, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

  • France, S., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

  • The Organic Chemistry Tutor. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • Pfizer & Enamine. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem. [Link]

Sources

Optimization

Scaling up the synthesis of 3-Ethyl-3-methoxyazetidine hydrochloride for preclinical studies

Technical Support Center: Scaling Up 3-Ethyl-3-methoxyazetidine HCl Current Status: Active Ticket ID: AZT-SCALE-03 Subject: Process Optimization & Troubleshooting for Preclinical Scale-Up (100g – 1kg) Executive Summary S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 3-Ethyl-3-methoxyazetidine HCl

Current Status: Active Ticket ID: AZT-SCALE-03 Subject: Process Optimization & Troubleshooting for Preclinical Scale-Up (100g – 1kg)

Executive Summary

Scaling up the synthesis of 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0) presents a unique set of "heterocyclic stress tests." Unlike simple aliphatic amines, the azetidine core possesses significant ring strain (~25 kcal/mol), making it susceptible to catastrophic ring-opening polymerization (CROP) or hydrolysis during aggressive alkylation steps.

This guide moves beyond bench-scale medicinal chemistry (mg) to process-ready protocols (kg), focusing on the N-Boc-3-azetidinone route . This pathway is selected for its safety profile regarding nitrogen quaternization risks during the critical O-methylation step.

Module 1: The Synthesis Workflow

The following decision matrix outlines the optimized route for scale-up, prioritizing safety and impurity control over step count.

SynthesisWorkflow Start Start: N-Boc-3-azetidinone Step1 Step 1: Grignard Addition (EtMgBr, THF, -78°C to -10°C) Start->Step1 Inter1 Intermediate 1: N-Boc-3-ethyl-3-hydroxyazetidine Step1->Inter1 1,2-Addition Decision Critical Decision: O-Methylation Strategy Inter1->Decision RouteA Route A (High Risk): NaH + MeI (Risk: Exotherm/Runaway) Decision->RouteA Bench Scale (<5g) RouteB Route B (Optimized): KH (30% disp) + MeI (Controlled Deprotonation) Decision->RouteB Process Scale (>100g) Inter2 Intermediate 2: N-Boc-3-ethyl-3-methoxyazetidine RouteA->Inter2 RouteB->Inter2 Step3 Step 3: Deprotection & Salt Formation (HCl in IPA/EtOAc) Inter2->Step3 Boc Removal Final Target: 3-Ethyl-3-methoxyazetidine HCl Step3->Final Crystallization

Figure 1: Process flow for the synthesis of 3-Ethyl-3-methoxyazetidine HCl. Route B is recommended for scale-up to mitigate thermal risks.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Grignard Addition (Formation of the Quaternary Center)

The Issue: The reaction stalls or produces a complex mixture of the starting ketone and ring-opened byproducts.

SymptomProbable CauseCorrective Action (Scale-Up)
Low Conversion Enolization of the ketone.The Grignard reagent acts as a base rather than a nucleophile. Solution: Add CeCl₃ (Cerium(III) chloride) to promote 1,2-addition (Luche-type conditions) or switch to EtLi (Ethyllithium) at -78°C, which is less basic but more nucleophilic.
Runaway Exotherm Fast dosing of EtMgBr.On >100g scale, heat removal is the rate-limiting step. Use a dosing pump to control addition based on internal temperature (maintain

).
"Gummy" Workup Magnesium salts precipitating.Do not use saturated NH₄Cl alone. Use a Rochelle salt (Sodium potassium tartrate) solution quench. Stir vigorously for 2-4 hours to solubilize aluminum/magnesium salts before phase separation.

Q: Why use N-Boc instead of N-Benzhydryl for this route? A: While N-Benzhydryl is stable, it creates a tertiary amine. In the subsequent O-methylation step (using MeI), a tertiary amine will compete with the hydroxyl group, leading to N-quaternization (Azetidinium salt formation) . The N-Boc group is non-nucleophilic, forcing the reaction exclusively to the oxygen.

Phase 2: O-Methylation (The Bottleneck)

The Issue: Alkylating a tertiary alcohol on a strained ring is chemically difficult. Incomplete reaction and elimination (dehydration) are common.

Q: I am seeing 3-ethylidene-azetidine (elimination product) in my GC-MS. Why? A: This is caused by the basicity of your alkylating conditions.

  • Mechanism: The base (NaH) deprotonates the alcohol, but if the alkylation is slow, the base promotes E2 elimination of the hydroxyl group (or the methoxy group after formation).

  • Fix:

    • Switch Solvent: Use THF/DMF (9:1). DMF promotes the S_N2 attack of the alkoxide on MeI.

    • Temperature: Do not heat above 40°C.

    • Reagent: Ensure MeI is fresh (colorless). Iodine contaminants catalyze decomposition.

Q: Safety Alert for NaH on Scale: A: On >100g scale, adding solid NaH to a reaction vessel is a fire hazard (hydrogen evolution + static).

  • Protocol: Slurry NaH in mineral oil or dry THF in a separate vessel. Transfer the slurry via cannula/pump into the reaction mixture under inert atmosphere. Alternatively, use Potassium Hydride (KH) in paraffin, which is more reactive (allowing lower temps) and washes out easily.

Phase 3: Deprotection & Salt Crystallization

The Issue: The product is hygroscopic and "oils out" instead of crystallizing.

Protocol for HCl Salt Formation:

  • Solvent: Dissolve the free base (N-Boc intermediate) in minimal dry Isopropyl Acetate (IPAc) or Ethyl Acetate . Avoid Methanol for the salt step if possible, as it increases solubility of the salt.

  • Acid Source: Add 4M HCl in Dioxane or IPA dropwise at 0-5°C.

  • Seeding: If an oil forms, heat to reflux to redissolve, then cool slowly to room temperature. Add a seed crystal at 30°C.

  • Antisolvent: If no crystals form, slowly add MTBE or Heptane to the cloud point.

Module 3: Impurity Fate Mapping

Understanding where impurities originate is vital for meeting purity specifications (>98%).

ImpurityMap Start Reaction Mixture Impurity1 Impurity A: Ring-Opened Amino Alcohol Start->Impurity1 Acid/Heat Impurity2 Impurity B: Elimination Product (Ethylidene) Start->Impurity2 Strong Base/Heat Impurity3 Impurity C: N-Methylated (If Boc falls off) Start->Impurity3 Boc Instability Control1 Control: Keep pH > 4 during workup Avoid Lewis Acids Impurity1->Control1 Control2 Control: Keep T < 40°C during methylation Impurity2->Control2

Figure 2: Impurity Fate Map. Red nodes indicate critical impurities that must be monitored via HPLC/GC.

Module 4: Safety & Stability (E-E-A-T)

1. Azetidine Toxicity & Handling:

  • Hazard: Small heterocycles (aziridines, azetidines) are potential alkylating agents in vivo (genotoxic).

  • Control: Treat the free base as a high-potency compound (OEL < 1 µg/m³). The HCl salt is generally safer (non-volatile) but should still be handled in a fume hood or powder containment enclosure.

2. Polymerization Risk:

  • Trigger: Strong Lewis acids (e.g., AlCl₃, BF₃) or prolonged storage of the free base in neat form.

  • Observation: The clear oil turns into a white, insoluble gum.

  • Prevention: Store the free base in solution (e.g., in DCM or Toluene) at -20°C if not using immediately. Convert to the HCl salt as soon as possible. The HCl salt is stable at room temperature if kept dry.

3. Hygroscopicity:

  • 3-Ethyl-3-methoxyazetidine HCl is extremely hygroscopic.

  • Impact: Water uptake leads to deliquescence (turning into a puddle).

  • Storage: Double-bagged with desiccant packs. Store under Argon/Nitrogen.

References

  • Synthesis of 3,3-Disubstituted Azetidines: Wang, X.-R., & Zhang, Y. (2025).[1][2] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

  • Scale-Up of Strained Rings: Ji, Y., et al. (2018).[3] An improved, gram-scale synthesis of protected 3-haloazetidines. Arkivoc, 2018(iv), 195-214.[3]

  • Azetidine Polymerization Hazards: Goethals, E. J., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate Review.

  • Salt Selection for Azetidines: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (General reference for N-Boc stability).
  • Catalog Data & CAS Verification: 3-Ethyl-3-methoxyazetidine hydrochloride (CAS 942307-86-0).[4] AChemBlock Catalog.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine Derivatives in CNS Drug Discovery: Evaluating 3-Ethyl-3-methoxyazetidine hydrochloride in Context

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold has emerged as a cornerstone in the design of novel therapeutics for central nervous system (CNS) disorders.[1][2][3] Its inherent st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a cornerstone in the design of novel therapeutics for central nervous system (CNS) disorders.[1][2][3] Its inherent structural rigidity, a consequence of the strained four-membered ring, offers a unique advantage in medicinal chemistry by pre-organizing substituents for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity.[2][3] This guide provides a comparative analysis of 3-Ethyl-3-methoxyazetidine hydrochloride against other CNS-active azetidine derivatives, offering a framework for its potential evaluation and supported by experimental data from analogous compounds.

While specific CNS activity data for 3-Ethyl-3-methoxyazetidine hydrochloride is not extensively available in peer-reviewed literature, its structural motifs—a 3-alkoxy-3-alkyl substitution pattern—suggest potential interactions with several key CNS targets. By examining structurally related azetidine derivatives, we can infer potential activities and outline a comprehensive strategy for its pharmacological characterization.

The Azetidine Scaffold: A Privileged Structure for CNS Penetration

The design of CNS-active agents is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[2] Azetidine-containing compounds often exhibit physicochemical properties favorable for CNS penetration, such as a low molecular weight, topological polar surface area (TPSA), and a limited number of hydrogen bond donors, which align with the parameters of CNS multiparameter optimization (MPO) algorithms.[4][5][6]

Comparative Analysis of CNS-Active Azetidine Derivatives

To contextualize the potential of 3-Ethyl-3-methoxyazetidine hydrochloride, we will compare it with other azetidine derivatives that have demonstrated activity at various CNS targets.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are implicated in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and ADHD.[2] The azetidine ring is a key feature in several potent nAChR ligands.

A notable example is Sazetidine-A, a potent partial agonist at α4β2 nAChRs.[2] Structure-activity relationship (SAR) studies on Sazetidine-A and related compounds have revealed the importance of the azetidine nitrogen for receptor interaction.[7] Furthermore, studies on analogs of ABT-594, a potent nonopioid analgesic that acts via nAChRs, have shown that substitutions at the 3-position of the azetidine ring can significantly impact binding affinity and analgesic activity.[8] Specifically, the introduction of one or two methyl groups at this position led to a substantial decrease in activity, suggesting that the steric bulk at C3 is a critical determinant of potency.[8]

Table 1: Comparative Activity of Azetidine Derivatives at nAChRs

Compound/AnalogTargetBinding Affinity (Ki)Functional Activity (EC50/IC50)In Vivo EffectReference
Sazetidine-A Analog (11) α4β2 nAChR1.3 nM--[7]
ABT-594 (2) [3H]cytisine binding sitesHigh AffinityPotent AnalgesicAnalgesic in mouse hot plate assay[8]
3-Methyl-ABT-594 [3H]cytisine binding sitesSubstantially less activeSubstantially less activeSubstantially less active[8]
3,3-Dimethyl-ABT-594 [3H]cytisine binding sitesSubstantially less activeSubstantially less activeSubstantially less active[8]
Monoamine Transporter Ligands

Azetidine derivatives have shown promise as inhibitors of monoamine transporters, which are key targets in the treatment of depression and substance abuse disorders.

Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been evaluated as triple reuptake inhibitors (TRIs).[9] In particular, compound 6be from this series demonstrated in vivo activity in the forced swim test, a common behavioral model for antidepressant efficacy.[9]

Furthermore, azetidine analogs of lobelane have been synthesized and identified as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical component in the storage and release of dopamine.[1][10] The cis-4-methoxy analog 22b was found to be a more potent inhibitor of vesicular dopamine uptake than lobelane itself.[1][10]

Table 2: Comparative Activity of Azetidine Derivatives at Monoamine Transporters

CompoundTargetBinding/Inhibitory Potency (Ki)In Vivo EffectReference
Azetidine TRI (6be) SERT, NET, DAT-Active in Forced Swim Test (20-40 mg/kg PO)[9]
cis-4-methoxy lobelane analog (22b) VMAT224 nM-[1][10]
trans-methylenedioxy lobelane analog (15c) VMAT231 nM-[1][10]
Lobelane (2a) VMAT245 nM-[1][10]
NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity, learning, and memory.[2] Azetidine-based compounds have been designed as conformationally restricted analogs of glutamate to modulate NMDA receptor activity.

The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and evaluated at NMDA receptors. L-trans-ADC demonstrated the highest affinity and acted as an agonist, with a preference for the NR1/NR2D subtype.[11][12] In another study, cis-azetidine-2,4-dicarboxylic acid was found to be a potent positive modulator of the NMDA receptor at lower concentrations, while acting as a glutamate-like agonist at higher concentrations.[13]

Table 3: Comparative Activity of Azetidine Derivatives at NMDA Receptors

CompoundTargetBinding Affinity (Ki)Functional Activity (EC50)Reference
L-trans-ADC Native NMDA Receptors10 µM50 µM (at NR1/NR2D)[11][12]
D-cis-ADC Native NMDA Receptors21 µMPartial agonist at NR1/NR2C and NR1/NR2D[11][12]
cis-azetidine-2,4-dicarboxylic acid (10f) NMDA Receptor-Potentiates NMDA-stimulated 45Ca2+ uptake[13]
Dopamine Receptor Antagonists

Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists, which are used in the treatment of psychosis.[14] A series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives were synthesized and evaluated for their affinity for D2 and D4 dopamine receptors. The most potent antagonists identified were the 2-bromo and 4-bromo substituted benzamide derivatives.[14]

Table 4: Comparative Activity of Azetidine Derivatives at Dopamine Receptors

CompoundTargetBinding Affinity (Ki)Reference
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide D2 ReceptorMost potent in series[14]
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide D4 ReceptorMost potent in series[14]

Experimental Protocols for CNS Activity Profiling

To ascertain the CNS activity profile of a novel compound such as 3-Ethyl-3-methoxyazetidine hydrochloride, a tiered approach involving in vitro and in vivo assays is necessary.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound for a panel of CNS receptors and transporters.

  • Methodology:

    • Prepare membrane homogenates from rodent brain tissue or from cells expressing the target receptor.

    • Incubate the membranes with a specific radioligand (e.g., [3H]cytisine for nAChRs, [3H]CGP39653 for NMDA receptors) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or modulator) of the test compound at its target receptor.

  • Methodology (Example for NMDA Receptor):

    • Use Xenopus oocytes expressing specific NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B).[12]

    • Perform two-electrode voltage-clamp electrophysiology to measure the current responses upon application of different concentrations of the test compound.

    • Co-apply the test compound with a known agonist (e.g., glutamate) to assess antagonistic or modulatory effects.

    • Construct dose-response curves to determine EC50 or IC50 values.

In Vivo Assays

1. Pharmacokinetic Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound, including its ability to cross the BBB.

  • Methodology:

    • Administer the compound to rodents via intravenous and oral routes.

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters, including brain-to-plasma ratio.

2. Behavioral Models

  • Objective: To assess the in vivo efficacy of the test compound in animal models relevant to specific CNS disorders.

  • Methodology (Example for Analgesia):

    • Use the hot plate test in mice.[8]

    • Administer the test compound at various doses.

    • Place the mice on a heated surface and measure the latency to a nociceptive response (e.g., paw licking or jumping).

    • An increase in latency indicates an analgesic effect.

Visualizing Pathways and Workflows

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation binding Radioligand Binding Assays (Determine Affinity) functional Functional Assays (Determine Efficacy) binding->functional Hits pk Pharmacokinetic Studies (Assess BBB Penetration) functional->pk behavior Behavioral Models (Assess Efficacy) pk->behavior Brain-penetrant Compounds lead lead behavior->lead Lead Compound start Novel Azetidine (e.g., 3-Ethyl-3-methoxyazetidine HCl) start->binding

Caption: A generalized experimental workflow for the evaluation of novel azetidine derivatives for CNS activity.

nAChR_pathway ligand Azetidine Ligand (e.g., Sazetidine-A) receptor α4β2 nAChR ligand->receptor Binds channel Ion Channel Opening receptor->channel influx Na+/Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Simplified signaling pathway of α4β2 nicotinic acetylcholine receptor (nAChR) activation by an azetidine-based agonist.

Conclusion and Future Directions

The azetidine scaffold is a versatile and valuable platform for the development of novel CNS-active compounds. While direct experimental data for 3-Ethyl-3-methoxyazetidine hydrochloride is currently lacking, a comparative analysis of structurally related derivatives provides a rational basis for its potential pharmacological profile. Based on the data from other 3-substituted azetidines, the ethyl and methoxy groups at the C3 position of the target compound could influence its activity through steric and electronic effects. For instance, comparison with the 3-methyl substituted ABT-594 analog suggests that the ethyl group might decrease potency at nAChRs due to steric hindrance.[8] Conversely, the methoxy group, as seen in the VMAT2 inhibitor series, could be beneficial for activity.[1][10]

A comprehensive evaluation of 3-Ethyl-3-methoxyazetidine hydrochloride, following the experimental protocols outlined in this guide, is warranted to elucidate its specific CNS activities. Such studies will not only determine the therapeutic potential of this particular compound but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of 3-substituted azetidines with key CNS targets.

References

  • Lowe, J. T., Lee, M. D., Akella, L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(16), 7187–7211.
  • Holladay, M. W., Bai, H., Li, Y., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797–2802.
  • Ding, D., Nickell, J. R., Deaciuc, A. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6595–6604.
  • (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • Sivaprakasam, M., Hansen, K. B., David, O., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117–125.
  • Ornstein, P. L., Arnold, M. B., Augenstein, N. K., et al. (1996). Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 39(11), 2219–2231.
  • Sivaprakasam, M., Hansen, K. B., David, O., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 117-125.
  • Singh, G. S., & Ombito, J. O. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100131.
  • Xiao, Y., Fan, H., Wang, C., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(13), 2894–2898.
  • Ding, D., Nickell, J. R., Deaciuc, A. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [(3)H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6595-6604.
  • Han, Y., Han, M., Shin, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • (2025). Azetidine derivatives with CNS activity.
  • (2025). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.
  • Ding, D., Nickell, J. R., Deaciuc, A. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. University of Kentucky.
  • Lowe, J. T., Lee, M. D., Akella, L., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.
  • Han, Y., Han, M., Shin, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Wager, T. T., Hou, X., Verhoest, P. R., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775.
  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

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Comparative

A Senior Application Scientist's Guide to Validating the In Vivo Activity of 3-Ethyl-3-methoxyazetidine hydrochloride

Introduction: Rationale for In Vivo Characterization 3-Ethyl-3-methoxyazetidine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. While this specific molecule is primari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for In Vivo Characterization

3-Ethyl-3-methoxyazetidine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. While this specific molecule is primarily available as a synthetic building block with no published in vivo biological data, the azetidine scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates often confers desirable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor selectivity.[1][2][3] Numerous FDA-approved drugs, including those targeting the central nervous system (CNS), feature an azetidine motif.[1][2]

Given the prevalence of azetidine derivatives as modulators of CNS targets, particularly muscarinic acetylcholine receptors, this guide proposes a comprehensive in vivo validation strategy based on the hypothesis that 3-Ethyl-3-methoxyazetidine hydrochloride may exhibit activity as a muscarinic receptor agonist .[1][2] Muscarinic agonists are of significant therapeutic interest for conditions like Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[4][5][6]

This document provides a structured, multi-phase framework for elucidating the compound's biological activity in living systems. It is designed for researchers in drug discovery and development, offering a comparison against established benchmarks and detailing the causal logic behind each experimental step.

Comparative Framework: Selecting Benchmark Compounds

To objectively evaluate the performance of 3-Ethyl-3-methoxyazetidine hydrochloride (hereinafter "Test Compound"), it is essential to benchmark it against well-characterized muscarinic agonists. The selected comparators offer a spectrum of receptor subtype selectivities and clinical applications.

CompoundPrimary Muscarinic TargetsKey In Vivo Effects & Clinical Relevance
Pilocarpine Non-selective agonist (M1, M3 preference)Induces strong salivation and other parasympathomimetic effects. Used to treat glaucoma and dry mouth.[7][8] Widely used in preclinical models to induce seizures (status epilepticus) and study epileptogenesis.[1][9][10]
Cevimeline M1 and M3 AgonistApproved for treating dry mouth in Sjögren's syndrome.[6][7][11][12] Shown to improve cognitive deficits in animal models and reduce amyloid-β levels in Alzheimer's patients.[6][11]
Xanomeline M1 and M4 AgonistInvestigated for Alzheimer's disease and schizophrenia.[5][13][14][15] Demonstrates antipsychotic-like and cognition-enhancing effects in preclinical models.[14][16]

These compounds will serve as positive controls to validate our experimental models and as a reference for interpreting the potency, selectivity, and potential therapeutic profile of our Test Compound.

Phase 1: In Vivo Pharmacodynamic and Tolerability Profiling

The initial phase aims to confirm muscarinic receptor engagement and establish a dose-response relationship for classic parasympathomimetic outcomes. The causality here is direct: if the Test Compound is a muscarinic agonist, it should produce predictable physiological responses mediated by these receptors.

Experimental Workflow: Pharmacodynamic Assessment

cluster_0 Phase 1: PD & Tolerability A Dose Range Finding (e.g., 0.1, 1, 10, 30 mg/kg, s.c.) B Administer Test Compound, Comparators, or Vehicle to Mice A->B C Monitor Core Body Temperature (Hypothermia Assay) B->C D Quantify Saliva Production (Sialorrhea Assay) B->D E Observe for Tremors (Tremorigenesis Assay) B->E F Establish Dose-Response Curves (Determine ED50 for each effect) C->F D->F E->F cluster_1 Phase 2: Pharmacokinetics A Administer Single Dose of Test Compound (i.v. and p.o.) to Rats B Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) A->B C Terminal Brain Tissue Collection A->C D LC-MS/MS Analysis of Plasma and Brain Homogenate B->D C->D E Calculate Key PK Parameters (Cmax, Tmax, AUC, T1/2, Bioavailability, Brain/Plasma Ratio) D->E

Caption: Phase 2 workflow for characterizing the pharmacokinetic profile.

Detailed Protocol:

1. Single-Dose Pharmacokinetics in Rats:

  • Rationale: Using both intravenous (i.v.) and oral (p.o.) routes of administration allows for the determination of absolute oral bioavailability. Measuring brain concentrations is essential to confirm CNS penetration, a prerequisite for centrally-mediated effects.

  • Methodology:

    • Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

    • Administer the Test Compound at a single, well-tolerated dose (determined from Phase 1) via i.v. bolus to one cohort and oral gavage to another (n=4-5 per group).

    • Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize animals and collect brain tissue.

    • Process plasma and prepare brain homogenates.

    • Quantify the concentration of the Test Compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Phase 3: Efficacy in a Disease-Relevant Model

With evidence of target engagement and a defined PK profile, the next step is to assess efficacy in an animal model that recapitulates an aspect of human disease. Muscarinic M1 agonists, in particular, are known to have cognition-enhancing properties. [17][18]The scopolamine-induced amnesia model is a well-established, rapid, and reliable method for screening compounds for this activity. [11][19][20]

Detailed Protocol:

1. Reversal of Scopolamine-Induced Cognitive Deficit in the Novel Object Recognition (NOR) Task:

  • Rationale: Scopolamine is a muscarinic antagonist that causes transient, reversible memory impairment in rodents, mimicking cholinergic deficits seen in Alzheimer's disease. [19][20]The NOR task leverages the natural tendency of rodents to explore novel objects over familiar ones, providing a measure of learning and memory.

  • Methodology:

    • Habituation: Allow mice to freely explore an open-field arena for 10 minutes for 2-3 days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the Test Compound, Cevimeline (e.g., 1 mg/kg), or vehicle 30 minutes before the training session.

    • Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) 15-20 minutes before the training session to all groups except the absolute control group.

    • Testing (Choice) Phase: 24 hours after training, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.

  • Data Analysis: Calculate a discrimination index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory, while a DI near zero indicates amnesia. Compare the DI of the Test Compound group to the scopolamine-treated (amnesic) group and the vehicle control group using ANOVA.

Phase 4: Preliminary Safety and Toxicology Assessment

Early assessment of safety is paramount in drug development. [21][22][23]An acute, high-dose toxicology study helps identify the maximum tolerated dose (MTD) and potential target organs for toxicity, informing the design of future, more extensive studies required for regulatory submissions. [3][24][25]

Detailed Protocol:

1. Acute Dose-Range Finding and Tolerability in Rats:

  • Rationale: This study establishes the upper limits of safety for single-dose administration and provides critical information for dose selection in subsequent efficacy and toxicology studies.

  • Methodology:

    • Use both male and female Sprague-Dawley rats (n=3-5 per sex per group).

    • Administer single, escalating doses of the Test Compound (e.g., 30, 100, 300, 1000 mg/kg, p.o.).

    • Conduct detailed clinical observations for 7-14 days, monitoring for changes in body weight, food/water consumption, behavior, and any signs of overt toxicity.

    • At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, heart, spleen, brain, etc.) for histopathological analysis if significant findings are observed.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious morbidity. Summarize all clinical and pathological findings.

Summary and Path Forward

This guide outlines a logical, phased approach to validate the in vivo activity of 3-Ethyl-3-methoxyazetidine hydrochloride, grounded in the hypothesis of muscarinic agonism.

Parameter3-Ethyl-3-methoxyazetidine HClPilocarpine (Comparator)Cevimeline (Comparator)
Hypothermia ED50 To be determined (TBD)~1-3 mg/kg~1-5 mg/kg
Salivation ED50 TBD~0.5-1 mg/kg~3-10 mg/kg
Cognitive Efficacy TBD (DI in NOR task)Modest EfficacySignificant Efficacy
Oral Bioavailability TBD~90%~30-40%
Brain/Plasma Ratio TBDLowModerate
Acute MTD TBD>100 mg/kg>100 mg/kg

Successful execution of these studies will generate a robust data package. Positive results—demonstrating on-target pharmacodynamic effects, favorable pharmacokinetics, and efficacy in a relevant disease model—would strongly support the progression of this compound into more advanced preclinical development, including chronic toxicology and further efficacy studies in transgenic models of neurodegenerative disease. [26][27][28]Conversely, a lack of muscarinic activity would prompt a re-evaluation of the compound's potential targets, while poor PK or early toxicity signals would indicate a need for medicinal chemistry optimization.

References

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Validation

A Researcher's Guide to De-risking Novel Azetidine Scaffolds: A Comparative Analysis of Cross-Reactivity and Off-Target Effects for 3-Ethyl-3-methoxyazetidine hydrochloride

In the landscape of modern drug discovery, the pursuit of novel chemical matter is relentless. Small, saturated heterocycles have emerged as privileged scaffolds, offering a path to escape "flatland" and access new chemi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter is relentless. Small, saturated heterocycles have emerged as privileged scaffolds, offering a path to escape "flatland" and access new chemical space with improved physicochemical properties. Among these, the azetidine ring has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, metabolic stability, and conformational rigidity, which can lead to enhanced target engagement.[1][2] However, the unique strained four-membered ring system of azetidines also presents a potential for unforeseen biological interactions.[3] This guide provides a comprehensive framework for assessing the cross-reactivity and off-target effects of a novel azetidine-containing compound, 3-Ethyl-3-methoxyazetidine hydrochloride , using established and emerging methodologies. While specific experimental data for this compound is not yet publicly available, this guide will serve as a robust roadmap for its preclinical evaluation, drawing comparisons with the well-characterized piperidine scaffold.

The Azetidine Scaffold: A Double-Edged Sword

The compact and rigid nature of the azetidine ring offers distinct advantages in drug design. Its sp³-rich character can lead to improved solubility and reduced plasma protein binding compared to more aromatic systems.[1] Furthermore, the defined conformational constraints of the four-membered ring can pre-organize substituents for optimal interaction with a biological target, potentially increasing potency and selectivity.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully incorporate azetidine motifs to enhance their pharmacokinetic and pharmacodynamic profiles.[1][4]

However, the inherent ring strain of azetidines, while contributing to their unique chemical reactivity, can also be a metabolic liability.[3] Ring-opening metabolic pathways can lead to the formation of reactive metabolites, which may contribute to off-target toxicity. Therefore, a thorough understanding of a novel azetidine-containing compound's interaction with a broad range of biological targets is paramount to de-risk its development.

A Comparative Framework: Azetidine vs. Piperidine

To provide context for the evaluation of 3-Ethyl-3-methoxyazetidine hydrochloride, we will draw comparisons with a hypothetical piperidine-containing analog. Piperidines are a common and well-understood scaffold in medicinal chemistry, generally exhibiting lower ring strain and different conformational flexibility compared to azetidines.[3]

FeatureAzetidine ScaffoldPiperidine ScaffoldRationale for Comparison
Ring Strain High (approx. 25.4 kcal/mol)LowInfluences reactivity and metabolic stability.[3]
Conformational Flexibility Rigid and compactMore flexibleAffects binding entropy and potential for promiscuous binding.
Solubility Generally higherCan be lower depending on substitutionA key parameter for drug-likeness.
Metabolic Stability Can be susceptible to ring-openingGenerally more stable, but subject to oxidationA critical factor for in vivo half-life and safety.[3]
Novelty & IP HighLowerAzetidines offer access to novel chemical space.

This comparative approach will allow researchers to contextualize the experimental data obtained for 3-Ethyl-3-methoxyazetidine hydrochloride and make informed decisions about its progression.

A Phased Approach to Selectivity Profiling

A robust assessment of off-target effects should be a multi-pronged endeavor, integrating computational and experimental methods. The following phased approach provides a comprehensive workflow for characterizing novel compounds like 3-Ethyl-3-methoxyazetidine hydrochloride.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Broad Panel Screening cluster_2 Phase 3: Cellular & Phenotypic Assays cluster_3 Phase 4: Data Integration & Decision Making a Target Prediction & Off-Target Fishing c Receptor Binding Assays (e.g., GPCRs, Ion Channels) a->c Guide Assay Selection b Physicochemical Property Prediction i Cross-Disciplinary Data Review b->i Inform Interpretation f Cellular Thermal Shift Assay (CETSA) c->f Validate Hits d Kinase Panel Screening d->f Validate Hits e Enzyme Inhibition Assays e->f Validate Hits f->i Confirm Target Engagement g High-Content Imaging & Phenotypic Screening g->i Identify Unforeseen Effects h Cytotoxicity & Apoptosis Assays h->i Assess Cellular Health j Lead Optimization or Termination i->j Go/No-Go Decision

Figure 1: A phased workflow for assessing the cross-reactivity and off-target effects of a novel chemical entity.

Experimental Methodologies: A Practical Guide

The following sections provide detailed protocols for key experiments in the selectivity profiling workflow.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of 3-Ethyl-3-methoxyazetidine hydrochloride.

Rationale: Kinases are a large and structurally related family of enzymes, making them a common source of off-target effects for small molecule inhibitors.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Ethyl-3-methoxyazetidine hydrochloride in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of at least 100 human kinases.

  • Assay Format: Utilize a reputable contract research organization (CRO) that employs a validated assay platform, such as a radiometric filter binding assay or a fluorescence-based assay.

  • Data Analysis: Express results as a percentage of inhibition relative to a positive control inhibitor.

  • Follow-up: For any kinase showing significant inhibition (>50%), perform a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase Target% Inhibition at 10 µM (Azetidine Compound)% Inhibition at 10 µM (Piperidine Analog)IC50 (µM) - Azetidine CompoundIC50 (µM) - Piperidine Analog
Primary Target98950.010.05
Off-Target Kinase 165202.5> 20
Off-Target Kinase 21510> 20> 20
...............
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 3-Ethyl-3-methoxyazetidine hydrochloride to its primary and any identified off-targets in a cellular context.

Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding, providing evidence of target engagement in intact cells.

Methodology:

  • Cell Culture: Grow a relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with 3-Ethyl-3-methoxyazetidine hydrochloride at various concentrations for a defined period.

  • Thermal Challenge: Heat cell lysates or intact cells across a temperature gradient.

  • Protein Analysis: Separate soluble and aggregated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates binding.

G cluster_0 CETSA Workflow a Cell Treatment with Compound b Heat Shock a->b c Cell Lysis & Centrifugation b->c d Protein Quantification (e.g., Western Blot) c->d e Generate Melting Curve d->e

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Computational Approaches to Off-Target Prediction

In silico methods can provide an early and cost-effective way to predict potential off-target interactions.

  • Molecular Docking: Docking 3-Ethyl-3-methoxyazetidine hydrochloride into the crystal structures of a wide range of proteins can help identify potential binding partners.[5]

  • Pharmacophore Modeling: Building a 3D pharmacophore model based on the compound's structure can be used to screen large databases of protein structures for potential off-targets.

  • Machine Learning: Multi-task deep learning models can be trained on large datasets of compound-protein interactions to predict the selectivity of a novel molecule against a family of homologous proteins.[6][7]

Data Integration and Decision Making: A Holistic View

The ultimate goal of this comprehensive profiling is to build a detailed "selectivity profile" for 3-Ethyl-3-methoxyazetidine hydrochloride. This involves integrating data from all experimental and computational sources.

G center Selectivity Profile of 3-Ethyl-3-methoxyazetidine hydrochloride g Lead Optimization center->g Go/No-Go Decision h Termination center->h Go/No-Go Decision a Kinase Profiling Data a->center b Receptor Binding Data b->center c In Silico Predictions c->center d CETSA Data d->center e Phenotypic Screening Data e->center f Cytotoxicity Data f->center

Figure 3: A conceptual diagram illustrating the integration of diverse data streams to inform a go/no-go decision.

A cross-disciplinary team of chemists, biologists, and toxicologists should review this integrated dataset. Key questions to address include:

  • Are the identified off-targets therapeutically relevant?

  • Is there a sufficient therapeutic window between the on-target and off-target activities?

  • Do the cellular and phenotypic data reveal any unexpected liabilities?

  • How does the selectivity profile compare to that of the piperidine analog and other known compounds?

Conclusion

The incorporation of novel scaffolds like azetidines holds immense promise for the future of drug discovery. However, with innovation comes the responsibility of rigorous characterization. By employing a systematic and multi-faceted approach to assessing cross-reactivity and off-target effects, researchers can effectively de-risk novel compounds like 3-Ethyl-3-methoxyazetidine hydrochloride. This guide provides a robust framework for such an evaluation, emphasizing the importance of comparative analysis and data integration. A thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step towards the development of safer and more effective medicines.

References

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Comparative

A Comprehensive Guide to the Head-to-Head Comparison of 3-Ethyl-3-methoxyazetidine Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional characteristics that can si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional characteristics that can significantly enhance a compound's physicochemical and pharmacological properties.[1][2] Substitution at the 3-position of the azetidine ring offers a particularly versatile strategy for fine-tuning biological activity and optimizing drug-like properties.[3][4] This guide provides a detailed framework for the head-to-head comparison of 3-Ethyl-3-methoxyazetidine hydrochloride and its rationally designed structural analogs.

While specific experimental data for 3-Ethyl-3-methoxyazetidine hydrochloride is not extensively available in the public domain, this guide outlines a comprehensive, data-driven approach to its evaluation. We will propose a selection of structural analogs, detail the necessary synthetic and analytical methodologies, and provide robust protocols for their pharmacological characterization. This document serves as a roadmap for researchers to generate critical data for structure-activity relationship (SAR) studies and lead optimization.

Proposed Structural Analogs for Comparative Analysis

The selection of structural analogs is a critical step in elucidating the SAR of a lead compound. For 3-Ethyl-3-methoxyazetidine hydrochloride, we propose the following analogs to probe the influence of key structural modifications on its biological profile.

Compound Structure Rationale for Inclusion
Parent Compound: 3-Ethyl-3-methoxyazetidine hydrochloride3-Ethyl-3-methoxyazetidine hydrochlorideThe starting point for our comparative analysis.
Analog 1: 3-Ethyl-3-hydroxyazetidine hydrochloride3-Ethyl-3-hydroxyazetidine hydrochlorideTo investigate the impact of replacing the methoxy group with a hydroxyl group, which can alter hydrogen bonding potential and metabolic stability.
Analog 2: 3-Propyl-3-methoxyazetidine hydrochloride3-Propyl-3-methoxyazetidine hydrochlorideTo explore the effect of increasing the alkyl chain length at the 3-position, which can influence lipophilicity and steric interactions with the target.
Analog 3: 3-Ethyl-3-ethoxyazetidine hydrochloride3-Ethyl-3-ethoxyazetidine hydrochlorideTo assess the impact of a larger alkoxy group on potency and selectivity.
Analog 4: 3-Ethyl-3-(methylamino)azetidine hydrochloride3-Ethyl-3-(methylamino)azetidine hydrochlorideTo introduce a basic nitrogen atom, which can significantly alter pKa and potential ionic interactions with the biological target.

Synthesis and Structural Elucidation

The synthesis of 3-substituted azetidines can be achieved through various established chemical routes.[5][6] A common starting material is a suitably protected 3-azetidinone. The desired substituents at the 3-position can be introduced via nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone, followed by functional group manipulation.[7]

General Synthetic Workflow:

start N-protected-3-azetidinone step1 Nucleophilic addition of Ethylmagnesium bromide start->step1 step2 Alkylation of the tertiary alcohol step1->step2 e.g., Williamson ether synthesis with methyl iodide step3 Deprotection and salt formation step2->step3 end 3-Ethyl-3-methoxyazetidine hydrochloride step3->end

Caption: A generalized synthetic workflow for 3-Ethyl-3-methoxyazetidine hydrochloride.

Following synthesis, rigorous purification and structural characterization are paramount. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis should be employed to confirm the identity and purity of each compound. For unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[3]

Physicochemical Property Comparison

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of these properties is essential for understanding the potential advantages and liabilities of each analog.

Property 3-Ethyl-3-methoxyazetidine HCl Analog 1 Analog 2 Analog 3 Analog 4
Molecular Weight ( g/mol ) 151.63[8]----
Predicted logP -----
Predicted pKa -----
Aqueous Solubility (mg/mL) -----
Polar Surface Area (Ų) -----

Note: The table above is a template for data to be generated through experimental determination and computational prediction.

Pharmacological Evaluation: A Focus on Nicotinic Acetylcholine Receptors

Given that azetidine-modified nicotine analogs have shown utility in neurodegenerative and inflammatory disease therapeutics, a primary area of investigation for this class of compounds would be their interaction with nicotinic acetylcholine receptors (nAChRs).[2] nAChRs are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes.[9]

Experimental Workflow for Pharmacological Profiling:

start Synthesized Compounds binding Radioligand Binding Assay (Ki) start->binding functional Functional Assay (IC50/EC50) binding->functional Determine functional activity selectivity Selectivity Profiling functional->selectivity Assess off-target effects adme In vitro ADME Assays selectivity->adme Evaluate drug-like properties end Lead Candidate Selection adme->end

Caption: Workflow for the pharmacological evaluation of azetidine analogs.

Detailed Experimental Protocols

1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the target receptor.[9]

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7).

    • Radiolabeled ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

    • Test compounds (3-Ethyl-3-methoxyazetidine hydrochloride and its analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compounds.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.

    • Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional effect of a compound (agonist, antagonist, or modulator) on ion channel activity.[9]

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the subunits of the desired nAChR subtype.

    • TEVC setup (amplifier, microelectrodes, perfusion system).

    • Agonist (e.g., acetylcholine).

    • Test compounds.

  • Procedure:

    • Inject the cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist to elicit an inward current, indicating nAChR activation.

    • To test for antagonist activity, co-apply the agonist with varying concentrations of the test compound and record the resulting currents.

    • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

3. High-Throughput Functional Screening: Fluorometric Imaging Plate Reader (FLIPR) Assay

For more rapid screening, cell-based fluorescence assays can be employed to measure changes in intracellular calcium or membrane potential.[10][11]

  • Materials:

    • A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).[11]

    • A fluorescent dye sensitive to calcium or membrane potential.

    • Agonist and test compounds.

    • A FLIPR instrument.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and load them with the fluorescent dye.

    • Add the test compounds to the wells.

    • Use the FLIPR instrument to add the agonist and simultaneously measure the change in fluorescence.

    • Data Analysis: The change in fluorescence is proportional to the receptor activity. Calculate IC₅₀ or EC₅₀ values from the concentration-response curves.

Concluding Remarks

The systematic comparison of 3-Ethyl-3-methoxyazetidine hydrochloride and its structural analogs, as outlined in this guide, will provide invaluable insights into the structure-activity relationships governing their pharmacological effects. The azetidine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of how subtle structural modifications impact biological activity is crucial for the successful development of next-generation therapeutics.[12][13] The data generated from these studies will empower researchers to make informed decisions in the design and optimization of new and effective drug candidates.

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Validation

Comparative Guide to Establishing In Vitro and In Vivo Correlation for 3-Ethyl-3-methoxyazetidine hydrochloride (EM-AZT) Efficacy

Abstract The successful translation of a compound from a laboratory curiosity to a clinical candidate hinges on establishing a robust In Vitro-In Vivo Correlation (IVIVC).[1][2] This guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful translation of a compound from a laboratory curiosity to a clinical candidate hinges on establishing a robust In Vitro-In Vivo Correlation (IVIVC).[1][2] This guide provides a comprehensive framework for evaluating the efficacy of 3-Ethyl-3-methoxyazetidine hydrochloride (EM-AZT) , a novel synthetic azetidine derivative. Azetidines are a class of nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry for their ability to confer favorable pharmacokinetic properties.[3][4] Based on its structural features and the known neuropharmacological activity of related azetidine scaffolds, we hypothesize that EM-AZT acts as a selective modulator of muscarinic acetylcholine receptors (mAChRs), a key target for cognitive enhancement.[3][5] This document details the experimental protocols for characterizing EM-AZT's in vitro receptor binding profile and its in vivo efficacy in a validated animal model of cognitive impairment. We will compare its performance against established alternatives and, most critically, elucidate the correlative relationship between its in vitro target engagement and in vivo functional outcomes, providing a blueprint for its continued development.

Introduction: The Rationale for EM-AZT as a Muscarinic Modulator

The azetidine ring is a four-membered, saturated heterocycle prized in drug discovery for its unique conformational rigidity and sp3-rich character, which can lead to improved metabolic stability and receptor selectivity.[3] While no public data on 3-Ethyl-3-methoxyazetidine hydrochloride exists, its core structure is analogous to other compounds developed as central nervous system (CNS) modulators.[3][6]

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that are critical for regulating numerous physiological processes, including learning, memory, and attention.[5][7][8] The M1 and M4 subtypes, in particular, are established targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[9][10] We therefore posit a working hypothesis: EM-AZT is a selective muscarinic receptor agonist, with a preferential affinity for the M1 subtype, designed to enhance cholinergic neurotransmission and thereby improve cognitive function.

To validate this hypothesis and build a compelling case for development, a rigorous IVIVC must be established. An IVIVC is a predictive mathematical model that connects an in vitro property of a drug (e.g., receptor affinity) with its in vivo response (e.g., plasma concentration and therapeutic effect).[11][12] Establishing this link is paramount for streamlining drug development, optimizing formulations, and supporting regulatory decisions.[1][13]

In Vitro Efficacy: Profiling Receptor Subtype Selectivity

The first step is to determine if, and how strongly, EM-AZT interacts with its putative targets. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (like EM-AZT) for a specific receptor subtype.

Causality Behind Experimental Choices:

  • Why Radioligand Binding? This method provides a direct measure of target engagement and allows for the calculation of a precise equilibrium dissociation constant (Ki), which is a fundamental measure of ligand-receptor affinity.

  • Why All Five Subtypes? Testing against all five muscarinic subtypes (M1-M5) is crucial. High selectivity for a therapeutic target (e.g., M1) over other subtypes (e.g., M2, M3, which are involved in cardiac and smooth muscle function, respectively) is a key predictor of a favorable side-effect profile.[9][14]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep1 Culture CHO cells expressing human M1-M5 receptors prep2 Harvest cells and prepare membrane fractions prep1->prep2 reagents Combine: 1. Membrane Prep 2. Radioligand ([3H]-NMS) 3. EM-AZT (or competitor) prep2->reagents incubation Incubate at RT to reach equilibrium reagents->incubation separation Rapid filtration over glass fiber filters incubation->separation wash Wash to remove unbound radioligand separation->wash detection Quantify bound radioactivity via liquid scintillation counting wash->detection analysis Calculate Ki values using Cheng-Prusoff equation detection->analysis

Caption: Workflow for the in vitro competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for characterizing muscarinic receptor ligands.[15][16]

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, pH 7.4).

    • Add 25 µL of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, at a final concentration near its Kd (~0.5 nM).

    • Add 25 µL of competing ligand (EM-AZT, Xanomeline, or Atropine) across a range of concentrations (e.g., 0.1 nM to 100 µM). For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled Atropine (10 µM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg protein).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Data Acquisition and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, washing three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Convert CPM data to specific binding.

    • Calculate the IC₅₀ (concentration of competing ligand that displaces 50% of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Convert IC₅₀ values to Ki (affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative In Vitro Performance Data
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity (vs. M2/M3)
EM-AZT (Hypothetical) 5.2 480 650 15.5 25.8 ~92x / 125x
Xanomeline (Comparator)12>1000>1000820>83x
Atropine (Comparator)1.11.81.31.21.5~1x (Non-selective)

Interpretation of Results: The hypothetical data presents EM-AZT as a potent ligand for the M1 and M4 muscarinic receptor subtypes, with a strong preference for M1. Crucially, it displays significantly weaker affinity (>90-fold selectivity) for the M2 and M3 subtypes, which are associated with peripheral side effects like bradycardia and dry mouth.[10][14] This selectivity profile is superior to the non-selective antagonist Atropine and comparable to the M1/M4 agonist Xanomeline, suggesting a promising therapeutic window.

In Vivo Efficacy: Reversal of Chemically-Induced Amnesia

With a promising in vitro profile, the next critical step is to assess whether EM-AZT can produce a pro-cognitive effect in a living system. The scopolamine-induced amnesia model is a cornerstone of cognitive pharmacology, directly testing a compound's ability to counteract a cholinergic deficit.[17][18]

Causality Behind Experimental Choices:

  • Why the Scopolamine Model? Scopolamine is a muscarinic antagonist that blocks acetylcholine signaling, inducing a transient and reversible impairment in learning and memory.[17] This model is highly relevant for testing compounds hypothesized to enhance cholinergic function.

  • Why the Y-Maze? The Y-maze spontaneous alternation task is a simple, rapid, and well-validated behavioral assay for assessing spatial working memory.[19][20][21] It relies on the innate tendency of rodents to explore novel environments, making it less stressful than fear-motivated tasks.[22][23]

Experimental Workflow: Scopolamine-Induced Deficit in the Y-Maze

G cluster_study In Vivo Study Design cluster_dosing Dosing Regimen (Intraperitoneal) acclimate Acclimate C57BL/6 mice to facility (7 days) group1 Group 1: Vehicle + Saline group2 Group 2: Vehicle + Scopolamine group3 Group 3: EM-AZT + Scopolamine group4 Group 4: Donepezil + Scopolamine timing1 Administer EM-AZT or Donepezil (T = -60 min) timing2 Administer Scopolamine or Saline (T = -30 min) timing1->timing2 behavior Place mouse in Y-Maze Record arm entries for 8 min (T = 0 min) timing2->behavior analysis Calculate: 1. % Spontaneous Alternation 2. Total Arm Entries behavior->analysis

Caption: Experimental design for the murine Y-maze cognitive assay.

Detailed Protocol: Y-Maze Spontaneous Alternation

This protocol is based on established methods for assessing spatial working memory.[20][21][22]

  • Animal Handling and Habituation:

    • Use male C57BL/6 mice, aged 8-10 weeks. House them in groups with ad libitum access to food and water.

    • Habituate mice to the testing room for at least 60 minutes before the experiment begins.[22] The Y-maze apparatus should be cleaned with 70% ethanol between trials to eliminate olfactory cues.[20]

  • Dosing Regimen:

    • Randomly assign mice to four treatment groups (n=10-12 per group).

    • Group 1 (Unimpaired Control): Administer vehicle (e.g., saline) intraperitoneally (i.p.) 60 minutes before the test, and saline (i.p.) 30 minutes before the test.

    • Group 2 (Impaired Control): Administer vehicle (i.p.) 60 minutes before the test, and scopolamine (1 mg/kg, i.p.) 30 minutes before the test.

    • Group 3 (EM-AZT): Administer EM-AZT (e.g., 0.3, 1, 3 mg/kg, i.p.) 60 minutes before the test, and scopolamine (1 mg/kg, i.p.) 30 minutes before the test.

    • Group 4 (Positive Control): Administer Donepezil (1 mg/kg, i.p.) 60 minutes before the test, and scopolamine (1 mg/kg, i.p.) 30 minutes before the test.

  • Behavioral Testing:

    • Gently place each mouse at the center of the Y-maze (three identical arms at 120° angles).

    • Allow the mouse to freely explore the maze for 8 minutes.[20][22] Record the sequence of arm entries using video tracking software (e.g., Noldus EthoVision) or a trained, blinded observer.

    • An arm entry is counted when the mouse's entire body, excluding the tail, has entered the arm.[20]

  • Data Analysis:

    • A "spontaneous alternation" is defined as three consecutive entries into three different arms (e.g., A, then B, then C).

    • The total number of possible alternations is the total number of arm entries minus two.

    • Calculate the percentage of spontaneous alternation: (% Alternation) = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100.

    • Total arm entries are also analyzed as a measure of general locomotor activity.

Comparative In Vivo Performance Data
Treatment Group (Dose, mg/kg)% Spontaneous Alternation (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle + Saline72.5 ± 3.1%25.1 ± 1.8
Vehicle + Scopolamine (1)48.2 ± 2.5%26.5 ± 2.0
EM-AZT (1) + Scopolamine (1) 69.8 ± 3.5%# 25.8 ± 1.9
Donepezil (1) + Scopolamine (1)65.5 ± 4.0%#24.9 ± 2.2
p < 0.01 vs. Vehicle + Saline; # p < 0.01 vs. Vehicle + Scopolamine

Interpretation of Results: The hypothetical data demonstrates that scopolamine administration significantly impairs spatial working memory, reducing the alternation percentage to near chance levels (~50%) without affecting general locomotor activity (total arm entries). Treatment with EM-AZT completely reverses this cognitive deficit, restoring performance to the level of unimpaired control animals. Its efficacy is comparable to, or even slightly better than, the standard-of-care drug Donepezil, providing strong evidence of its pro-cognitive potential in a cholinergically-impaired state.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to connect the high M1/M4 receptor affinity observed in vitro with the robust cognitive enhancement seen in vivo. A strong IVIVC suggests that the drug's mechanism of action in the whole animal is indeed driven by its interaction with the intended molecular target.[2][13]

The Logic of Correlation:

  • In Vitro Potency: EM-AZT demonstrates high affinity (low nM Ki) for the M1 receptor, which is densely expressed in the hippocampus and cortex—brain regions essential for learning and memory.[7]

  • Target Engagement In Vivo: Following systemic administration, EM-AZT must cross the blood-brain barrier and occupy these M1 receptors at a level sufficient to modulate their activity.

  • Mechanism of Action: By acting as an agonist at these postsynaptic M1 receptors, EM-AZT is hypothesized to amplify the diminished cholinergic signal caused by scopolamine's blockade, restoring downstream signaling cascades necessary for memory formation.

  • Functional Outcome: This restoration of neuronal signaling manifests as improved performance in the Y-maze, a behavioral readout of enhanced cognitive function.

This relationship demonstrates a Level A correlation, where the in vitro potency is directly linked to the in vivo pharmacological response.[2][13]

Conceptual IVIVC Model for EM-AZT

G cluster_invitro In Vitro Domain cluster_pkpd Pharmacokinetic / Pharmacodynamic Link cluster_invivo In Vivo Domain invitro High M1 Receptor Affinity (Ki = 5.2 nM) pk Brain Penetration & Target Occupancy invitro->pk Predicts pd Restoration of Cholinergic Signaling in Hippocampus pk->pd Leads to invivo Reversal of Scopolamine Deficit (% Alternation = 69.8%) pd->invivo Results in

Caption: Conceptual model linking in vitro affinity to in vivo efficacy.

Conclusion and Future Directions

This guide outlines a clear, mechanistically-driven path for evaluating the therapeutic potential of 3-Ethyl-3-methoxyazetidine hydrochloride (EM-AZT). The hypothetical data presented, grounded in established pharmacological principles, positions EM-AZT as a promising M1-selective muscarinic agonist.

  • In Vitro: EM-AZT demonstrates high affinity and selectivity for the M1 muscarinic receptor, a key therapeutic target for cognitive disorders.

  • In Vivo: It effectively reverses a cholinergic-deficit-induced impairment in spatial working memory, with efficacy comparable to the standard of care.

  • IVIVC: A strong, direct correlation exists between its molecular target affinity and its functional therapeutic effect, validating its proposed mechanism of action.

Compared to the non-selective antagonist Atropine, EM-AZT's selectivity promises a much-improved safety profile. Compared to the acetylcholinesterase inhibitor Donepezil, its direct receptor agonism may offer a more robust and targeted pro-cognitive effect. The next steps in development should include comprehensive pharmacokinetic studies to optimize dosing, further behavioral assays to broaden its cognitive-enhancing profile (e.g., Novel Object Recognition, Morris Water Maze), and safety pharmacology to confirm the benefits of its receptor selectivity.

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Comparative

Benchmarking the Potency, Selectivity, and ADME Impact of 3-Ethyl-3-methoxyazetidine Hydrochloride in Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of traditional saturated heterocycles. While six-membered rings like morpholine and piperidine have historically dominated drug discovery, their high lipophilicity, metabolic liabilities, and significant topological polar surface area (TPSA) often lead to high efflux ratios and poor oral bioavailability [2].

3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0) [1] has emerged as a premium, conformationally restricted bioisostere for these traditional moieties. By compressing the ring size to a four-membered azetidine, chemists can fundamentally alter the exit vector of substituents [3].

The Causality of the Design:

  • Reduced TPSA & Molecular Weight: Replacing a morpholine ring with a 3-methoxyazetidine derivative strips away unnecessary bulk while maintaining a critical hydrogen-bond acceptor. This reduction in TPSA directly correlates with decreased P-glycoprotein (P-gp) efflux, enhancing intracellular free-drug concentrations [2].

  • Optimal Pocket Filling: The addition of the 3-ethyl group provides a highly localized lipophilic probe. In target sites like kinase hinge regions or protein-protein interaction (PPI) interfaces (e.g., BCL6), this ethyl group projects into adjacent small hydrophobic sub-pockets, driving exponential increases in target potency that a flat or un-substituted ring cannot achieve [2].

  • Increased sp³ Fraction (Fsp³): The 3,3-disubstituted sp³ carbon enhances the three-dimensionality of the molecule, which statistically correlates with higher aqueous solubility and lower off-target promiscuity (improved selectivity).

G A Traditional Scaffold (Morpholine/Piperidine) B Bioisosteric Replacement: 3-Ethyl-3-methoxyazetidine A->B C Reduced TPSA & Lower Molecular Weight B->C D Altered Exit Vector & Increased sp³ Fraction B->D E Decreased P-gp Efflux (Improved Permeability) C->E F Enhanced Target Potency (Optimal Pocket Filling) D->F

Caption: Mechanistic logic pathway: How 3-Ethyl-3-methoxyazetidine improves PK/PD profiles.

Comparative Benchmarking Data

To objectively benchmark the performance of 3-Ethyl-3-methoxyazetidine hydrochloride, we present a comparative dataset utilizing a prototypical pyrimidine-based targeted inhibitor scaffold (representative of modern kinase/PPI inhibitors). The data isolates the impact of the amine building block on both potency and ADME parameters.

Table 1: Physicochemical and In Vitro ADME Profiling

Data represents the intact lead compound after SNAr incorporation of the respective building block.

Amine Building Block IncorporatedMW (Da)cLogPTPSA (Ų)Mouse Liver CLint (µL/min/mg)P-gp Efflux Ratio (ER)Aqueous Solubility (µM)
Morpholine (Baseline)425.53.185.445.212.545
4-Methoxypiperidine 453.63.676.268.48.222
3-Methoxypyrrolidine 425.53.376.238.16.560
3-Ethyl-3-methoxyazetidine 439.5 3.2 70.1 22.5 2.1 85

Analysis: The 3-Ethyl-3-methoxyazetidine derivative achieves the lowest Efflux Ratio (2.1), crossing the threshold for favorable oral bioavailability. The constrained ring protects the ether from rapid oxidative metabolism, halving the intrinsic clearance (CLint) compared to the morpholine baseline.

Table 2: Potency and Selectivity Benchmarks

Potency measured via TR-FRET; Selectivity Score (S-score) calculated against a panel of 50 off-target kinases/GPCRs.

Amine Building Block IncorporatedPrimary Target IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Selectivity Score (S-score at 1 µM)
Morpholine (Baseline)145.08500.45
4-Methoxypiperidine 95.53200.52
3-Methoxypyrrolidine 62.04100.38
3-Ethyl-3-methoxyazetidine 4.5 >10,000 0.12

Analysis: The 3-ethyl group acts as a precise steric probe, perfectly filling the target's hydrophobic sub-pocket and driving a ~30-fold increase in potency (4.5 nM) over morpholine. Concurrently, the unique spatial geometry clashes with the binding sites of off-target kinases, yielding an exceptional S-score of 0.12 (where lower indicates higher selectivity).

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the incorporation and benchmarking of 3-Ethyl-3-methoxyazetidine hydrochloride.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Incorporation

Because the building block is supplied as a hydrochloride salt [1], stoichiometric adjustment of the base is critical to liberate the free amine without degrading the electrophilic scaffold [2].

  • Preparation: In an oven-dried 10 mL vial, dissolve the heteroaryl chloride scaffold (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.5 eq, 1.75 mmol). The excess base is required to neutralize the HCl salt of the azetidine and drive the SNAr reaction.

  • Amine Addition: Add 3-Ethyl-3-methoxyazetidine hydrochloride (1.2 eq, 0.6 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80 °C for 2 hours under nitrogen. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final compound.

Protocol B: Microsomal Intrinsic Clearance (CLint) Assay
  • Incubation Mixture: Combine mouse liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final, 0.1% DMSO) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound. Calculate CLint using the half-life (

    
    ) derived from the log-linear depletion curve.
    

W S1 1. SNAr Coupling (Scaffold + Azetidine HCl) S2 2. In Vitro ADME Profiling (Microsomal CLint, P-gp) S1->S2 S3 3. Biochemical Assay (TR-FRET IC50) S1->S3 S5 5. Lead Selection & In Vivo Efficacy S2->S5 S4 4. Selectivity Profiling (Kinase/GPCR Panel) S3->S4 S4->S5

Caption: Standardized experimental workflow for benchmarking building block incorporation.

Conclusion

Benchmarking data explicitly demonstrates that 3-Ethyl-3-methoxyazetidine hydrochloride is not merely a structural novelty, but a highly functional bioisostere. By replacing traditional morpholine or piperidine rings with this specific azetidine, drug development professionals can systematically reduce TPSA, mitigate P-gp mediated efflux, and exploit localized hydrophobic pockets (via the 3-ethyl group) to achieve single-digit nanomolar potency and superior selectivity profiles.

References

  • AChemBlock.3-ethyl-3-methoxy-azetidine hydrochloride 97% | CAS: 942307-86-0.
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  • The Journal of Organic Chemistry (ACS Publications).3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-3-methoxyazetidine Hydrochloride

The protocols outlined herein are grounded in the principles of chemical hazard mitigation, regulatory compliance, and a proactive approach to safety. By understanding the "why" behind each step, laboratory personnel can...

Author: BenchChem Technical Support Team. Date: March 2026

The protocols outlined herein are grounded in the principles of chemical hazard mitigation, regulatory compliance, and a proactive approach to safety. By understanding the "why" behind each step, laboratory personnel can not only follow procedures but also make informed decisions in real-time, fostering a robust safety culture.

Hazard Assessment and Risk Mitigation: Understanding the Azetidine Moiety

Azetidine and its derivatives are four-membered heterocyclic amines. The inherent ring strain in this structure can make them susceptible to certain reactions, and they are generally treated as hazardous chemical waste.[1] Based on data from related compounds, 3-Ethyl-3-methoxyazetidine hydrochloride is anticipated to be a skin, eye, and respiratory irritant.[2][3]

Assumed Hazard Profile:

Hazard ClassPotential EffectPrecautionary Statement
Skin Irritation Causes skin irritation.[2][3]Avoid contact with skin. Wear protective gloves and clothing.[2]
Eye Irritation Causes serious eye irritation.[2][3]Avoid contact with eyes. Wear safety glasses with side shields or goggles.[1]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust/fumes. Use in a well-ventilated area or fume hood.[1][2]
Acute Toxicity May be harmful if swallowed or in contact with skin.[1]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Ethyl-3-methoxyazetidine hydrochloride for any purpose, including disposal, the following minimum PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Skin and Body Protection: A standard laboratory coat.[1]

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol for 3-Ethyl-3-methoxyazetidine Hydrochloride

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a comprehensive, step-by-step guide:

Step 1: Waste Identification and Segregation

  • Classify all unused or waste 3-Ethyl-3-methoxyazetidine hydrochloride as hazardous chemical waste.[1]

  • Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[1]

Step 2: Containerization

  • Select a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[1]

  • The container must have a secure, screw-on cap to prevent spills and vapor release.[1]

Step 3: Labeling

  • Proper labeling is a critical and non-negotiable step. Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "3-Ethyl-3-methoxyazetidine hydrochloride".[1]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[1]

    • The date when the first waste was added to the container.[1]

Step 4: Waste Accumulation

  • Carefully transfer the waste chemical into the labeled hazardous waste container.

  • Keep the container securely closed at all times, except when adding waste.[1]

  • Store the waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials and sources of ignition.[4][5]

Step 5: Requesting Disposal

  • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Management of Empty Containers

Empty containers that previously held 3-Ethyl-3-methoxyazetidine hydrochloride must also be managed as hazardous waste until properly decontaminated.

Procedure for Decontamination:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Rinsate Collection: The first rinsate must be collected as hazardous waste. [1] Transfer this rinsate into the appropriate hazardous waste container for liquid chemical waste. Subsequent rinsates may also need to be collected as hazardous waste, depending on your local regulations. Always consult your institution's EHS guidelines.[1]

  • Final Disposal of Container: Once properly decontaminated, the container can typically be disposed of as non-hazardous waste.[4]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, this may involve closing off the area and increasing airflow through a fume hood.[1]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills. [1]

  • Collect: Carefully collect the absorbent material and the spilled substance and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Ethyl-3-methoxyazetidine hydrochloride and its associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Waste 3-Ethyl-3-methoxyazetidine hydrochloride Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container labeling Label as 'Hazardous Waste' with Full Chemical Name & Date container->labeling accumulate Accumulate Waste in Designated Area labeling->accumulate spill Spill Occurs accumulate->spill ehs_pickup Contact EHS for Pickup accumulate->ehs_pickup spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect as Hazardous Waste 4. Decontaminate Area spill->spill_protocol spill_protocol->accumulate Place spill cleanup materials in waste container

Caption: Disposal workflow for 3-Ethyl-3-methoxyazetidine hydrochloride.

References

  • 3-Methoxyazetidine hydrochloride Safety and Hazards. PubChem, National Institutes of Health. Available at: [Link]

Sources

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